2-(Bromomethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403995. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991457 | |
| Record name | 2-(Bromomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-89-1 | |
| Record name | 7115-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Bromomethyl)benzoic acid synthesis mechanism
An In-depth Technical Guide to the Synthesis Mechanism of 2-(Bromomethyl)benzoic Acid
Abstract
This compound, also known as α-bromo-o-toluic acid, is a pivotal bifunctional molecule in modern organic synthesis. Its unique structure, featuring both a carboxylic acid and a reactive benzylic bromide, renders it an invaluable starting material for the construction of complex molecular architectures, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive examination of the predominant synthesis mechanism for this compound: the free-radical bromination of 2-methylbenzoic acid. We will dissect the reaction from a mechanistic standpoint, detail a field-proven experimental protocol, and discuss critical process parameters that ensure high yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.
The Strategic Importance of Benzylic Bromination
The synthesis of this compound is a classic example of benzylic bromination, a highly selective process that targets the C-H bonds of an alkyl group directly attached to an aromatic ring.[2][3] The exceptional reactivity of this "benzylic" position is rooted in the principles of radical stability.
The Benzylic Radical: A Resonance-Stabilized Intermediate
The core of the reaction's selectivity lies in the stability of the benzylic radical formed as an intermediate. When a hydrogen atom is abstracted from the methyl group of 2-methylbenzoic acid, the resulting radical is not localized on the carbon atom. Instead, it is stabilized through resonance, delocalizing the unpaired electron into the π-system of the benzene ring.[3][4] This delocalization significantly lowers the activation energy for its formation, making the benzylic C-H bonds weaker and more susceptible to radical cleavage than other alkyl C-H bonds.[4]
The Reagent of Choice: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can perform free-radical bromination, it is a suboptimal choice for substrates containing an aromatic ring or other sites of unsaturation.[5][6] Br₂ can readily participate in competing and often faster reactions, such as electrophilic aromatic substitution on the benzene ring.[2]
To circumvent this, N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent.[5] The critical function of NBS is to maintain a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[2][6] This is achieved through the reaction of NBS with the hydrogen bromide (HBr) generated during the propagation step of the radical mechanism. This low Br₂ concentration ensures that the radical substitution pathway is kinetically favored over competing ionic pathways.[5]
The Free-Radical Chain Mechanism
The conversion of 2-methylbenzoic acid to this compound via NBS proceeds through a well-established radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is kickstarted by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or by the application of UV light.[7] This generates initial radicals which then react with trace amounts of HBr or NBS to produce the key chain-carrying species: the bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle where the majority of the product is formed.
-
Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-methylbenzoic acid. This is the rate-determining step and results in the formation of the resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[3]
-
Bromination: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS + HBr) to yield the final product, this compound, and a new bromine radical (Br•). This new Br• then cycles back to step 1, continuing the chain reaction.[3][4]
-
-
Termination: The chain reaction ceases when two radical species combine, neutralizing each other. This can occur in several ways, such as the combination of two bromine radicals. These are statistically infrequent events compared to the propagation steps.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-(Bromomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Reagent
2-(Bromomethyl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a reactive bromomethyl group ortho to the carboxyl function. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature—a nucleophilic-susceptible benzylic bromide and an esterifiable carboxylic acid—allows for its strategic incorporation into a wide array of complex molecular architectures.[1][2][3] Consequently, it serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and advanced materials.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and the experimental methodologies required for its accurate characterization, offering a foundational resource for its effective application in research and development.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in different solvent systems, determining appropriate reaction conditions, and establishing its identity and purity.
| Property | Value | Source(s) |
| CAS Number | 7115-89-1 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₂ | [1][4][5] |
| Molecular Weight | 215.04 g/mol | [1][4][5] |
| Appearance | White solid / powder | [1][2] |
| Melting Point | 146-152 °C (with decomposition) | [1][6] |
| Boiling Point | 317.1 ± 17.0 °C (Predicted) | [2][3][6] |
| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [3][6][7] |
| pKa | 3.66 ± 0.36 (Predicted) | [2][3] |
| Solubility | Insoluble in water.[2][3][8] Soluble in 95% ethanol. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The key spectral features are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signal regions:
-
Aromatic Protons (Ar-H): A complex multiplet pattern typically between δ 7.0-8.2 ppm, integrating to 4H. The ortho-substitution pattern leads to characteristic splitting.
-
Methylene Protons (-CH₂Br): A sharp singlet appearing further downfield than a typical benzylic proton due to the deshielding effect of the adjacent bromine atom, expected around δ 4.5-5.0 ppm, integrating to 2H.
-
Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide chemical shift range (typically δ 10-13 ppm) and is readily exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the different carbon environments:
-
Carbonyl Carbon (-C=O): A signal in the δ 165-175 ppm region.
-
Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm.
-
Methylene Carbon (-CH₂Br): A signal around δ 30-35 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands for this compound include:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the 1200-1300 cm⁻¹ region.
-
C-Br Stretch: A signal typically found in the fingerprint region, around 600-700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine: [M]⁺ at m/z ≈ 214 for ⁷⁹Br and [M+2]⁺ at m/z ≈ 216 for ⁸¹Br.
-
Fragmentation: Common fragmentation patterns may include the loss of Br• (m/z 79/81) and the loss of the COOH• group.
Experimental Protocols for Physical Property Verification
The following protocols describe standard laboratory procedures for verifying the key physical properties of a supplied sample of this compound.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
-
Heating Program:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~140 °C).
-
Once the temperature is within 15-20 °C of the expected range, reduce the ramp rate to a slow 1-2 °C/min to ensure thermal equilibrium.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).
-
The melting range is reported as T₁ - T₂. Note any signs of decomposition (e.g., color change, gas evolution).[1]
-
Protocol: Qualitative Solubility Assessment
Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification (recrystallization), and analysis (e.g., NMR).
Methodology:
-
Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Sample Addition: Add approximately 10 mg of this compound to each test tube.
-
Observation at Room Temperature: Vigorously shake or vortex each tube for 30 seconds. Allow any undissolved solid to settle and observe. Classify as "soluble," "partially soluble," or "insoluble."
-
Observation with Heating (Optional): Gently warm the tubes containing undissolved solid in a water bath to assess temperature-dependent solubility. Cool to room temperature and observe if the compound precipitates, which is a key principle for recrystallization.
Visualizations
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Diagram 2: Workflow for Identity and Purity Confirmation
Caption: Logical workflow for sample identity and purity verification.
Stability, Storage, and Safety
Chemical Stability and Reactivity
This compound's reactivity is dominated by its two functional groups. The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. The carboxylic acid can participate in standard reactions such as esterification and amide bond formation. The compound is sensitive to strong bases, which can deprotonate the carboxylic acid and potentially promote side reactions.[9]
Storage and Handling
-
Storage: To ensure long-term stability, the compound should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3][6][8] It should be protected from moisture and light.[5]
-
Handling: Due to its corrosive nature, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[9] It causes severe skin burns and serious eye damage.[4][10][11]
Incompatible Materials
Avoid contact with strong bases and strong oxidizing agents.[9]
Conclusion
This compound is a cornerstone reagent whose utility is directly linked to its distinct physical and chemical properties. A thorough understanding of its melting point, solubility, and spectroscopic characteristics is paramount for its successful application in synthesis. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary framework to confidently handle, characterize, and employ this versatile molecule in their work, ensuring both the integrity of their results and the safety of their laboratory practice.
References
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- 2. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]
- 3. This compound | 7115-89-1 [chemicalbook.com]
- 4. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7115-89-1 | FB29994 [biosynth.com]
- 6. This compound CAS#: 7115-89-1 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. This compound, CasNo.7115-89-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
2-(Bromomethyl)benzoic acid CAS number 7115-89-1
An In-Depth Technical Guide to 2-(Bromomethyl)benzoic Acid (CAS 7115-89-1)
Abstract
This compound, CAS number 7115-89-1, is a bifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring both a carboxylic acid and a reactive benzylic bromide, makes it a highly versatile building block for constructing complex molecular frameworks. This guide provides a comprehensive technical overview, detailing the compound's properties, a validated synthesis protocol with mechanistic rationale, an exploration of its key reaction pathways, and a summary of its applications and safety considerations. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.
The Molecular Architecture of a Versatile Reagent
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups, which can be addressed selectively under different reaction conditions.
-
The Carboxylic Acid Group (-COOH): This group provides a handle for standard transformations such as esterification, amide bond formation, and salt formation. Its acidity and ability to participate in hydrogen bonding also influence the molecule's physical properties, such as its melting point and solubility.
-
The Benzylic Bromide Group (-CH₂Br): The bromide is positioned at a benzylic carbon, making it an excellent leaving group in nucleophilic substitution reactions. This site is the primary point of reactivity for alkylation of various nucleophiles, enabling the extension of the molecular scaffold.
This dual functionality allows for a stepwise synthetic strategy where one group can be reacted while the other is preserved for a subsequent transformation, making it an invaluable tool for creating diverse molecular libraries.[1][2]
Caption: Chemical structure and key functional groups of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7115-89-1 | [1][3] |
| Molecular Formula | C₈H₇BrO₂ | [1][4] |
| Molecular Weight | 215.05 g/mol | [1][4] |
| Appearance | White to off-white powder | [1][5] |
| Melting Point | 146-152 °C (decomposes) | [1] |
| Solubility | Insoluble in water | [2][] |
| Synonyms | α-Bromo-o-toluic acid, o-Carboxybenzyl bromide | [1][] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1][7] |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for synthesizing this compound is through the free-radical bromination of o-toluic acid. This process leverages the relative stability of the benzylic radical intermediate.
Causality Behind Experimental Choices
-
Starting Material: o-Toluic acid is chosen for its commercially available nature and the strategic ortho-positioning of the methyl and carboxylic acid groups, which leads directly to the target molecule.
-
Brominating Agent: While liquid bromine (Br₂) is effective, N-Bromosuccinimide (NBS) is often preferred as a safer and more convenient source of bromine radicals.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial.[8] These solvents do not participate in the radical reaction and readily dissolve the starting material.
-
Initiator: UV light (from a tungsten or mercury lamp) or a chemical initiator like AIBN (Azobisisobutyronitrile) is required to homolytically cleave the Br-Br bond (or N-Br bond in NBS), generating the initial bromine radical that propagates the chain reaction.[8]
Experimental Protocol: Radical Bromination of o-Toluic Acid
This protocol is adapted from established literature procedures.[8]
Step 1: Reaction Setup
-
Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Add o-toluic acid (1.0 eq) and carbon tetrachloride (approx. 10 mL per gram of acid) to the flask.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the suspension.
-
Position a UV lamp (e.g., a 200W tungsten lamp) to irradiate the flask.[8]
Step 2: Reaction Execution
-
Heat the mixture to a gentle reflux while stirring and irradiating.
-
The reaction is marked by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase. The disappearance of the o-toluic acid spot indicates completion (typically 2-4 hours).[8]
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension to remove the succinimide byproduct.
-
Wash the solid byproduct with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., by dissolving in a minimal amount of hot solvent and adding a non-polar co-solvent like n-hexane upon cooling) to obtain pure this compound as a colorless solid.[8]
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, the following validation checks are essential:
-
Reaction Monitoring (TLC): Provides real-time qualitative assessment of the conversion of starting material to product.
-
Melting Point Analysis: A sharp melting point within the literature range (146-152 °C) indicates high purity.[1] A broad or depressed melting range suggests impurities.
-
Spectroscopic Confirmation (¹H NMR): The identity of the final product must be confirmed. The expected ¹H NMR spectrum (in CDCl₃) would show a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.6-4.9 ppm, aromatic protons in the δ 7.2-8.1 ppm region, and a broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm.
Caption: Workflow for the synthesis and validation of this compound.
Reactivity and Mechanistic Pathways
The power of this compound lies in its ability to serve as a linchpin, connecting different molecular fragments through its two distinct reactive sites.
Path A: Nucleophilic Substitution at the Benzylic Carbon
The C-Br bond is the most reactive site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups.
-
O-Alkylation: Reaction with alcohols or phenols (often under basic conditions) yields ethers.
-
N-Alkylation: Amines, amides, and other nitrogen nucleophiles can be alkylated to form substituted amines.
-
S-Alkylation: Thiols react to form thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters, can be used for carbon-carbon bond formation.
Path B: Derivatization of the Carboxylic Acid
The carboxylic acid can be converted into other functional groups using standard organic chemistry protocols.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like DCC/EDC) followed by reaction with an amine produces an amide.
Path C: Intramolecular Cyclization
A particularly noteworthy reaction is its intramolecular cyclization to form isobenzofuran-1(3H)-one, also known as phthalide. This transformation can occur under basic conditions, where the carboxylate anion acts as an internal nucleophile, displacing the bromide.[9] This pathway is a powerful method for synthesizing the phthalide core, a scaffold present in numerous natural products and pharmaceuticals.
Caption: Major reactivity pathways of this compound.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable intermediate in several high-value applications.
-
Pharmaceutical Synthesis: It is a key building block for creating a variety of biologically active molecules.[1] Its structure is leveraged in the synthesis of compounds with potential antibacterial and anti-inflammatory properties.[1] Furthermore, it has been identified as a useful reagent in the synthesis of related substances and impurities of major drugs like Imatinib, which is critical for pharmaceutical development and quality control.[2] The ability to introduce the o-carboxybenzyl moiety is crucial for modifying solubility, providing a point of attachment, or acting as a key pharmacophoric element.
-
Materials Science: The compound is used in the development of novel functional materials. It can be used to prepare specialty polymers, where its incorporation can enhance properties like thermal stability or chemical resistance.[1] It also serves as a coupling agent to functionalize surfaces, which is an important step in creating materials for sensors and catalytic applications.[1]
-
Bioconjugation: The reactive benzylic bromide can be used to link biomolecules to other molecules or surfaces, aiding in the development of advanced drug delivery systems and diagnostics.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[4][10][11]
Table 2: GHS Hazard Information and Handling Precautions
| Category | Information | Reference(s) |
| GHS Pictogram | Corrosion | [4][12] |
| Signal Word | Danger | [4][11] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [4][11][12] |
| Engineering Controls | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are nearby. | [10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (meeting EN166 standard), and a lab coat. | [10][11] |
| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid dust formation. | [10][12] |
| Storage | Keep container tightly closed in a dry, cool (0-8 °C), and well-ventilated place. Store in a corrosives area. | [1][10][12] |
| Incompatibilities | Strong bases. | [10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [10][11] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. | [10] |
| Transport | Classified as a Dangerous Good for transport, which may incur additional shipping charges. | [3] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic synthetic tool. Its bifunctional nature provides a reliable platform for the controlled and sequential introduction of molecular complexity. For researchers in drug discovery, it offers a proven pathway to novel heterocyclic systems and functionalized scaffolds. For materials scientists, it provides a means to create advanced polymers and surfaces. A thorough understanding of its synthesis, reactivity, and handling is essential for safely and effectively harnessing its full potential in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7115-89-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 7. 7115-89-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
Core Compound Profile: Nomenclature and Physicochemical Properties
An In-Depth Technical Guide to 2-(Bromomethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, spectroscopic signature, validated synthesis protocols, key reactive pathways, and its application as a versatile building block in the development of novel therapeutic agents.
This compound, also known by its synonym α-bromo-o-toluic acid, is a halogenated aromatic carboxylic acid.[1] Its structure features a carboxylic acid group and a bromomethyl group positioned ortho to each other on a benzene ring. This unique arrangement imparts dual reactivity, making it a highly valuable intermediate in multi-step organic synthesis.
The compound's fundamental properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |
| Molecular Weight | 215.04 g/mol | [2][3][4][5][6] |
| CAS Number | 7115-89-1 | [1][2][4][6] |
| Appearance | White to off-white solid/powder | [1][7] |
| Melting Point | 146-152 °C (decomposes) | [1][4][7] |
| Solubility | Insoluble in water | [7] |
| IUPAC Name | This compound | [3] |
Spectroscopic Characterization
Accurate characterization is critical for verifying the identity and purity of this compound in a research setting. The expected spectroscopic data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals. The aromatic protons (4H) would appear in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns due to ortho- and meta-coupling. A characteristic singlet for the benzylic methylene protons (CH₂Br) would be observed further downfield than a typical methyl group, likely in the δ 4.5-5.0 ppm range. The acidic proton of the carboxylic acid group would present as a broad singlet at a high chemical shift, typically >10 ppm, which is exchangeable with D₂O.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak for the carbonyl (C=O) stretch will be present around 1700 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected in the lower frequency region, typically 500-600 cm⁻¹.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. Common fragmentation patterns include the loss of the bromine atom (M-Br) and the loss of the carboxylic acid group (M-COOH).
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves the free-radical bromination of o-toluic acid. This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical intermediate.
Causality of Experimental Choice: The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it does not interfere with the radical mechanism.[6] Initiation via a UV lamp provides the energy to homolytically cleave the Br-Br bond, starting the chain reaction.[6] The reaction is run at reflux to ensure a sufficient reaction rate.
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
The following protocol is adapted from established literature procedures.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-toluic acid (1.0 eq) in carbon tetrachloride (CCl₄).
-
Initiation: Heat the solution to reflux. Position a 200W tungsten lamp or a similar UV source to irradiate the flask.
-
Bromination: Prepare a solution of bromine (1.0 eq) in CCl₄ and add it dropwise to the refluxing mixture via the dropping funnel. A vigorous evolution of hydrogen bromide gas and a sustained reflux will be observed. Maintain a pale orange color throughout the addition.
-
Reaction Monitoring (Self-Validation): After the addition is complete, continue heating and irradiating for an additional 5-10 minutes. Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase until no starting material is visible.
-
Product Isolation: Cool the reaction mixture to approximately 65°C and add n-hexane to precipitate the product.
-
Purification: Further cool the suspension to room temperature. Collect the colorless solid by vacuum filtration, wash thoroughly with n-hexane to remove non-polar impurities, and dry in a vacuum oven.
-
Characterization: Confirm the identity and purity of the resulting this compound using NMR analysis.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical transformations.
-
Benzylic Bromide (Electrophilic Site): The bromomethyl group is an excellent electrophile. The C-Br bond is polarized, and the carbon is susceptible to nucleophilic attack, typically via an Sₙ2 mechanism. This makes it an ideal substrate for introducing the o-carboxybenzyl moiety onto nucleophiles such as amines, alcohols, and thiols.
-
Carboxylic Acid (Nucleophilic Site): The carboxylic acid group can act as a nucleophile and undergo classic reactions like esterification (e.g., Fischer esterification with an alcohol under acidic conditions) or conversion to an amide via an activated intermediate (e.g., an acyl chloride).[4][7]
This dual reactivity allows researchers to use the molecule as a versatile linker, either by first reacting the bromomethyl group and then modifying the carboxylic acid, or vice versa.
Caption: Dual reactivity pathways of this compound.
Applications in Drug Development and Research
This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of complex, high-value molecules.
-
Pharmaceutical Intermediates: The compound is widely used to construct larger molecules with therapeutic potential. It serves as a building block for creating agents with reported antibacterial and anti-inflammatory properties.[1] The o-carboxybenzyl group is a common structural motif in pharmacologically active compounds.
-
Scaffold for Targeted Therapies: While sometimes identified as a related substance in the synthesis of drugs like the kinase inhibitor Imatinib[4], its structure is representative of the types of fragments used to build potent and selective inhibitors. The ortho-substitution pattern correctly orients functional groups for binding within the active sites of enzymes.
-
Bioconjugation and Materials Science: Its reactivity is harnessed to tether biologically active molecules to surfaces or polymers.[1] This is a foundational technique in the development of advanced drug delivery systems, diagnostic assays, and functionalized biomaterials.[1]
Safety, Handling, and Storage
Due to its reactivity, this compound is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Pictogram | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | [3][8] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[9] Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][7][10]
-
Incompatibilities: Keep away from strong bases and oxidizing agents.[9]
Conclusion
This compound is a cornerstone intermediate for chemists in both academic and industrial settings. Its molecular weight of 215.04 g/mol and well-defined physicochemical properties, combined with its predictable and versatile bifunctionality, make it an indispensable tool. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to safely and effectively leverage this compound in the synthesis of novel pharmaceuticals, advanced materials, and complex molecular architectures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 7115-89-1 [m.chemicalbook.com]
- 5. This compound | 7115-89-1 | FB29994 [biosynth.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 7115-89-1|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Accurate Determination of the Melting Point for 2-(Bromomethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the accurate determination of the melting point of 2-(Bromomethyl)benzoic acid (CAS No. 7115-89-1). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis sectors, this document moves beyond a simple procedural outline. It delves into the scientific principles underpinning the methodology, emphasizing the causal relationships between experimental technique and data integrity. We present collated physical property data, a detailed, self-validating experimental protocol using the capillary method, and critical insights into result interpretation and safety. Our objective is to equip the practicing scientist with the expertise to generate reliable, reproducible melting point data, a critical parameter for identity confirmation and purity assessment of this versatile chemical intermediate.
Introduction: The Significance of a Melting Point
This compound is a bifunctional reagent widely employed in organic synthesis, particularly in the development of pharmaceutical agents and novel materials.[1][2][3] Its utility stems from the presence of both a reactive benzylic bromide and a carboxylic acid group.[2][3] In any synthetic workflow, the verification of a compound's identity and purity is a non-negotiable cornerstone of scientific rigor.
The melting point is a fundamental thermochemical property that serves as a primary indicator of purity for a crystalline solid.[4] A pure, crystalline compound exhibits a sharp, well-defined melting point range, typically spanning 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[5] Therefore, the accurate determination of the melting point for this compound is not merely a data collection exercise; it is a critical validation step in research, development, and quality assurance.
Physical Properties: Reported Melting Point Data
A review of data from prominent chemical suppliers provides a consensus on the expected melting point of this compound. It is crucial to note that some sources indicate decomposition at or near the melting point, which can be observed as darkening or gas evolution during the analysis.
| Parameter | Value | Source |
| Melting Point | 148-151 °C | ChemicalBook[2][6] |
| Melting Point | 146-152 °C (dec.) | Chem-Impex[1] |
| Appearance | White solid / powder | Chem-Impex, ChemicalBook[1][2] |
| Molecular Formula | C₈H₇BrO₂ | PubChem[7] |
| Molecular Weight | 215.04 g/mol | PubChem[7] |
Experimental Protocol: Capillary Melting Point Determination
This section details a robust, field-proven methodology for determining the melting point of this compound using a modern digital melting point apparatus. The protocol is designed to be self-validating by incorporating both a rapid preliminary determination and a subsequent, precise measurement.
Causality in Experimental Design
The reliability of the final melting point range is directly dependent on meticulous sample preparation and a controlled heating rate.
-
Sample Purity and Form: The sample must be completely dry. Solvents, even in trace amounts, act as impurities and will artificially depress and broaden the melting range.[8][9] Grinding the crystalline solid into a fine powder ensures uniform packing and efficient heat transfer.[10]
-
Heating Rate: The most significant source of error in melting point determination is an excessively rapid heating rate. The system—comprising the heating block, capillary tube, sample, and thermometer—requires time to reach thermal equilibrium. Heating faster than 1-2 °C per minute near the melting point will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.[10][11]
Workflow for Melting Point Determination
Caption: Experimental workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry watch glass. If the crystals are large, gently grind them into a fine, uniform powder using a mortar and pestle.[10]
-
Ensure the sample is completely dry. If there is any suspicion of residual solvent, dry the sample under a vacuum for several hours.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube (sealed at one end). Press the open end into the powdered sample until a small amount of solid enters the tube.[8]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[8][11] To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (like a glass tube or condenser) onto the benchtop. The bouncing action will pack the sample tightly.[8]
-
Repeat until the sample height in the capillary tube is 2-3 mm. An excessive sample amount will result in an artificially broad melting range.[8][10]
-
-
Apparatus Setup and Preliminary (Rapid) Determination:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[8][10]
-
Set the apparatus to heat rapidly (e.g., 10-15 °C per minute) to a temperature approximately 15-20 °C below the expected melting point (e.g., to 130 °C).[10]
-
Observe the sample and record an approximate melting range. This first pass prevents spending excessive time on the slow heating phase. Allow the apparatus to cool significantly before the next step.
-
-
Precise Melting Point Determination:
-
Using a fresh sample packed in a new capillary tube, place it in the cooled apparatus. Reusing a previously melted sample can give inaccurate results.[9]
-
Rapidly heat to a starting temperature about 15 °C below the approximate melting point observed in the previous step.[8]
-
Decrease the heating rate to 1-2 °C per minute.[11] This slow rate is critical for accuracy.
-
Carefully observe the sample through the magnifying eyepiece.
-
Record the temperature (T1) at which the first drop of liquid appears.[10]
-
Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts, and the entire sample is a clear liquid.[10]
-
The melting point is reported as the range T1 – T2.
-
Interpretation of Results
-
Sharp Melting Range (e.g., 149.0 – 149.8 °C): A narrow range of about 1 °C is indicative of a high-purity sample.
-
Broad Melting Range (e.g., 145 – 150 °C): A range greater than 2 °C suggests the presence of impurities. These impurities disrupt the crystal lattice, requiring less energy to transition to a liquid state over a wider temperature range.[5]
-
Decomposition: If the sample darkens, chars, or evolves gas at the melting point, this should be noted along with the temperature range (e.g., 149-151 °C dec.).[1]
Safety & Handling Considerations
As a Senior Application Scientist, I must stress that procedural excellence is inseparable from a commitment to safety. This compound is a hazardous substance.
-
Hazard Classification: This compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard H314).[7][12] It falls under UN Hazard Class 8.[12]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Disposal: Dispose of used capillary tubes and any waste material in a designated solid hazardous waste container, following institutional and local regulations.
By adhering to this guide, researchers can confidently determine the melting point of this compound, ensuring the quality of their materials and the integrity of their subsequent experimental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]
- 3. This compound | 7115-89-1 [chemicalbook.com]
- 4. pennwest.edu [pennwest.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. This compound CAS#: 7115-89-1 [m.chemicalbook.com]
- 7. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nsmn1.uh.edu [nsmn1.uh.edu]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. 7115-89-1|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)benzoic Acid from o-Toluic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2-(bromomethyl)benzoic acid, a critical intermediate in pharmaceutical and organic synthesis.[1] The primary focus is on the free-radical bromination of o-toluic acid, a classic and efficient transformation known as the Wohl-Ziegler reaction.[2][3][4] We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, address critical safety considerations, and outline methods for purification and analytical characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps, ensuring a robust and reproducible methodology.
Introduction: The Synthetic Utility of this compound
This compound is a versatile bifunctional molecule, incorporating both a carboxylic acid and a reactive benzylic bromide. This unique structure makes it an invaluable building block for creating complex molecular architectures.[1] The benzylic bromide serves as a potent electrophile for nucleophilic substitution reactions, while the carboxylic acid group offers a handle for amide bond formation, esterification, or other derivatizations. Consequently, this compound is a key starting material in the development of novel therapeutic agents, agrochemicals, specialty polymers, and advanced materials.[1] Its controlled synthesis from readily available o-toluic acid is, therefore, a foundational process in many research and development pipelines.
The Core Transformation: Wohl-Ziegler Bromination
The conversion of o-toluic acid to this compound is achieved through a benzylic bromination. The method of choice is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2][3][4] This approach is highly selective for the benzylic position (the carbon adjacent to the aromatic ring) over electrophilic aromatic substitution on the ring itself.[5][6]
Causality of Reagent Selection
-
N-Bromosuccinimide (NBS): The primary advantage of NBS over elemental bromine (Br₂) is its ability to provide a constant, low concentration of Br₂ in the reaction medium.[2][6] This is crucial for favoring the radical substitution pathway and suppressing the competing ionic addition of bromine to the aromatic ring.[6][7]
-
Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism, which must be initiated.[8] This is accomplished by adding a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate initial radicals that start the chain reaction.[4][9][10] Alternatively, UV irradiation can be used to initiate the reaction.[8][11]
-
Solvent (Carbon Tetrachloride or Alternatives): The ideal solvent must be inert to the radical conditions. Carbon tetrachloride (CCl₄) is the traditional solvent of choice because it is inert and NBS has low solubility in it, which helps maintain the low bromine concentration.[2][7] However, due to its toxicity and environmental impact, CCl₄ has been largely replaced. Safer alternatives include benzene, cyclohexane, or trifluorotoluene.[2][9]
Reaction Mechanism
The Wohl-Ziegler reaction is a classic example of a free-radical chain reaction, consisting of three distinct phases: initiation, propagation, and termination.[8][10]
-
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, forming initial radicals. These radicals react with trace amounts of HBr present to generate a bromine radical (Br•), or more commonly, react with NBS to generate the succinimidyl radical which then propagates the chain. The key is the generation of a low concentration of molecular bromine, which is then homolytically cleaved by heat or light into two bromine radicals.[7][12]
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of o-toluic acid. This step is highly favored because the resulting benzylic radical is resonance-stabilized by the aromatic ring.
-
The newly formed benzylic radical then reacts with a molecule of Br₂ (generated in low concentration from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[8][12]
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical and a benzylic radical combining.[8]
Below is a diagram illustrating the core propagation steps of the free-radical mechanism.
Caption: The free-radical mechanism of Wohl-Ziegler bromination.
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. It is imperative that all steps are performed in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | 10.0 g | 73.45 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 13.7 g | 77.0 | 1.05 |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.2 g | 0.83 | 0.01 |
| Benzene | C₆H₆ | 78.11 | 150 mL | - | - |
| Hexane | C₆H₁₄ | 86.18 | ~100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Synthetic Procedure
The overall workflow for the synthesis is outlined below.
Caption: Experimental workflow for the synthesis and purification.
Step-by-Step Method:
-
Reagent Preparation: To a 250 mL round-bottom flask, add o-toluic acid (10.0 g, 73.45 mmol), N-bromosuccinimide (13.7 g, 77.0 mmol), benzoyl peroxide (0.2 g, 0.83 mmol), and a magnetic stir bar.[9]
-
Reaction Setup: Add benzene (150 mL) to the flask. Attach a reflux condenser equipped with a drying tube (containing CaCl₂ or Drierite) to the flask.
-
Reflux and Monitoring: Place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux. The reaction is initiated by the thermal decomposition of benzoyl peroxide. The reaction progress can be monitored by observing the solid NBS (denser than benzene) being consumed and replaced by succinimide (which is less dense and will float).[2] The reflux should be maintained for approximately 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cooldown and Workup: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to precipitate the crude product and the succinimide byproduct.
-
Filtration and Washing: Collect the solid by suction filtration using a Buchner funnel.[13] Wash the solid cake thoroughly with boiling water (2 x 50 mL) to dissolve and remove the succinimide byproduct.[9] Follow this with a wash of cold hexane (2 x 25 mL) to remove any non-polar impurities.[13]
-
Purification: Allow the crude product to air-dry on the filter. The crude this compound should then be recrystallized from a minimal amount of hot ethyl acetate or methanol to yield the pure product as white crystals.[9][13]
-
Drying and Storage: Dry the purified crystals in a vacuum oven at 40°C. Store the final product in a sealed container, protected from light and moisture. A typical yield for this reaction is in the range of 70-85%.[11]
Safety and Hazard Management
This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
N-Bromosuccinimide (NBS): A corrosive solid that causes severe skin burns and eye damage.[14] It is also an oxidizing agent and should be kept away from combustible materials.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Benzoyl Peroxide: An organic peroxide that can be explosive when heated or subjected to shock.[17] It is also a skin and eye irritant.[17] Keep away from heat, sparks, and open flames.[17]
-
Benzene: A flammable liquid and a known carcinogen. All manipulations must be performed within a certified chemical fume hood.
-
General Precautions: Handle all chemicals in a well-ventilated fume hood.[17] Avoid inhalation of dust and vapors.[15] In case of skin contact, wash immediately with soap and water.[14][17]
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol [18] |
| Melting Point | 146-152 °C (decomposes)[1] |
| ¹H NMR (DMSO-d₆) | δ ~13.3 (s, 1H, -COOH), δ ~7.9 (d, 1H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~7.5 (t, 1H, Ar-H), δ ~7.4 (d, 1H, Ar-H), δ ~4.9 (s, 2H, -CH₂Br) |
| IR (KBr, cm⁻¹) | ~2900-3100 (broad, O-H stretch), ~1700 (C=O stretch), ~1290 (C-O stretch), ~660 (C-Br stretch) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion
The Wohl-Ziegler bromination of o-toluic acid is a reliable and selective method for producing this compound. By understanding the free-radical mechanism, exercising careful control over reaction conditions, and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The detailed protocol and characterization data provided herein serve as a robust guide for its successful implementation in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. prepchem.com [prepchem.com]
- 10. fiveable.me [fiveable.me]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chemscience.com [chemscience.com]
- 17. fishersci.com [fishersci.com]
- 18. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Free Radical Bromination of o-Toluic Acid
Introduction
The selective functionalization of alkyl side-chains on aromatic rings is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. Among these transformations, the benzylic bromination of substituted toluenes holds a prominent place due to the synthetic versatility of the resulting benzyl bromides. This guide provides a comprehensive technical overview of the free radical bromination of o-toluic acid, a process that yields o-(bromomethyl)benzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, and discuss critical aspects of process control, including side-reaction mitigation and product purification. The causality behind experimental choices will be emphasized to empower the reader with a deep, practical understanding of this important transformation.
Mechanistic Insights: The Free Radical Chain Reaction
The benzylic bromination of o-toluic acid proceeds via a free-radical chain mechanism.[1] This process is characterized by three distinct stages: initiation, propagation, and termination. The high selectivity for the benzylic position is attributed to the resonance stabilization of the intermediate benzylic radical.[2][3]
Initiation
The reaction is initiated by the homolytic cleavage of a radical initiator, which generates a small concentration of radicals. While UV light can be used to initiate the homolysis of bromine (Br₂), chemical initiators are more commonly employed for better control and reproducibility.[1][4] Azobisisobutyronitrile (AIBN) is a widely used initiator that decomposes upon heating to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[5][6][7][8] This decomposition is entropically driven by the release of nitrogen gas.[5]
Propagation
The propagation phase consists of a series of chain-carrying steps that consume reactants and form the desired product while regenerating the radical species.
-
Hydrogen Abstraction: A bromine radical, generated in situ, abstracts a hydrogen atom from the benzylic methyl group of o-toluic acid. This is the rate-determining step and is highly selective for the benzylic C-H bond due to its lower bond dissociation energy compared to other C-H bonds in the molecule.[2][3] This selectivity is a key feature of bromination compared to chlorination, which is less selective.[9][10] The resulting o-carboxybenzyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
-
Bromine Abstraction: The o-carboxybenzyl radical then reacts with a molecule of bromine (Br₂) or N-bromosuccinimide (NBS) to form the product, o-(bromomethyl)benzoic acid, and a new bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.
Termination
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals, two o-carboxybenzyl radicals, or a bromine radical and an o-carboxybenzyl radical.
References
- 1. byjus.com [byjus.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 7. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 8. AIBN Overview, Structure & Initiators | Study.com [study.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Synthesis of 2-(Bromomethyl)benzoic Acid: Reagents, Mechanisms, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Bromomethyl)benzoic Acid
This compound is a versatile bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring both a carboxylic acid and a reactive benzylic bromide, makes it a valuable building block for the synthesis of a wide array of more complex molecules.[2] This reagent is a key intermediate in the development of pharmaceuticals, including antibacterial and anti-inflammatory agents, as well as in the creation of novel polymeric materials.[2] The strategic importance of this compound necessitates a thorough understanding of its synthesis to ensure high purity and yield for research and development applications.
This in-depth guide provides a detailed exploration of the reagents and methodologies for the synthesis of this compound, with a primary focus on the most prevalent and efficient synthetic route: the free-radical bromination of o-toluic acid.
The Predominant Synthetic Pathway: Free-Radical Bromination of o-Toluic Acid
The most common and direct method for preparing this compound is through the selective bromination of the benzylic methyl group of o-toluic acid. This reaction proceeds via a free-radical chain mechanism.[3] The success of this synthesis hinges on the appropriate selection of brominating agents and radical initiators to favor substitution at the benzylic position over addition to the aromatic ring.
Key Reagents and Their Roles
The selection of reagents is critical for a successful and selective synthesis. The following table summarizes the primary reagents and their functions in the free-radical bromination of o-toluic acid.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis | Key Considerations |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | Starting Material | The substrate for benzylic bromination. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition.[4][5] |
| Bromine | Br₂ | 159.81 | Brominating Agent | Can also be used, typically with UV irradiation, but can lead to side reactions if not carefully controlled.[6] |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator | A common thermal radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals.[7] |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | Radical Initiator | Another common thermal radical initiator. |
| UV Light (hν) | N/A | N/A | Radical Initiator | Can be used to initiate the reaction by promoting the homolytic cleavage of the bromine-bromine bond.[3][6] |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent | A traditional solvent for radical brominations due to its inertness. However, its use is now highly restricted due to toxicity and environmental concerns.[4][6] |
| Acetonitrile (ACN) | CH₃CN | 41.05 | Solvent | A more polar alternative to CCl₄.[7] |
| Benzene | C₆H₆ | 78.11 | Solvent | Another less polar solvent option.[7] |
Reaction Mechanism: A Step-by-Step Look at Free-Radical Bromination
The free-radical bromination of o-toluic acid proceeds through a classic chain reaction mechanism involving three key stages: initiation, propagation, and termination.[3]
Initiation
The reaction is initiated by the formation of bromine radicals. This can be achieved through the thermal decomposition of a radical initiator like AIBN or by the application of UV light to elemental bromine.[3][8]
-
With AIBN: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂
-
The resulting cyanoisopropyl radicals then react with the brominating agent to generate bromine radicals.
-
With UV Light and Br₂: Br₂ + hν → 2 Br•[8]
Propagation
This is a two-step cycle that generates the product and regenerates the bromine radical.
-
A bromine radical abstracts a hydrogen atom from the methyl group of o-toluic acid to form a stable benzylic radical and hydrogen bromide. The benzylic radical is stabilized by resonance with the aromatic ring.
-
The benzylic radical then reacts with a molecule of the brominating agent (e.g., Br₂ generated in situ from NBS) to form the desired product, this compound, and a new bromine radical, which can then continue the chain reaction.[8]
Termination
The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to form bromine, or a bromine radical and a benzylic radical to form the product.[3]
The following diagram illustrates the propagation steps of the free-radical bromination of o-toluic acid.
References
- 1. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. byjus.com [byjus.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
Spectroscopic Data of 2-(Bromomethyl)benzoic Acid: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(Bromomethyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data that defines this important chemical intermediate. This compound is a bifunctional molecule, incorporating both a carboxylic acid and a reactive benzylic bromide. This unique structure makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules.
Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such reagents. In this guide, we will delve into the essential spectroscopic techniques used to characterize this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will not only present the spectral data but also provide insights into the underlying principles and experimental methodologies, ensuring a comprehensive and practical understanding.
Molecular Structure and Key Features
Before we dive into the spectroscopic data, let's visualize the molecule itself. The structure of this compound dictates the spectroscopic signals we expect to observe.
Figure 1: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A common and straightforward method for obtaining an IR spectrum of a solid sample is using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Interpretation of the IR Spectrum
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad and strong absorption, often obscuring C-H stretches. |
| 3100 - 3000 | C-H stretch | Aromatic Ring | Weak to medium sharp peaks. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. The position can be influenced by hydrogen bonding. |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to strong absorptions. |
| ~1300 | C-O stretch | Carboxylic Acid | Medium intensity. |
| ~1200 | C-Br stretch | Alkyl Halide | While expected, this region is often complex (fingerprint region). |
| 900 - 650 | C-H bend (out-of-plane) | Aromatic Ring | Strong absorptions indicative of the substitution pattern. |
The most characteristic feature will be the extremely broad O-H stretch of the carboxylic acid dimer, a hallmark of this functional group in the solid state. The strong carbonyl (C=O) peak around 1700 cm⁻¹ further confirms the presence of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and often broad. |
| ~8.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing effect. |
| ~7.4 - 7.6 | Multiplet | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet. |
| ~4.9 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to the electron-withdrawing bromine and the aromatic ring, shifting them downfield. |
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~138 | Ar-C | Quaternary aromatic carbon attached to the -CH₂Br group. |
| ~133 | Ar-C | Quaternary aromatic carbon attached to the -COOH group. |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~131 | Ar-CH | Aromatic methine carbon. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~32 | -CH₂Br | The benzylic carbon attached to the bromine is shifted downfield. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound has been reported.[3] The molecular ion peak (M⁺) is expected at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Key Fragmentation Peaks: [3]
| m/z | Proposed Fragment | Structure |
| 214/216 | [M]⁺ | [C₈H₇BrO₂]⁺ |
| 135 | [M - Br]⁺ | [C₈H₇O₂]⁺ |
| 134 | [M - HBr]⁺ | [C₈H₆O₂]⁺ |
| 133 | [M - Br - H₂]⁺ | [C₈H₅O₂]⁺ |
The base peak is observed at m/z 135, which corresponds to the loss of the bromine radical. This is a very stable benzylic carbocation, and its high abundance is expected. The presence of the isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.
Figure 2: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive analytical profile of this compound. The combination of IR, NMR, and MS allows for unambiguous identification and structural confirmation. The characteristic broad O-H and sharp C=O stretches in the IR, the distinct aromatic and benzylic proton signals in the ¹H NMR, the unique carbon environments in the ¹³C NMR, and the predictable fragmentation pattern in the mass spectrum all contribute to a complete picture of this important molecule. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize this compound in their synthetic endeavors.
References
Health and safety information for 2-(Bromomethyl)benzoic acid
An In-Depth Technical Guide to the Health and Safety of 2-(Bromomethyl)benzoic Acid
Introduction
This compound (CAS No: 7115-89-1) is a bifunctional aromatic compound featuring both a carboxylic acid and a reactive bromomethyl group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials.[2] Its utility in research, however, is matched by its significant hazardous properties. The primary danger associated with this compound is its severe corrosivity, capable of causing extensive damage to skin, eyes, and mucous membranes.[3][4]
This guide provides an in-depth analysis of the health and safety profile of this compound. It is designed for researchers, chemists, and drug development professionals who handle this substance. The focus is not merely on listing hazards but on understanding the causality behind them, enabling the implementation of robust, self-validating safety protocols grounded in established chemical principles.
Core Hazard Identification and Classification
This compound is classified as a highly hazardous substance. Its danger stems from its ability to act as both a strong irritant and a corrosive agent. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its primary threats.
GHS Classification Summary
The following table summarizes the GHS classification for this compound, which is consistently reported across multiple safety data sheets.
| Parameter | Classification | Reference |
| GHS Pictogram | Corrosion (GHS05) | [1][3] |
| Signal Word | Danger | [1][3][5][6] |
| Hazard Class | Skin Corrosion / Irritation (Category 1B) | [3][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [1][3][5][6] |
Mechanistic Insight into Corrosivity
The severe corrosive nature of this compound is not arbitrary; it is a direct consequence of its molecular structure. The bromomethyl group (-CH₂Br) is a potent lachrymator and an effective alkylating agent. Upon contact with moisture, such as that present on skin, in the eyes, or in the respiratory tract, the compound can hydrolyze to release hydrobromic acid (HBr), a strong, corrosive acid. This, combined with the inherent acidity of the carboxylic acid group, leads to rapid and severe chemical burns. Understanding this mechanism underscores the critical importance of preventing all direct contact.
Caption: GHS Hazard Profile for this compound.
Exposure Controls and Personal Protection
Given the severe hazards, a multi-layered approach to exposure control is mandatory. This follows the hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. For a corrosive solid like this compound, the following are non-negotiable:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Emergency Stations: An eyewash station and a safety shower must be located in immediate proximity to the handling area.[4] Their functionality must be tested regularly.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected to withstand a corrosive chemical.
| Protection Area | Required Equipment | Rationale and Standards |
| Eye and Face | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A full-face shield is required when there is a splash hazard. | Protects against dust particles and splashes that can cause irreversible eye damage.[4][7][8] |
| Skin and Body | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Full-length pants and closed-toe shoes are mandatory. | Prevents contact with skin, which would result in severe chemical burns. Gloves must be inspected before use and disposed of after handling.[4][7][8] |
| Respiratory | A NIOSH/MSHA or EU Standard EN 149 approved respirator is required if dust generation is unavoidable or if working outside a fume hood (not recommended). | Protects the respiratory tract from irritation and corrosive damage.[4] |
Standard Operating Procedures: Handling and Storage
Strict adherence to established protocols is critical for safety. These procedures should be incorporated into the laboratory's chemical hygiene plan.
Protocol for Safe Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Confirm the locations of the eyewash station, safety shower, and spill kit.
-
Donning PPE: Wear all required PPE as specified in Section 2.2.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid powder within the fume hood. Use a spatula to handle the material and avoid creating dust.[8] If transferring to a reaction vessel, do so slowly and carefully.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of potential exothermic reactions.
-
Post-Handling: Tightly seal the container immediately after use.
-
Decontamination: Clean any contaminated surfaces thoroughly. Dispose of contaminated gloves and any disposable labware as hazardous waste.
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves and exiting the work area.[3][9]
Protocol for Safe Storage
-
Location: Store in a designated "Corrosives" or "Acids" cabinet.[4] The storage area should be cool, dry, and well-ventilated.[4][10]
-
Temperature: Several suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[1][2][6] This is best practice to minimize degradation and maintain compound integrity.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][9]
-
Security: The substance should be stored locked up to restrict access to authorized personnel only.[3][4][10]
-
Incompatibilities: Segregate from incompatible materials, especially strong bases, oxidizing agents, and metals, to prevent violent reactions.[4][11]
Emergency and First-Aid Response
In the event of an exposure, immediate and correct action is vital to mitigate injury. All personnel working with this compound must be trained on these procedures.
First-Aid Measures by Exposure Route
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting. [4] This is critical, as vomiting will re-expose the esophagus to the corrosive chemical, causing further damage.[11]
-
If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance.
-
Never give anything by mouth to an unconscious person.[4][5]
-
Seek immediate medical attention. Call a Poison Control Center or emergency services immediately.[4][5]
-
Caption: Emergency response workflow for skin or eye exposure.
Toxicological Profile and Disposal
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[4][11] There is no specific LD50 or LC50 data available in the reviewed literature. The primary toxic effect is understood through its classification as a corrosive substance. Ingestion is particularly dangerous as it can cause severe swelling, damage to delicate tissues, and potential perforation of the stomach or esophagus.[11]
Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Disposal: Do not dispose of down the drain or in general waste.[4]
-
Regulatory Compliance: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, regional, and national regulations.[11]
-
Containers: Empty containers should be triple-rinsed (with an appropriate solvent) and disposed of as hazardous waste, as they will retain chemical residue.
Conclusion
This compound is a powerful synthetic tool whose utility is coupled with significant, non-trivial hazards. Its severe corrosivity demands the utmost respect and adherence to stringent safety protocols. By understanding the chemical basis of its hazards and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and handle this compound with a high degree of safety.
References
- 1. This compound | 7115-89-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 7115-89-1|this compound|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthetic Applications of 2-(Bromomethyl)benzoic Acid
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the versatile reactivity of this compound. This bifunctional molecule is a valuable building block in organic synthesis, prized for the orthogonal reactivity of its carboxylic acid and benzylic bromide moieties.[1][2] We will explore its primary reaction pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings that govern its transformations.
Core Reactivity Profile
This compound (CAS 7115-89-1) possesses two key functional groups that can be addressed with high selectivity: a carboxylic acid on the aromatic ring and a primary benzylic bromide.[2]
-
Benzylic Bromide : The C-Br bond is activated towards nucleophilic substitution (S_N2) reactions due to the stability of the transition state, which benefits from π-orbital overlap with the adjacent benzene ring. This site is the primary center for carbon-heteroatom and carbon-carbon bond formation.
-
Carboxylic Acid : This group can undergo classic reactions such as esterification and amidation.[3] Critically, in its deprotonated carboxylate form, it can act as an intramolecular nucleophile, targeting the adjacent bromomethyl group.
This dual functionality allows for sequential or one-pot transformations, making it a powerful intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]
Intramolecular Cyclization: Synthesis of Phthalide
One of the most characteristic reactions of this compound is its facile intramolecular cyclization to form isobenzofuran-1(3H)-one, commonly known as phthalide. This transformation is typically promoted by a weak base.
Mechanistic Insight
The reaction proceeds via an intramolecular Williamson ether synthesis variant. A base, such as sodium bicarbonate or sodium hydroxide, first deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.[4][5] This anion then readily attacks the electrophilic benzylic carbon, displacing the bromide ion in an intramolecular S_N2 reaction to form the stable five-membered lactone ring.[6]
Visualization: Mechanism of Phthalide Formation
Caption: Base-catalyzed intramolecular S_N2 cyclization.
Experimental Protocol: Phthalide Synthesis
This protocol is adapted from established procedures for the cyclization of similar substrates.[7][8]
Materials:
-
This compound (1.0 g, 4.65 mmol)
-
Sodium bicarbonate (NaHCO₃) (0.43 g, 5.12 mmol)
-
Water (20 mL)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g) and water (20 mL).
-
Base Addition: While stirring, add sodium bicarbonate portion-wise. Effervescence (CO₂ evolution) will be observed.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (100 °C) for 1 hour. The solid reactant should fully dissolve as the reaction proceeds.
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 15 mL). Dry the organic phase over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude phthalide as a solid.
-
Purification: The product can be purified by recrystallization from hot water or a hexane/ethyl acetate mixture to yield white crystals.[9]
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [7] |
| Melting Point | 71-74 °C | [10] |
| Molecular Weight | 134.13 g/mol | N/A |
Nucleophilic Substitution at the Benzylic Carbon
The benzylic bromide is an excellent electrophile for S_N2 reactions, allowing for the introduction of a wide range of functional groups. This pathway is fundamental to using this compound as a versatile synthetic intermediate.[1][3]
Mechanistic Insight
The reaction follows a classic bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile directly attacks the carbon atom bearing the bromine, and the bromide ion is displaced as a leaving group. The reaction proceeds with an inversion of configuration if the carbon were chiral.[11] The rate of reaction is influenced by the nucleophile's strength, solvent polarity, and temperature.
Visualization: General S_N2 Workflow
Caption: A typical workflow for S_N2 reactions.
Protocol: Synthesis of N-Benzyl-2-Carboxybenzylamine
This protocol demonstrates the reaction with an amine nucleophile.
Materials:
-
This compound (1.08 g, 5.0 mmol)
-
Benzylamine (0.59 g, 5.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol)
-
Acetonitrile (25 mL)
-
Round-bottom flask (50 mL), magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound and potassium carbonate in acetonitrile.
-
Nucleophile Addition: Add benzylamine to the suspension. K₂CO₃ acts as a base to neutralize the benzoic acid and the HBr formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be selectively targeted, typically after protecting or reacting the more labile bromomethyl group, or by using conditions that favor acid chemistry.
Protocol: Esterification to Methyl 2-(Bromomethyl)benzoate
Esterification protects the carboxylic acid and can modify the compound's solubility and reactivity profile.[3] This reaction is typically acid-catalyzed.
Materials:
-
This compound (2.15 g, 10.0 mmol)
-
Methanol (20 mL), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (0.2 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous methanol in a 50 mL round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid to the solution.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Workup: Cool the mixture and remove the excess methanol via rotary evaporation.
-
Extraction: Dissolve the residue in diethyl ether (30 mL) and wash sequentially with water (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester, which can be further purified if necessary.[12]
| Parameter | Value | Reference |
| Product Name | Methyl 2-(bromomethyl)benzoate | [12] |
| CAS Number | 2417-73-4 | [12] |
| Molecular Weight | 229.07 g/mol | [12] |
| Purity (Typical) | >95% | [12] |
Summary and Outlook
This compound is a cornerstone intermediate in synthetic chemistry. Its predictable and selective reactivity allows for the efficient construction of diverse molecular architectures. The protocols outlined in this guide for lactonization, nucleophilic substitution, and esterification represent the most common and powerful transformations of this reagent. By understanding the principles behind these reactions, researchers can confidently employ this versatile building block in the development of novel pharmaceuticals, materials, and fine chemicals.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 7115-89-1 [m.chemicalbook.com]
- 3. 2-Amino-6-(bromomethyl)benzoic Acid|High-Quality Research Chemical [benchchem.com]
- 4. This compound | 7115-89-1 | FB29994 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-(Bromomethyl)-benzoic acid methyl ester 95% | CAS: 2417-73-4 | AChemBlock [achemblock.com]
Application Notes & Protocols: 2-(Bromomethyl)benzoic acid as a Versatile Bifunctional Building Block in Organic Synthesis
Introduction: The Architectural Value of a Bifunctional Reagent
In the landscape of organic synthesis, building blocks that offer dual, orthogonally reactive functional groups are of immense value. 2-(Bromomethyl)benzoic acid, also known as α-bromo-o-toluic acid, is a premier example of such a reagent. Its structure, featuring a carboxylic acid and a reactive benzylic bromide positioned ortho to each other, is ingeniously primed for intramolecular cyclization reactions. This unique arrangement provides a direct and efficient gateway to core heterocyclic scaffolds, most notably phthalides (isobenzofuran-1(3H)-ones) and isoindolinones, which are prevalent in a vast range of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
The benzylic bromide serves as a potent electrophile, susceptible to displacement by a wide array of nucleophiles, while the carboxylic acid can act as an internal nucleophile (as a carboxylate) or be converted into other functional groups like esters and amides.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity of this compound, complete with detailed, field-proven protocols for its use in synthesizing high-value heterocyclic systems.
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring the reagent's integrity and operator safety.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 7115-89-1 | [4][5][6] |
| Molecular Formula | C₈H₇BrO₂ | [5][6] |
| Molecular Weight | 215.04 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [5][7] |
| Melting Point | 148-151 °C | [4] |
| Solubility | Insoluble in water; Soluble in solvents like THF, CH₂Cl₂ | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][8] |
Critical Safety Profile
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][9] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[4][9]
-
Precautionary Statements: P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[6][9]
Core Reactivity: The Intramolecular Cyclization Manifold
The synthetic power of this compound stems from the proximity of its two functional groups. This arrangement facilitates high-yielding intramolecular nucleophilic substitution reactions, leading to the formation of five-membered heterocyclic rings. The specific heterocycle formed is dictated by the nucleophile that displaces the benzylic bromide.
Caption: Core reactivity pathways of this compound.
Application I: Synthesis of Phthalides
Phthalides are a class of lactones that form the structural core of many natural products and pharmacologically active compounds.[10][11] The synthesis of the parent phthalide from this compound is a classic demonstration of its utility via intramolecular O-alkylation.
Protocol 1: Base-Mediated Intramolecular Cyclization to Phthalide
This protocol leverages a mild, non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate that acts as the internal nucleophile to displace the bromide.
Caption: Workflow for the synthesis of Phthalide.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or THF (approx. 0.1 M concentration) in a round-bottom flask, add a mild inorganic base like sodium bicarbonate (NaHCO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: A non-nucleophilic base is crucial. It must be strong enough to deprotonate the carboxylic acid but not so nucleophilic that it competes in an intermolecular reaction with the benzylic bromide. Carbonate bases are ideal for this purpose.[12]
-
-
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (e.g., NaBr, excess NaHCO₃). Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude phthalide.
-
Purification & Validation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford phthalide as a white crystalline solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should match literature values.
Application II: Synthesis of Isoindolinones
The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[2][13][14] This protocol describes a robust method for synthesizing N-substituted isoindolinones. The reaction proceeds via initial N-alkylation of a primary amine, followed by an intramolecular amidation to form the stable 5-membered lactam.
Protocol 2: One-Pot Synthesis of N-Substituted Isoindolinones
This procedure details the reaction with a primary amine. For less reactive amines or to avoid side reactions, pre-esterification of the carboxylic acid may be beneficial.
Caption: Workflow for the synthesis of N-Substituted Isoindolinones.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF. Add a primary amine (e.g., benzylamine, 2.1 eq) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: An excess of the amine and a base are used. One equivalent of the amine acts as the nucleophile. The base and the second equivalent of amine neutralize the HBr byproduct from the alkylation and the carboxylic acid proton, preventing the formation of an unreactive ammonium salt and driving the reaction forward.[15]
-
-
N-Alkylation: Stir the mixture at room temperature for 1-2 hours to allow for the initial intermolecular N-alkylation to proceed. This forms the key intermediate, 2-((alkylamino)methyl)benzoic acid.
-
Cyclization (Amidation): Heat the reaction mixture to 80-100 °C. The elevated temperature facilitates the intramolecular condensation (amidation) between the secondary amine and the carboxylic acid, with the loss of a water molecule, to form the isoindolinone ring. Monitor the reaction by TLC until the intermediate is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification & Validation: Concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure N-substituted isoindolinone. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Appendix: Preparation of the Building Block
For laboratories preferring to synthesize the reagent, this compound can be prepared from o-toluic acid via a radical-initiated benzylic bromination.
Protocol 3: Synthesis of this compound from o-Toluic Acid
This protocol uses bromine and light irradiation to selectively brominate the benzylic position.[5]
Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and an addition funnel, dissolve o-toluic acid (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Safety Note: CCl₄ is a known carcinogen and ozone-depleting substance. Safer alternatives like dibromomethane or cyclohexane should be considered. All operations must be performed in a well-ventilated fume hood.
-
-
Bromination: Heat the solution to a gentle reflux. While irradiating the flask with a 200W tungsten lamp, add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise via the addition funnel. The rate of addition should be controlled to maintain a pale orange color in the reaction flask. Vigorous evolution of HBr gas will be observed.[5]
-
Causality: The UV/visible light from the lamp initiates the reaction by homolytically cleaving the Br-Br bond, generating bromine radicals. These radicals selectively abstract a hydrogen atom from the benzylic methyl group, which is the most reactive C-H bond, initiating the radical chain reaction for benzylic bromination.
-
-
Completion and Workup: After the addition is complete, continue refluxing and irradiating for an additional 5-10 minutes until the color fades. Cool the solution, which should result in the precipitation of the product.[5]
-
Isolation and Purification: Add n-hexane to further precipitate the solid. Filter the product, wash with cold n-hexane, and dry under vacuum. This typically provides this compound of sufficient purity for subsequent use.[5]
Conclusion
This compound is a powerful and versatile building block whose value lies in its pre-organized structure, enabling rapid access to medicinally relevant phthalide and isoindolinone scaffolds. The protocols detailed herein provide a reliable foundation for researchers to exploit its dual reactivity. By understanding the underlying mechanistic principles and the causality behind the choice of reagents and conditions, synthetic chemists can effectively integrate this reagent into their programs for drug discovery and materials science innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalide synthesis [organic-chemistry.org]
- 4. This compound | 7115-89-1 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 7115-89-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 7115-89-1 | FB29994 [biosynth.com]
- 10. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 13. Isoindolinone synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-(Bromomethyl)benzoic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-(Bromomethyl)benzoic acid as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the fundamental principles governing its reactivity, explore key synthetic transformations, and offer validated, step-by-step protocols for the preparation of high-value scaffolds including phthalides, isoindolinones, and isochromanones. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are integrated throughout to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of this compound
This compound is a bifunctional aromatic compound that serves as an exceptionally versatile building block in organic synthesis.[1] Its structure uniquely combines two key reactive centers within a single molecule: a nucleophilic carboxylic acid (or its conjugate base, the carboxylate) and a highly electrophilic benzylic bromide. This ortho-disposition is crucial, as it pre-organizes the molecule for intramolecular cyclization reactions, making it an ideal precursor for constructing fused five- and six-membered heterocyclic rings.[2] The resulting scaffolds, such as phthalides and isoindolinones, are prevalent in a wide range of natural products and pharmaceutical agents, exhibiting significant biological activities.[1][3]
The primary synthetic utility of this reagent stems from its ability to undergo efficient intramolecular S_N2 reactions, where the carboxylate or a derivative thereof acts as an internal nucleophile to displace the bromide, leading directly to lactone formation. Alternatively, the bromomethyl group can first react with an external nucleophile (e.g., an amine), introducing a new functional group that subsequently participates in a cyclization reaction with the carboxylic acid. This guide will explore these core strategies in detail.
Core Reactivity and Mechanistic Principles
The synthetic power of this compound is rooted in the principles of intramolecular reactions. By containing both the nucleophilic and electrophilic partners within the same molecule, the entropic barrier to reaction is significantly lowered compared to an analogous intermolecular process, leading to faster reaction rates and a high propensity for ring formation.[2][4]
dot digraph "General_Synthetic_Pathways" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.0, maxiter=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; PathA [label="Intramolecular SN2\n(O-Nucleophile)", fillcolor="#E8F0FE", fontcolor="#202124"]; PathB [label="Reaction with External Nucleophile\n(e.g., R-NH2)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="2-((Alkylamino)methyl)benzoic Acid", fillcolor="#FEF7E0", fontcolor="#202124"]; CyclizationA [label="Lactonization", fillcolor="#E6F4EA", fontcolor="#202124"]; CyclizationB [label="Amidation / Lactamization", fillcolor="#E6F4EA", fontcolor="#202124"]; ProductA [label="Phthalide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductB [label="Isoindolinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PathA [label=" Base (e.g., NaHCO3)\nDeprotonation", color="#5F6368"]; Start -> PathB [color="#5F6368"]; PathA -> CyclizationA [color="#5F6368"]; PathB -> Intermediate [label=" SN2 Displacement", color="#5F6368"]; Intermediate -> CyclizationB [label=" Dehydrative Cyclization", color="#5F6368"]; CyclizationA -> ProductA [color="#5F6368"]; CyclizationB -> ProductB [color="#5F6368"]; } dot Caption: General synthetic pathways from this compound.
The two primary pathways are:
-
Direct Intramolecular Cyclization: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated to form a carboxylate anion. This powerful oxygen nucleophile readily attacks the adjacent electrophilic benzylic carbon, displacing the bromide ion to form a five-membered lactone ring (a phthalide).
-
Sequential Reaction and Cyclization: The benzylic bromide is first targeted by an external nucleophile, such as a primary amine. This initial intermolecular S_N2 reaction forms an intermediate, which now contains the necessary functionality for a subsequent intramolecular cyclization (e.g., amidation) to form a lactam, such as an isoindolinone.
Experimental Protocols
Protocol 1: Synthesis of the Precursor - this compound
For laboratories where the title compound is not commercially available, it can be reliably synthesized from o-toluic acid via a radical bromination reaction.
Causality: This reaction proceeds via a free-radical chain mechanism. A radical initiator (in this case, generated by UV light) abstracts a hydrogen atom from the methyl group of o-toluic acid, forming a stabilized benzylic radical. This radical then reacts with molecular bromine (Br₂) to form the product and a bromine radical, which propagates the chain. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is traditional, and UV irradiation is critical for initiating the reaction.[5]
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// Nodes Reagents [label="o-Toluic Acid\n+\nBromine (Br2)\n+\nCCl4 (Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reflux with\nUV Irradiation", fillcolor="#FEF7E0", fontcolor="#202124"]; Workup [label="Cooling & Precipitation\nwith n-Hexane", fillcolor="#E8F0FE", fontcolor="#202124"]; Purification [label="Filtration & Washing", fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagents -> Reaction [color="#5F6368"]; Reaction -> Workup [label=" HBr evolution", color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } dot Caption: Workflow for the synthesis of this compound.
Materials:
-
o-Toluic acid
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
n-Hexane
-
Round-bottom flask, reflux condenser, dropping funnel
-
200 W tungsten lamp or similar UV source
Procedure: [5]
-
In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve o-toluic acid (e.g., 15.0 g, 110.3 mmol) in CCl₄ (150 mL).
-
Heat the solution to a gentle reflux.
-
Position a 200 W tungsten lamp to irradiate the flask.
-
Slowly add a solution of bromine (17.6 g, 110.3 mmol) in CCl₄ (150 mL) via the dropping funnel. The rate of addition should be controlled to maintain a pale orange color in the reaction mixture. Vigorous reflux and evolution of hydrogen bromide gas will be observed.
-
After the addition is complete, continue heating and irradiating for an additional 5-10 minutes until the color of bromine has disappeared.
-
Monitor the reaction by TLC (e.g., hexane/EtOAc 1:1) to confirm the consumption of starting material.
-
Turn off the heat and lamp. Allow the solution to cool to approximately 65 °C.
-
Add n-hexane to precipitate the product. Further cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold n-hexane, and dry in a vacuum oven.
-
The resulting colorless solid is typically of sufficient purity for subsequent steps. An expected yield is around 84%.[5]
Protocol 2: Synthesis of Phthalide (Isobenzofuran-1(3H)-one)
This protocol details the most direct application of this compound: a base-mediated intramolecular S_N2 cyclization to form the lactone, phthalide.
Causality: The reaction requires a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile. A weak, non-nucleophilic base like sodium bicarbonate is ideal because it is strong enough to deprotonate the acid but will not compete with the carboxylate in attacking the benzylic bromide. The reaction is an intramolecular Williamson ether synthesis analogue.
dot digraph "Phthalide_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.0, maxiter=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="NaHCO3", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; Intermediate [label="Sodium 2-(bromomethyl)benzoate\n(Internal Nucleophile)", fillcolor="#E8F0FE", fontcolor="#202124"]; TransitionState [label="[5-membered Ring\nTransition State]", shape=Mdiamond, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Phthalide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="NaBr + H2O + CO2", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Intermediate [label=" Deprotonation", color="#5F6368"]; Base -> Intermediate [style=invis]; Intermediate -> TransitionState [label=" Intramolecular\nSN2 Attack", color="#5F6368"]; TransitionState -> Product [color="#5F6368"]; TransitionState -> Byproducts [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Mechanism for the synthesis of Phthalide.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure: (Adapted from the cyclization of 2-bromomethyl-6-methyl-benzoic acid[6])
-
To a stirred solution of sodium bicarbonate (1.0 eq.) in water, add this compound (1.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. Typically, the reaction is complete within a few hours.
-
Upon completion, the product may precipitate from the solution. If not, the solution can be acidified with dilute HCl to pH ~2 to precipitate any unreacted starting material and then extracted with an organic solvent like ethyl acetate.
-
If the product precipitates, filter the solid, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude phthalide can be purified by recrystallization or column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Water or aqueous mixtures | Facilitates dissolution of the bicarbonate and the resulting carboxylate salt. |
| Base | Sodium Bicarbonate | Sufficiently basic to deprotonate the acid without promoting side reactions. |
| Temperature | Room Temperature | The intramolecular reaction is typically facile and does not require heating.[2] |
| Stoichiometry | ~1:1 (Acid:Base) | Ensures complete formation of the carboxylate for efficient cyclization. |
Protocol 3: Synthesis of 6-Bromo-isoindolin-1-one
This protocol demonstrates the synthesis of a lactam (an isoindolinone) by first reacting a derivative of this compound with an amine source (ammonia), followed by cyclization.
Causality: This is a two-step, one-pot process. First, ammonia acts as an external nucleophile, displacing the bromide on the methyl ester of 5-bromo-2-(bromomethyl)benzoic acid. This forms a benzylic amine intermediate. Second, under the reaction conditions (or with heating), this amine acts as an internal nucleophile, attacking the ester carbonyl in an intramolecular amidation (lactamization) to form the five-membered isoindolinone ring.[7]
Materials:
-
5-Bromo-2-(bromomethyl)benzoic acid methyl ester (starting material can be prepared from the corresponding acid)
-
Ammonia (gas or a solution in methanol, e.g., 7N NH₃ in MeOH)
-
Tetrahydrofuran (THF) / Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Pressure vessel (if heating is required)
Procedure: [7]
-
Dissolve 5-bromo-2-(bromomethyl)benzoic acid methyl ester (1.0 eq.) in a 1:1 mixture of THF/MeOH.
-
Gently bubble ammonia gas through the solution at room temperature for approximately 40 minutes. Alternatively, dissolve the starting material in a 7N solution of ammonia in methanol.[7]
-
If using ammonia in methanol, transfer the solution to a pressure vessel and stir at 90 °C overnight.[7]
-
Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
To the concentrated residue, add dichloromethane (CH₂Cl₂) and sonicate for 15 minutes to break up the solid.
-
Filter the solid product, wash with a small amount of cold CH₂Cl₂, and dry under vacuum. This procedure affords the target 6-bromo-2,3-dihydro-isoindol-1-one in high yield.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 7. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 2-(Bromomethyl)benzoic Acid in the Synthesis of Isobenzofuranones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of synthetic routes to isobenzofuranones, a pivotal scaffold in medicinal chemistry and natural product synthesis, utilizing 2-(bromomethyl)benzoic acid as a versatile starting material. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations for the preparation of both unsubstituted and 3-substituted isobenzofuranones.
Introduction: The Significance of Isobenzofuranones and the Role of this compound
Isobenzofuran-1(3H)-ones, commonly known as phthalides, constitute the core structure of numerous biologically active compounds. Their wide-ranging pharmacological properties, including potential anticancer, anti-stroke, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery. The synthetic accessibility of these compounds is therefore of paramount importance. This compound is a readily available and highly reactive precursor that offers a strategic entry point to the isobenzofuranone core. Its bifunctional nature, possessing both a carboxylic acid and a benzylic bromide, allows for diverse synthetic transformations, including intramolecular cyclization and intermolecular coupling reactions.
This guide will detail two primary synthetic strategies employing this compound for the preparation of isobenzofuranones:
-
Intramolecular Cyclization via Esterification: A straightforward approach to the parent isobenzofuranone system.
-
Palladium-Catalyzed Intermolecular Coupling: A versatile method for the synthesis of 3-substituted isobenzofuranones, particularly 3-arylphthalides.
Synthetic Pathway I: Intramolecular Cyclization for Unsubstituted Isobenzofuranone
The most direct route to the parent isobenzofuranone from this compound involves a two-step sequence: esterification of the carboxylic acid followed by a base-mediated intramolecular cyclization. The initial esterification is crucial as it prevents the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated reaction and activates the carbonyl group for nucleophilic attack.
Step 1: Esterification of this compound
The esterification of this compound can be readily achieved using standard methods, such as Fischer esterification. This reaction involves heating the carboxylic acid in an excess of alcohol in the presence of a catalytic amount of a strong acid.
Protocol 1: Synthesis of Methyl 2-(Bromomethyl)benzoate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in methanol (5-10 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1 eq.) with cooling.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-(bromomethyl)benzoate, which can be used in the next step without further purification if desired.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Methanol | Excess | Reagent and solvent |
| Sulfuric Acid | 0.1 | Catalyst |
Table 1: Reagents for the esterification of this compound.
Step 2: Base-Mediated Intramolecular Cyclization
The resulting methyl 2-(bromomethyl)benzoate can undergo an intramolecular SN2 reaction upon treatment with a suitable base to yield isobenzofuran-1(3H)-one. The base deprotonates the alcohol formed in situ from the ester, which then acts as a nucleophile, displacing the bromide. A non-nucleophilic strong base is preferred to avoid competing intermolecular reactions.
Protocol 2: Synthesis of Isobenzofuran-1(3H)-one
Materials:
-
Methyl 2-(bromomethyl)benzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, standard glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of methyl 2-(bromomethyl)benzoate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford isobenzofuran-1(3H)-one.
| Reagent | Molar Equiv. | Purpose |
| Methyl 2-(bromomethyl)benzoate | 1.0 | Starting material |
| Sodium Hydride | 1.2 | Base |
| Tetrahydrofuran | - | Solvent |
Table 2: Reagents for the intramolecular cyclization.
Synthetic Pathway II: Palladium-Catalyzed Suzuki Coupling for 3-Aryl-isobenzofuranones
The synthesis of 3-substituted isobenzofuranones, particularly those bearing an aryl group at the 3-position, can be achieved through a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling between a derivative of this compound and an arylboronic acid provides a versatile route to these valuable compounds. The reaction proceeds through the formation of a new carbon-carbon bond, followed by a subsequent lactonization step.
Protocol 3: Palladium-Catalyzed Suzuki Coupling and Lactonization
This protocol describes a one-pot procedure where the Suzuki coupling is followed by in-situ lactonization. The choice of ligand and base is critical for the success of the coupling reaction.
Materials:
-
Methyl 2-(bromomethyl)benzoate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or other suitable solvent, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-(bromomethyl)benzoate (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion of the coupling, an acidic or basic workup can be employed to facilitate lactonization. For acidic workup, cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCl. For basic workup, add an aqueous solution of a strong base like NaOH and heat to hydrolyze the ester and promote cyclization.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-aryl-isobenzofuranone.
| Component | Example | Role |
| Substrate | Methyl 2-(bromomethyl)benzoate | Electrophile |
| Coupling Partner | Phenylboronic acid | Nucleophile |
| Catalyst | Pd(OAc)₂ | Active catalyst precursor |
| Ligand | PCy₃ | Stabilizes and activates the catalyst |
| Base | K₂CO₃ | Activates boronic acid, neutralizes HX |
| Solvent | Toluene | Reaction medium |
Table 3: Key components for the Suzuki-Miyaura coupling reaction.
Mechanistic Considerations
Intramolecular Cyclization: The base-mediated intramolecular cyclization of methyl 2-(bromomethyl)benzoate proceeds via an SN2 mechanism. The alkoxide generated in situ acts as the nucleophile, attacking the benzylic carbon and displacing the bromide leaving group to form the five-membered lactone ring.
Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(bromomethyl)benzoate.
-
Transmetalation: The aryl group is transferred from the boronic acid (as a boronate complex) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Troubleshooting and Key Considerations
-
Esterification: Ensure anhydrous conditions to maximize ester formation. The reaction is an equilibrium, so using an excess of the alcohol drives the reaction to completion.
-
Intramolecular Cyclization: The purity of the starting ester is important. The choice of a non-nucleophilic base is critical to avoid side reactions. Anhydrous conditions are essential when using reactive bases like NaH.
-
Suzuki Coupling: The choice of palladium catalyst, ligand, and base can significantly impact the reaction yield and should be optimized for specific substrates. The quality of the boronic acid is also crucial. Anhydrous and oxygen-free conditions are necessary for the palladium catalyst to remain active.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of isobenzofuranones. The methodologies presented here, encompassing both intramolecular cyclization and intermolecular palladium-catalyzed coupling, provide robust and adaptable routes to both the parent isobenzofuranone scaffold and its 3-substituted derivatives. These protocols offer a solid foundation for researchers in organic synthesis and medicinal chemistry to access this important class of compounds for further investigation and application in drug discovery and development.
Application Notes and Protocols: Esterification of 2-(Bromomethyl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Synthetic Utility and Challenges of a Bifunctional Reagent
2-(Bromomethyl)benzoic acid is a valuable bifunctional molecule in organic synthesis, incorporating both a carboxylic acid and a reactive benzylic bromide.[1] This unique structure allows for its use as a versatile building block, enabling sequential or orthogonal functionalization. The carboxylic acid moiety can be transformed into esters, amides, or other derivatives, while the bromomethyl group serves as a potent electrophile for introducing the 2-carboxybenzyl unit via nucleophilic substitution.
However, this bifunctionality presents a distinct chemical challenge: the potential for intramolecular cyclization to form 3-isobenzofuranone or intermolecular self-reaction and polymerization, particularly under basic conditions. Therefore, the selection of an appropriate esterification method is critical to ensure high yields of the desired ester product while minimizing unwanted side reactions.
This guide provides an in-depth analysis of several key esterification protocols applicable to this compound. We will explore the mechanistic underpinnings of each method, discuss the rationale behind specific experimental choices, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Section 1: Classical Approach - Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on a strong acid catalyst to facilitate the reaction between a carboxylic acid and an excess of alcohol.[2] While seemingly straightforward, its application to this compound requires careful control to manage the equilibrium-driven nature of the reaction and potential side reactions involving the benzylic bromide.
Mechanistic Rationale and Key Considerations
The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and elimination of water yield the ester.
Causality Behind Experimental Choices:
-
Excess Alcohol: The Fischer esterification is a reversible process.[3] Using the alcohol as the solvent or in large excess shifts the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.[3]
-
Strong Acid Catalyst: A strong, non-nucleophilic acid is required to efficiently protonate the carbonyl group without competing in side reactions. Sulfuric acid and p-toluenesulfonic acid are common choices.[2]
-
Heat: The reaction is typically conducted at reflux to increase the reaction rate.[4]
-
Water Removal: In some setups, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, further driving the equilibrium towards the ester product.[4]
Potential Pitfalls with this compound: Under the heated, acidic conditions of Fischer esterification, the benzylic bromide may undergo solvolysis with the excess alcohol, leading to the formation of a 2-(alkoxymethyl)benzoic acid ester byproduct. While often a minor pathway with simple alcohols, this possibility should be monitored via chromatographic analysis (TLC, GC-MS).
Protocol: Fischer Esterification for Methyl 2-(Bromomethyl)benzoate
This protocol details the synthesis of the methyl ester, a common derivative.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq, or as solvent).
-
Carefully and slowly add concentrated sulfuric acid (approx. 0.1 eq) to the stirring solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether (e.g., 50 mL for a 5g scale reaction).
-
Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Water (2 x 30 mL)
-
Saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Brine (1 x 30 mL) to aid in breaking emulsions and removing residual water.[4]
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2-(bromomethyl)benzoate.
-
If necessary, purify the product via flash column chromatography on silica gel.
Workflow Diagram: Fischer Esterification
Caption: General workflow for the Fischer esterification and subsequent workup.
Section 2: Mild Conditions - Steglich Esterification
For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a mild and highly effective alternative.[5] This method utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][7]
Mechanistic Rationale and Key Considerations
The reaction mechanism avoids harsh conditions and is driven by the formation of a stable urea byproduct.[6]
-
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[6]
-
Catalysis: DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester").[6] This step is crucial as it outcompetes a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[6][7]
-
Ester Formation: The alcohol attacks the acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.
-
Byproduct: The protonated DCC intermediate is deprotonated by the alcohol, ultimately forming the highly insoluble N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture.
Causality Behind Experimental Choices:
-
DCC/EDC: These carbodiimides act as powerful dehydrating agents, "activating" the carboxylic acid for nucleophilic attack.[8] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.[9]
-
DMAP Catalyst: The addition of catalytic DMAP (5-10 mol%) significantly accelerates the esterification and suppresses the formation of the N-acylurea side product, leading to cleaner reactions and higher yields.[6][10]
-
Aprotic Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert and effectively solubilize the reactants.
-
Temperature: The reaction is typically run at 0 °C to room temperature, preserving the integrity of sensitive functional groups like the benzylic bromide.[7]
Protocol: Steglich Esterification with Propargyl Alcohol
This protocol demonstrates the synthesis of an alkyne-containing ester, highlighting the method's compatibility with diverse functional groups.[11]
Materials:
-
This compound
-
Propargyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), anhydrous DCM, and a magnetic stir bar.
-
Add propargyl alcohol (1.1-1.5 eq) followed by a catalytic amount of DMAP (0.05-0.1 eq).[11]
-
Cool the stirring solution to 0 °C using an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cold solution. A white precipitate (DCU) will begin to form.[10]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure propargyl 2-(bromomethyl)benzoate.[11]
Diagram: Steglich Esterification Mechanism
Caption: Catalytic cycle of the Steglich esterification showing the key role of DMAP.
Section 3: Mild and Inversive - The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, under exceptionally mild, neutral conditions.[12] It is particularly renowned for its predictable inversion of stereochemistry at secondary alcohol centers, although this feature is not relevant when using achiral alcohols with this compound.[12]
Mechanistic Rationale and Key Considerations
The reaction involves the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13]
-
Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.
-
The acidic proton of the carboxylic acid protonates the betaine.
-
The resulting carboxylate anion attacks the phosphonium ion, forming an acyloxyphosphonium salt.
-
The alcohol is activated by forming an oxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction to yield the final ester.[12]
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: This pair of reagents is the core of the reaction, working in tandem to activate the alcohol as a good leaving group under neutral conditions.[13]
-
Anhydrous Conditions: The reagents are sensitive to water, which can consume them and reduce yields. Anhydrous solvents like THF or DCM are essential.
-
Low Temperature: The reaction is often initiated at 0 °C or below to control the exothermic formation of the initial phosphine-azodicarboxylate adduct, which is then allowed to warm to room temperature.[14]
-
Purification: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. These can be challenging to remove from the desired product, often requiring careful column chromatography or alternative workup strategies.[13]
Protocol: Mitsunobu Esterification of this compound
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.05 eq), and triphenylphosphine (1.05 eq) in anhydrous THF.[14]
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add DIAD or DEAD (1.05 eq) dropwise via syringe over 10-15 minutes. The solution may develop a yellow or orange color that fades as the reaction proceeds.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate. Purification is typically achieved by flash column chromatography on silica gel.
Section 4: Comparative Summary of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temp, Neutral) | Very Mild (0 °C to RT, Neutral) |
| Key Reagents | H₂SO₄, Excess R'OH | DCC (or EDC), DMAP (cat.) | PPh₃, DEAD (or DIAD) |
| Driving Force | Excess Reagent / Water Removal | Formation of Insoluble Urea | Redox Process |
| Typical Yields | Moderate to High | High to Excellent | High to Excellent |
| Pros | Inexpensive reagents, scalable.[3] | Excellent for sensitive substrates, high yields.[6][7] | Extremely mild, broad substrate scope.[12][15] |
| Cons | Reversible, harsh conditions, potential for side reactions with the bromomethyl group.[3] | Stoichiometric byproduct (DCU) must be removed, DCC is an allergen.[16] | Stoichiometric byproducts (TPPO, hydrazine) can complicate purification, expensive reagents. |
| Best For... | Simple, robust primary/secondary alcohols where the substrate can tolerate heat and acid. | Acid/base-sensitive substrates, sterically hindered alcohols.[5][6] | Valuable, complex, or sensitive alcohols where mildness is paramount. |
Conclusion
The esterification of this compound can be accomplished through several reliable methods, each with distinct advantages and operational considerations. For large-scale synthesis of simple esters where cost is a factor, the Fischer-Speier esterification remains a viable, albeit harsh, option. For substrates requiring milder conditions to preserve the integrity of sensitive functionalities, the Steglich esterification provides a robust and high-yielding protocol. When absolute mildness is required for complex and valuable substrates, the Mitsunobu reaction is an excellent, though more costly, choice. The ultimate selection of a method should be guided by the specific alcohol being used, the scale of the reaction, the sensitivity of the substrate to acid or heat, and the purification strategy.
References
- 1. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. research.unipd.it [research.unipd.it]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The 2-(Bromomethyl)benzoyl Group as a "Safety-Catch" Protecting Group for Alcohols
Introduction: A Paradigm of Orthogonal Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations with precision and efficiency.[1] A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable under specific, mild conditions that leave the rest of the molecule unscathed. The 2-(bromomethyl)benzoyl group emerges as a sophisticated tool in this context, offering a unique "safety-catch" mechanism for the protection of alcohols.
Unlike conventional protecting groups that are cleaved by common reagents (e.g., acid, base, or hydrogenolysis), the 2-(bromomethyl)benzoyl ester is exceptionally stable.[2] Its removal is not a simple hydrolysis but an intramolecular cyclization event, triggered by a specific, pre-programmed chemical transformation. This unique cleavage pathway provides a high degree of orthogonality, allowing for the selective deprotection of a specific alcohol in the presence of numerous other sensitive functionalities and protecting groups.[3] This guide provides an in-depth exploration of the chemistry, application, and strategic advantages of the 2-(bromomethyl)benzoyl protecting group.
The "Safety-Catch" Mechanism: A Two-Stage Deprotection
The power of the 2-(bromomethyl)benzoyl group lies in its two-stage deprotection strategy. The group is first "armed" by a simple transformation, which then triggers an irreversible intramolecular reaction to release the free alcohol.
-
Protection: The alcohol is converted into a 2-(bromomethyl)benzoyl ester via standard esterification procedures. In this state, the protecting group is highly stable.
-
Arming the System: The deprotection sequence is initiated by unmasking the carboxylic acid of the protecting group. This is typically achieved by hydrolyzing a secondary ester (e.g., a methyl or ethyl ester) that was part of the original protecting group reagent.
-
Triggering the Release: The newly formed carboxylate anion acts as an internal nucleophile. It rapidly attacks the adjacent benzylic bromide via an intramolecular SN2 reaction.
-
Liberation: This irreversible cyclization forms the stable, five-membered lactone, phthalide (2-benzofuran-1(3H)-one), and liberates the desired alcohol with high efficiency.
The following diagram illustrates the mechanistic pathway for the deprotection process.
References
Protocol for the Esterification of 2-(Bromomethyl)benzoic Acid: A Detailed Guide
An Application Note for Researchers
Abstract
This application note provides a comprehensive guide for the esterification of 2-(Bromomethyl)benzoic acid, a critical bifunctional intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] We delve into the underlying chemical principles of the Fischer-Speier esterification, present a detailed, field-tested laboratory protocol, and offer insights into reaction optimization, troubleshooting, and safety. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for preparing various esters from this versatile starting material.
Introduction: The Synthetic Utility of 2-(Bromomethyl)benzoate Esters
This compound is a valuable building block in organic synthesis due to its two distinct reactive sites: a carboxylic acid and a benzylic bromide.[3] This unique structure allows for sequential or orthogonal chemical transformations. The carboxylic acid can readily undergo esterification, amidation, or reduction, while the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions.
Esters derived from this compound, such as Methyl 2-(bromomethyl)benzoate, are key intermediates in the synthesis of a wide range of complex molecules. They are notably used in the preparation of neuroprotective agents and serve as precursors for isoindolinones, a core structure in many pharmacologically active compounds, including the immunomodulatory drug Lenalidomide.[4][5] The esterification of the parent acid is a fundamental first step in many of these synthetic routes, making a robust and reproducible protocol essential.
Mechanistic Insights: The Fischer-Speier Esterification
The conversion of this compound to its corresponding ester is most commonly achieved via the Fischer-Speier esterification.[6][7] This is a classic acid-catalyzed nucleophilic acyl substitution reaction that is reversible in nature.
The Role of the Acid Catalyst: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[9][10]
Driving the Equilibrium: The Fischer esterification is an equilibrium process.[6][9]
RCOOH + R'OH ⇌ RCOOR' + H₂O
To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[6][9] This is typically accomplished in one of two ways:
-
Using Excess Alcohol: The most common strategy is to use the alcohol as the reaction solvent, ensuring it is present in a large molar excess.[6][7] This concentration stress on the left side of the equilibrium drives the reaction forward.
-
Removal of Water: In more complex syntheses, water can be removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.
Under these acidic conditions, the esterification occurs selectively at the carboxylic acid moiety, leaving the benzylic bromide group intact for subsequent transformations.
Detailed Experimental Protocol
This protocol describes the synthesis of methyl 2-(bromomethyl)benzoate. The procedure can be adapted for other primary or secondary alcohols, though reaction times may vary.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Methanol (Anhydrous) | Reflux condenser with drying tube |
| Sulfuric Acid (H₂SO₄, concentrated) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) or Ethyl Acetate | Heating mantle or oil bath |
| Sodium Bicarbonate (NaHCO₃), 5% aq. soln. | Separatory funnel (250 mL) |
| Saturated Sodium Chloride (Brine) | Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deionized Water | Glassware for filtration |
Safety Precautions
This procedure involves hazardous materials and must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
This compound: Corrosive. Causes severe skin burns and eye damage.[11][12] Avoid inhalation of dust.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidant. Causes severe burns. Reacts violently and exothermically with water.[10] Always add acid to the solvent slowly.
-
Methanol: Flammable liquid and toxic upon ingestion or inhalation.
-
Dichloromethane: Volatile and a suspected carcinogen.
Ensure eyewash stations and safety showers are accessible.[11][13]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 23.2 mmol).
-
Add anhydrous methanol (50 mL). Stir the mixture to dissolve the solid.
-
Carefully and slowly, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. A slight exotherm may be observed.
-
Attach a reflux condenser fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[14]
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled solution into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Rinse the reaction flask with dichloromethane (50 mL) and add the rinsing to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously to extract the product into the organic layer.
-
Allow the layers to separate and drain the lower organic layer (DCM) into a clean Erlenmeyer flask.
-
Extract the aqueous layer again with another portion of dichloromethane (25 mL). Combine the organic layers.
-
-
Neutralization and Washing:
-
Return the combined organic extracts to the separatory funnel.
-
Slowly add 5% aqueous sodium bicarbonate solution (50 mL) in portions. CAUTION: CO₂ gas will evolve. Swirl the unstoppered funnel initially, then stopper and shake gently, venting frequently until gas evolution ceases.[15]
-
Drain the organic layer. Wash with deionized water (50 mL), followed by a final wash with saturated brine solution (50 mL) to aid in the removal of dissolved water.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the solution.
-
Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Purification and Characterization
The resulting product, methyl 2-(bromomethyl)benzoate, is often obtained as a colorless to pale yellow oil or a low-melting solid (m.p. 32-32.5 °C) and may be pure enough for many applications.[16] If further purification is required, flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is effective.[17]
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the benzylic CH₂-Br protons, and a singlet for the methyl ester protons.
-
IR Spectroscopy: Confirmation is achieved by observing the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O ester stretch (approx. 1720-1740 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product (C₉H₉BrO₂: 229.07 g/mol ).[18]
Experimental Workflow and Data Summary
The entire experimental process can be visualized as follows:
Caption: Experimental workflow for the esterification of this compound.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Methyl Ester | Ethyl Ester |
| Alcohol | Methanol | Ethanol |
| Alcohol Amount | Used as solvent | Used as solvent |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ |
| Temperature | ~65 °C (Reflux) | ~78 °C (Reflux) |
| Typical Time | 2-4 hours | 3-5 hours |
| Expected Yield | >85% | >85% |
| Product | Methyl 2-(bromomethyl)benzoate | Ethyl 2-(bromomethyl)benzoate |
| CAS Number | 2417-73-4[4] | 27129-92-2 |
Troubleshooting and Potential Side Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Incomplete Reaction | 1. Insufficient reaction time.2. Inactive catalyst (e.g., old H₂SO₄).3. Presence of water in reagents. | 1. Extend reflux time; monitor by TLC.2. Use fresh, concentrated H₂SO₄.3. Use anhydrous alcohol and a drying tube. |
| Low Isolated Yield | 1. Product loss during aqueous work-up.2. Incomplete extraction.3. Formation of emulsions. | 1. Ensure pH is basic before final extraction.2. Perform multiple extractions with the organic solvent.3. Add brine during washing to break emulsions. |
| Unexpected Byproducts | 1. Anhydride formation (acid + acid).2. Reaction at the benzylic bromide. | 1. Unlikely, but would be removed by NaHCO₃ wash.2. Highly unlikely under these conditions. Ensure temperature is not excessively high. |
References
- 1. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]
- 4. Methyl 2-bromomethylbenzoate | 2417-73-4 [chemicalbook.com]
- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. studylib.net [studylib.net]
- 7. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. Methyl 2-(2-bromoethyl)benzoate|CAS 25109-86-8 [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-(Bromomethyl)benzoic Acid in Polymer Chemistry: A Guide for Researchers
Introduction: Unlocking Functional Polymers with a Versatile Initiator
In the dynamic field of polymer chemistry, the synthesis of well-defined, functional polymers is paramount for advancing applications in materials science, nanotechnology, and medicine. 2-(Bromomethyl)benzoic acid stands out as a bifunctional molecule of significant interest. Its structure, featuring a reactive benzyl bromide moiety and a carboxylic acid group, presents a unique opportunity for the design of polymers with tailored architectures and functionalities. The benzyl bromide group serves as an excellent initiating site for controlled/living radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), enabling precise control over molecular weight and dispersity.[1] Simultaneously, the carboxylic acid functionality can be leveraged for post-polymerization modifications, bioconjugation, or to impart specific chemical properties to the final polymer.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. We will delve into the critical aspects of its application, from the rationale behind experimental choices to detailed, field-proven protocols.
The Critical Role of Carboxylic Acid Protection in Controlled Polymerization
A key consideration when employing this compound as an initiator in controlled radical polymerizations like ATRP is the potential for the carboxylic acid proton to interfere with the catalyst system. Scientific literature indicates that unprotected carboxylic acids can lead to poor control over the polymerization, resulting in low initiator efficiency and broad molecular weight distributions.[2][4][5] This interference is often attributed to the acidic proton reacting with the catalyst complex, thereby altering its catalytic activity.
To circumvent this issue and achieve a well-controlled polymerization, a protection strategy for the carboxylic acid group is highly recommended. The most common and effective approach is the conversion of the carboxylic acid into an ester, such as a methyl, ethyl, or tert-butyl ester.[6][7][8] This temporary modification masks the acidic proton, rendering the initiator compatible with the ATRP catalyst system. Following polymerization, the ester group can be readily hydrolyzed to regenerate the carboxylic acid functionality, yielding a well-defined, acid-functionalized polymer.
The following workflow illustrates the overall strategy for the successful application of this compound in ATRP.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. connectsci.au [connectsci.au]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of 2-(Bromomethyl)benzoic Acid in Advanced Bioconjugation
Introduction: Addressing the Need for Stability in Bioconjugation
In the landscape of modern therapeutics and diagnostics, the covalent linkage of biomolecules to payloads—be it drugs, fluorophores, or nanoparticles—is a cornerstone of innovation. The stability of this linkage is paramount, directly influencing the efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate.[1] While various chemistries have been developed, the search for robust, reliable, and versatile linkers is ongoing.
This guide introduces 2-(Bromomethyl)benzoic acid , a bifunctional linker poised to address critical stability challenges in bioconjugation.[2] Unlike more common reagents such as maleimides, which form linkages susceptible to degradation in biological environments, this compound forms a highly stable, irreversible thioether bond with cysteine residues.[3] Its dual-functionality, featuring a thiol-reactive bromomethyl group and a versatile carboxylic acid handle, opens a gateway to creating sophisticated and stable bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to surface immobilization.[2][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, field-proven protocols, and troubleshooting advice for leveraging this compound in your bioconjugation workflows.
The Core Principle: Irreversible Alkylation of Thiols
The utility of this compound is rooted in its benzylic bromide moiety, a potent electrophile that reacts selectively with strong nucleophiles. In the context of protein modification, the primary target is the sulfhydryl (thiol) group of cysteine residues, which is the most nucleophilic amino acid side chain under typical reaction conditions.[5][6]
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiolate anion of a cysteine residue attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This results in the formation of a stable and irreversible thioether bond.[4]
Figure 1: Reaction of this compound with a cysteine residue.
Causality Behind the Choice: Why Stability Matters
A significant drawback of the widely used maleimide-thiol conjugation is the reversibility of the resulting thiosuccinimide thioether linkage.[1] This bond can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in the bloodstream and intracellularly.[7] This instability can lead to premature payload release, reducing therapeutic efficacy and causing off-target toxicity.[8]
The thioether bond formed by this compound, however, is not susceptible to this degradation pathway, offering superior stability in vivo.[3] This makes it an authoritative choice for applications requiring long circulation half-lives and precise delivery of the payload to the target site, such as in ADC development.
Key Advantages of this compound
-
Irreversible Conjugation: Forms a robust thioether bond, minimizing payload dissociation in vivo.[3]
-
Site-Specificity: Cysteine residues are less abundant than lysine residues, allowing for more controlled and site-specific protein modification.[5]
-
Bifunctionality: The unreacted carboxylic acid group provides a secondary handle for further modifications. It can be activated (e.g., as an NHS ester) to conjugate a second molecule or can be used to attach the entire bioconjugate to a surface.[2][4]
-
Hydrophilicity: The presence of the carboxylate group can enhance the aqueous solubility of the linker and the final conjugate, which is often a challenge in bioconjugation.
Data Presentation: Reactivity Profile
The bromomethyl group exhibits primary reactivity towards the most nucleophilic amino acid side chains. The efficiency of the reaction is highly dependent on pH, which governs the deprotonation state of the target nucleophile.[9]
| Amino Acid Residue | Nucleophilic Group | Resulting Linkage | Relative Reactivity | Optimal pH for Reaction |
| Cysteine | Thiol (-SH) | Thioether | High | > 7.5 |
| Lysine | ε-Amine (-NH₂) | Secondary Amine | Moderate | > 8.5 |
| Histidine | Imidazole | Alkylated Imidazole | Moderate | ~ 6.0 - 7.0 |
| Methionine | Thioether | Sulfonium Ion | Moderate | Neutral |
Table 1: Reactivity of this compound with nucleophilic amino acid side chains. The primary target for selective conjugation is cysteine due to the high nucleophilicity of the thiolate anion at physiological pH.
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a comprehensive, step-by-step workflow for the conjugation of a payload-bearing this compound linker to an antibody. This workflow is designed as a self-validating system, with checkpoints and characterization steps to ensure success at each stage.
Figure 2: Experimental workflow for antibody conjugation.
Protocol 1: Generation of Free Thiols by Antibody Reduction
Rationale: In native antibodies (e.g., IgG1), cysteine residues are paired in inter-chain disulfide bonds.[10] To make them available for alkylation, these bonds must be gently and selectively reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a preferred reducing agent as it is stable, odorless, and does not need to be removed before the conjugation step, unlike Dithiothreitol (DTT).[11]
Materials:
-
Antibody (e.g., IgG1) at 5-10 mg/mL
-
Reduction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed and purged with nitrogen or argon.
-
TCEP Hydrochloride (stock solution: 10 mM in water)
Procedure:
-
Prepare the antibody in the Reduction Buffer at a concentration of 5-10 mg/mL.
-
Add TCEP stock solution to the antibody solution to achieve a final molar excess of 2-5 fold over the number of disulfide bonds to be reduced. For an IgG1, there are four interchain disulfides; a 10-20 fold molar excess of TCEP over the antibody is a good starting point.
-
Incubate the reaction at 37°C for 60-90 minutes. The incubation time and TCEP concentration should be optimized to achieve the desired number of free thiols per antibody (typically 4-8).
-
Crucial Step: The reduced antibody is prone to re-oxidation. Proceed immediately to the conjugation step (Protocol 2). If buffer exchange is necessary to remove other components, use a desalting column equilibrated with degassed conjugation buffer.[12]
Protocol 2: Conjugation with this compound Linker
Rationale: The alkylation reaction should be performed at a slightly alkaline pH (7.5-8.5) to ensure the cysteine thiol group is sufficiently deprotonated to its more nucleophilic thiolate form.[9] A co-solvent like DMSO is often required to dissolve the hydrophobic linker-payload molecule, but its final concentration should be kept below 10% (v/v) to prevent antibody denaturation.[12]
Materials:
-
Reduced Antibody solution (from Protocol 1)
-
Conjugation Buffer: PBS, pH 8.0, degassed and purged with nitrogen or argon.
-
This compound-payload conjugate (stock solution: 10-20 mM in DMSO)
Procedure:
-
If not already in the correct buffer, exchange the reduced antibody into the Conjugation Buffer (pH 8.0).
-
Add the this compound-payload stock solution to the stirring, reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the generated free thiol groups is recommended as a starting point.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Quenching: After the incubation period, quench any unreacted linker by adding a thiol-containing small molecule, such as N-acetylcysteine, to a final concentration of ~2 mM. Incubate for an additional 20 minutes.
Protocol 3: Purification and Characterization of the Bioconjugate
Rationale: After conjugation, it is essential to remove unreacted linker-payload, quenching agent, and any aggregated protein to obtain a pure and well-defined product. Characterization is then performed to validate the success of the conjugation, primarily by determining the Drug-to-Antibody Ratio (DAR).[12][13]
Materials:
-
Crude conjugate solution (from Protocol 2)
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) or Desalting Column
Procedure:
A. Purification:
-
Equilibrate a desalting column (e.g., PD-10) or an SEC column with Purification Buffer.
-
Load the crude conjugate solution onto the column.
-
Elute the protein conjugate according to the manufacturer's instructions, collecting the protein-containing fractions. The purified conjugate is now in the final formulation buffer.
B. Characterization:
-
Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm (A280).
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance maximum separate from the protein's absorbance at 280 nm, the DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to determine the distribution of drug-loaded species (DAR 0, 2, 4, 6, 8). The addition of each hydrophobic payload increases the retention time of the antibody on the HIC column, allowing for quantification of each species.[14]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): Analyze the purified conjugate by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment. A high percentage of monomer (>95%) is desirable.
-
-
Mass Spectrometry: For definitive characterization, the mass of the light and heavy chains can be determined by LC-MS after reduction of the conjugate to confirm covalent modification and identify the conjugation sites.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DAR | 1. Incomplete reduction of disulfide bonds.2. Re-oxidation of thiols before conjugation.3. Insufficient molar excess of linker-payload.4. Hydrolysis of the bromomethyl group. | 1. Increase TCEP concentration or incubation time.2. Work quickly and use degassed buffers.3. Increase the molar excess of the linker.4. Ensure linker stock is anhydrous and freshly prepared. |
| High Aggregation | 1. Final co-solvent (e.g., DMSO) concentration is too high.2. Over-reduction of antibody, exposing hydrophobic patches.3. Hydrophobic nature of the payload. | 1. Keep final DMSO concentration <10% (v/v).2. Optimize reduction conditions (less TCEP, shorter time).3. Include solubility-enhancing moieties in the linker design. |
| Heterogeneous Product | 1. Inconsistent reduction across the antibody batch.2. Reaction with other nucleophilic residues (e.g., lysine). | 1. Ensure homogenous mixing during reduction.2. Lower the pH of the conjugation reaction (e.g., to 7.5) to favor thiol reactivity over amine reactivity. |
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 2-(Bromomethyl)benzoic Acid Derivatives: Protocols, Mechanisms, and Applications
For the modern researcher and drug development professional, 2-(bromomethyl)benzoic acid and its congeners are invaluable synthetic intermediates. Their unique bifunctional nature, possessing both a reactive benzylic bromide and a versatile carboxylic acid, unlocks pathways to a diverse array of complex molecular architectures. These building blocks are pivotal in the synthesis of novel pharmaceutical agents, including anti-inflammatory and antibacterial compounds, as well as in the development of advanced materials and specialty polymers.[1]
This comprehensive guide provides an in-depth exploration of the synthesis of this compound derivatives. Moving beyond simple procedural lists, we will delve into the underlying reaction mechanisms, providing the causal logic behind experimental choices. This document is designed to be a self-validating system, equipping you with the expertise to not only replicate these protocols but also to adapt and troubleshoot them for your specific research needs.
Core Synthetic Strategy: Free-Radical Benzylic Bromination
The primary and most efficient route to this compound is through the selective free-radical bromination of the benzylic methyl group of 2-methylbenzoic acid (o-toluic acid).[2][3] This reaction hinges on the inherent weakness of the benzylic C-H bonds, which are susceptible to homolytic cleavage due to the resonance stabilization of the resulting benzylic radical.[4]
The Mechanism of Action: A Controlled Radical Chain Reaction
The selective bromination of the benzylic position is a classic example of a free-radical chain reaction. The use of N-Bromosuccinimide (NBS) is highly favored over molecular bromine (Br₂) for this transformation.[5] NBS serves as a source of a low, steady concentration of bromine radicals (Br•), which minimizes competitive and undesirable side reactions such as electrophilic aromatic substitution on the benzene ring.[4][5][6]
The reaction proceeds through three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light.[7] This generates initiator radicals which then abstract a hydrogen from trace amounts of HBr present to form a bromine radical (Br•).
-
Propagation: This is a two-step cyclic process.
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methylbenzoic acid, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4][6]
-
The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical. The HBr produced reacts with NBS to regenerate the bromine needed for the chain reaction.
-
-
Termination: The reaction is concluded when any two radical species combine, terminating the chain process.
Caption: Free-radical mechanism of benzylic bromination using NBS.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to the corresponding acyl chloride, a key intermediate for further derivatization.
Protocol 1: Synthesis of this compound via NBS Bromination
This protocol outlines the most common and reliable method for the synthesis of this compound using N-Bromosuccinimide as the brominating agent and AIBN as the radical initiator.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(Bromomethyl)benzoic Acid as a Pivotal Intermediate in Agrochemical Synthesis
Abstract
2-(Bromomethyl)benzoic acid is a bifunctional molecule of significant interest in the synthesis of complex organic compounds, particularly within the agrochemical industry.[1][2] Its unique structure, featuring both a reactive benzylic bromide and a carboxylic acid group, allows for a diverse range of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the applications and synthetic protocols involving this compound as a key intermediate for novel agrochemicals. We will delve into the causality behind its synthetic utility, provide detailed, validated experimental protocols, and explore its role in the creation of potent herbicides and fungicides.
Introduction: The Strategic Importance of this compound
The development of new agrochemicals is a critical endeavor to ensure global food security. A key strategy in this field is the design and synthesis of novel active ingredients with improved efficacy, selectivity, and environmental profiles. This compound (CAS 7115-89-1) has emerged as a valuable building block in this pursuit.[1][3] Its molecular architecture, possessing two distinct and reactive functional groups, offers synthetic chemists a versatile platform for constructing complex molecular scaffolds.[2]
The benzylic bromide is highly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[2][4] Simultaneously, the carboxylic acid moiety can participate in esterification, amidation, and other acid-catalyzed reactions.[2] This dual reactivity is the cornerstone of its utility, enabling the construction of diverse chemical libraries for high-throughput screening of biological activity.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [2][5] |
| Molecular Weight | 215.04 g/mol | [3][5] |
| Melting Point | 148-151 °C | [6] |
| Appearance | White solid | [6] |
| Solubility | Insoluble in water | [2] |
The Role of this compound in Agrochemical Synthesis
The strategic placement of the bromomethyl and carboxyl groups on the benzene ring allows for the synthesis of a variety of heterocyclic systems and other complex structures that are often found in biologically active molecules.
Synthesis of Isocoumarins and their Derivatives
Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities, including antifungal and herbicidal properties.[7][8] this compound is a key precursor for the synthesis of isocoumarins. The general synthetic strategy involves an intramolecular cyclization reaction.
Reaction Causality: The synthesis of the isocoumarin scaffold from this compound is a prime example of leveraging its bifunctional nature. The process typically begins with the conversion of the carboxylic acid to an ester. The ester then undergoes an intramolecular Williamson ether synthesis, where the phenoxide, formed in situ, acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide to form the lactone ring. This efficient cyclization is thermodynamically favored due to the formation of a stable six-membered ring.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound in an agrochemical research setting.
Protocol 1: Synthesis of this compound from o-Toluic Acid
This protocol describes a standard method for the radical bromination of o-toluic acid to yield this compound.[9]
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Materials:
-
o-Toluic acid
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
n-Hexane
-
200W tungsten lamp (or other UV source)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-toluic acid (15.0 g, 110.3 mmol) in carbon tetrachloride (150 mL).[9]
-
Heat the solution to a gentle reflux.[9]
-
While irradiating the flask with a 200W tungsten lamp, add a solution of bromine (17.6 g, 110.3 mmol) in carbon tetrachloride (150 mL) dropwise from the dropping funnel.[9] The rate of addition should be controlled to maintain a pale orange color in the reaction mixture, indicating the consumption of bromine.[9] A vigorous evolution of hydrogen bromide gas will be observed.[9]
-
After the addition is complete, continue refluxing and irradiating for an additional 5 minutes, or until TLC analysis (e.g., hexane:EtOAc 1:1) indicates the complete consumption of the starting material.[9]
-
Allow the reaction mixture to cool to approximately 65°C and then add n-hexane to precipitate the product.[9]
-
Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.[9]
-
Wash the solid with n-hexane and dry it in a vacuum oven at 40°C to afford this compound as a colorless solid.[9]
Self-Validation: The success of this protocol can be validated by monitoring the reaction via TLC and by characterizing the final product using NMR spectroscopy to confirm the presence of the bromomethyl group.
Protocol 2: Synthesis of a 3-Substituted Isocoumarin Derivative
This protocol outlines a general procedure for the synthesis of an isocoumarin derivative, a potential scaffold for fungicides or herbicides.[7]
Logical Flow for Isocoumarin Synthesis:
Caption: Isocoumarin synthesis workflow.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
A substituted phenol (as the nucleophile)
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., acetone or DMF)
Procedure:
Part A: Esterification of this compound
-
To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-(bromomethyl)benzoate.
Part B: Cyclization to form the Isocoumarin
-
To a solution of the substituted phenol and methyl 2-(bromomethyl)benzoate in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired 3-substituted isocoumarin.
Self-Validation: The formation of the isocoumarin can be confirmed by spectroscopic methods such as IR (lactone carbonyl stretch) and NMR (disappearance of the bromomethyl signal and appearance of new aromatic signals).
Applications in Agrochemical Discovery
Derivatives of this compound are valuable starting materials for certain herbicides.[10] The structural motifs accessible from this intermediate are present in several classes of agrochemicals.
-
Herbicides: The isocoumarin and related heterocyclic structures can act as inhibitors of plant-specific enzymes. For instance, some benzoxazole derivatives have shown phytotoxic activity.[11] The synthesis of such compounds can be envisioned starting from this compound.
-
Fungicides: Many natural and synthetic compounds containing the isocoumarin core exhibit antifungal properties.[7][12] Benzoic acid derivatives have also been explored for their antifungal activity.[13] The ability to readily generate a library of substituted isocoumarins from this compound makes it a valuable tool in the search for new fungicides.
Conclusion
This compound is a highly versatile and valuable intermediate in the synthesis of agrochemicals. Its bifunctional nature allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems like isocoumarins, which are known to possess a range of biological activities. The protocols outlined in this document provide a solid foundation for researchers to explore the synthetic potential of this compound in the discovery and development of novel herbicides and fungicides. The inherent reactivity of the benzylic bromide and the carboxylic acid group, when strategically employed, can lead to the generation of diverse chemical libraries, accelerating the identification of new lead compounds for the agrochemical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7115-89-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]
- 7. distantreader.org [distantreader.org]
- 8. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 11. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 2-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis: Application Notes and Protocols
Introduction: A Multifaceted Linker for Advanced Synthesis
In the landscape of solid-phase synthesis (SPS), the choice of a linker is paramount, dictating the conditions for both immobilization and cleavage, and ultimately influencing the purity and yield of the final product. 2-(Bromomethyl)benzoic acid has emerged as a versatile building block for the construction of specialized linkers, offering unique advantages in the synthesis of complex molecules such as cyclic peptides and other organic compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromomethyl group, allows for a variety of attachment and cleavage strategies.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in solid-phase synthesis. We will explore its role as a precursor to advanced linker systems, detailing the mechanistic principles and providing field-proven protocols for its successful implementation.
Core Concept: The Dual Functionality of this compound
The utility of this compound in solid-phase synthesis stems from its two distinct reactive sites. The carboxylic acid provides a handle for attachment to amino-functionalized solid supports, such as aminomethylated polystyrene resins. The bromomethyl group, a potent electrophile, can then be used to anchor the desired molecule, typically through a nucleophilic substitution reaction. This strategic design opens the door to innovative cleavage strategies, most notably cyclization-induced cleavage.
Application I: Synthesis of Head-to-Tail Cyclic Peptides via Cyclization-Cleavage
One of the most powerful applications of a this compound-derived linker is in the synthesis of head-to-tail cyclic peptides. This strategy involves anchoring the C-terminal of the peptide to the linker, followed by standard solid-phase peptide synthesis (SPPS) to elongate the chain. Upon deprotection of the N-terminal amino group of the final amino acid, an intramolecular nucleophilic attack on the ester linkage connecting the peptide to the linker results in the formation of a cyclic peptide and its concomitant release from the solid support.
Mechanistic Insight: The Cyclization-Cleavage Pathway
The cleavage is driven by the proximity of the deprotected N-terminal amine to the electrophilic carbonyl of the ester bond linking the C-terminus to the benzylic position of the linker. This intramolecular cyclization is entropically favored and proceeds under mild basic conditions, often requiring a tertiary amine base like diisopropylethylamine (DIEA).
Detailed Protocol: Synthesis of a Model Cyclic Pentapeptide
This protocol outlines the synthesis of a generic cyclic pentapeptide (e.g., cyclo-[Gly-Val-Phe-Ala-Leu]) using a this compound linker system.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Fmoc-amino acids
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Part 1: Preparation of the Linker-Functionalized Resin
-
Resin Swelling: Swell the aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Linker Activation and Coupling:
-
In a separate flask, dissolve this compound (430 mg, 2.0 mmol) and HOBt (270 mg, 2.0 mmol) in DMF (5 mL).
-
Add DIC (310 µL, 2.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Drain the DCM from the swollen resin and add the activated linker solution.
-
Add DIEA (350 µL, 2.0 mmol) to the resin slurry.
-
Agitate the mixture for 4 hours at room temperature.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Part 2: Peptide Synthesis
-
First Amino Acid Attachment:
-
Swell the linker-functionalized resin (500 mg, ~0.5 mmol) in DMF (5 mL).
-
Prepare a solution of the cesium salt of the C-terminal Fmoc-amino acid (e.g., Fmoc-Leu-OCs) (1.5 mmol) in DMF (5 mL).
-
Add the amino acid solution to the resin and heat at 50°C for 12 hours.
-
Wash the resin with DMF (3 x 5 mL), water/DMF (1:1, 3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
-
Peptide Chain Elongation (Standard Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 20 minutes.
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Coupling: Couple the next Fmoc-amino acid (3 equivalents) using DIC/HOBt (3 equivalents each) in DMF for 2 hours.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Part 3: Cyclization and Cleavage
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid as described above.
-
Cyclization-Cleavage:
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL).
-
Suspend the resin in DCM (5 mL) and add DIEA (5 equivalents).
-
Agitate the mixture at room temperature and monitor the reaction by taking small aliquots of the solution and analyzing by LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cyclic peptide.
-
Wash the resin with DCM (3 x 2 mL) and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
| Parameter | Condition | Rationale |
| Linker Attachment | DIC/HOBt in DMF | Efficient amide bond formation between the linker's carboxylic acid and the resin's amino groups. |
| First Amino Acid Coupling | Cesium salt at 50°C | Promotes nucleophilic substitution on the benzylic bromide, minimizing side reactions. |
| Cyclization-Cleavage | DIEA in DCM | A non-nucleophilic base to deprotonate the N-terminal amine, initiating intramolecular cyclization. DCM is a good solvent for the peptide and promotes cyclization. |
| Monitoring | LC-MS | Allows for real-time tracking of the cyclization-cleavage reaction to determine the optimal reaction time. |
Application II: As a Precursor for Photolabile Linkers
This compound can be readily converted into photolabile linkers, typically by introducing a nitro group onto the aromatic ring. The resulting o-nitrobenzyl-based linkers are stable to a wide range of chemical conditions used in SPPS but can be cleaved under mild UV irradiation, offering an orthogonal cleavage strategy.
Mechanism of Photochemical Cleavage
Upon irradiation with UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular redox reaction, leading to the formation of an o-nitrosobenzaldehyde and release of the attached molecule with a free C-terminus. This cleavage method is exceptionally mild and leaves no residual linker fragments on the product.
Protocol: Preparation and Use of a Photolabile Resin
This protocol describes the synthesis of a 4-(bromomethyl)-3-nitrobenzoic acid-based photolabile linker and its use in peptide synthesis.[1]
Part 1: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid
-
Nitration: Carefully add 4-(bromomethyl)benzoic acid to fuming nitric acid at -10°C.
-
Reaction: Stir the mixture at -10°C for 2 hours.
-
Quenching: Pour the reaction mixture onto crushed ice.
-
Isolation: Collect the product by filtration and wash with cold water.
-
Purification: Recrystallize the product from a suitable solvent system (e.g., methylene chloride/petroleum ether).
Part 2: Preparation of the Photolabile Resin
-
Follow the procedure outlined in "Part 1: Preparation of the Linker-Functionalized Resin" above, substituting this compound with the synthesized 4-(bromomethyl)-3-nitrobenzoic acid.
Part 3: Peptide Synthesis and Photochemical Cleavage
-
Peptide Synthesis: Synthesize the desired peptide on the photolabile resin using standard Fmoc-SPPS as described previously.
-
Side-Chain Deprotection: Before cleavage, treat the peptide-resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to remove side-chain protecting groups.
-
Washing: Wash the resin thoroughly with DCM and methanol to remove cleavage reagents.
-
Photochemical Cleavage:
-
Suspend the dried peptide-resin in a suitable solvent (e.g., DCM, THF, or a mixture).
-
Irradiate the suspension with a UV lamp (e.g., a mercury lamp with a Pyrex filter to block wavelengths below 300 nm) for 4-12 hours.
-
Monitor the cleavage by analyzing aliquots of the solution by LC-MS.
-
-
Product Isolation and Purification:
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent and purify the peptide by HPLC.
-
| Parameter | Condition | Rationale |
| Nitration | Fuming nitric acid at low temperature | Controls the regioselectivity of the nitration and prevents side reactions. |
| Photochemical Cleavage Solvent | Non-absorbing, inert solvent | Ensures efficient light penetration and prevents solvent-related side reactions. |
| UV Wavelength | ~350 nm | Provides sufficient energy for cleavage without damaging the peptide. |
Troubleshooting and Key Considerations
-
Incomplete Linker Attachment: Ensure complete activation of the carboxylic acid and use a slight excess of reagents. Monitor the reaction using a colorimetric test (e.g., Kaiser test) to confirm the consumption of free amino groups on the resin.
-
Low Yield in First Amino Acid Coupling: The use of cesium salts is crucial for efficient coupling to the benzylic bromide. Ensure the salt is anhydrous and the reaction is performed at an elevated temperature.
-
Slow or Incomplete Cyclization-Cleavage: The rate of cyclization is sequence-dependent. For sterically hindered sequences, longer reaction times or the use of a different base may be necessary. The reaction can also be promoted by using a less polar solvent.
-
Side Reactions during Photochemical Cleavage: Over-irradiation can lead to photodecomposition of the peptide. Monitor the reaction closely and use appropriate filters to control the wavelength of light.
Conclusion
This compound is a valuable and versatile tool in the arsenal of the synthetic chemist. Its ability to serve as a precursor to sophisticated linker systems for solid-phase synthesis enables the efficient construction of complex molecules like cyclic peptides. By understanding the underlying chemical principles and following robust protocols, researchers can leverage the unique properties of this compound to advance their synthetic goals in drug discovery and materials science.
References
Application Notes & Protocols: The Strategic Use of 2-(Bromomethyl)benzoic Acid in the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of 2-(bromomethyl)benzoic acid as a pivotal starting material for the synthesis of potent anti-inflammatory agents. We delve into the mechanistic rationale, provide detailed experimental protocols for the synthesis of phthalazinone-based compounds, and discuss their relevance as modern therapeutics, including their role as PARP inhibitors. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile chemical building block in drug discovery programs.
Introduction: The Unique Utility of a Bifunctional Reagent
In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound is a prime example of a highly versatile and powerful bifunctional reagent.[1] Its structure, featuring a carboxylic acid and a highly reactive benzylic bromide on an aromatic scaffold, offers a direct and convergent pathway to a variety of heterocyclic systems.[1][2]
The two functional groups possess orthogonal reactivity, allowing for sequential and controlled synthetic transformations. The benzylic bromide is an excellent electrophile, susceptible to nucleophilic substitution, while the carboxylic acid is a classic handle for condensation and amidation reactions. This dual reactivity is particularly well-exploited in the synthesis of fused heterocyclic compounds like phthalazinones, a scaffold prominently featured in a multitude of pharmacologically active agents, including those with anti-inflammatory, anticancer, and antihypertensive properties.[3][4][5]
This guide will focus on the most prominent application of this compound: its role as a precursor to phthalazinone derivatives with significant anti-inflammatory potential.
Core Chemistry: The Phthalazinone Annulation Pathway
The primary synthetic utility of this compound in this context is its reaction with hydrazine and its derivatives. This reaction proceeds via a cyclocondensation mechanism to form the stable, bicyclic phthalazin-1(2H)-one core.
Mechanism Rationale: The synthesis is a two-step, one-pot process:
-
Nucleophilic Acyl Substitution: The more nucleophilic nitrogen of the hydrazine derivative attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a hydrazide intermediate. This step is often facilitated by activating the carboxylic acid or by heating.
-
Intramolecular Nucleophilic Substitution: The second nitrogen atom of the hydrazide intermediate then acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This intramolecular cyclization, or annulation, is thermodynamically favorable and results in the formation of the stable six-membered heterocyclic ring of the phthalazinone system.
This elegant and efficient reaction directly transforms a simple, acyclic precursor into a complex, drug-like scaffold.
Caption: General workflow for phthalazinone synthesis.
Application Protocol: Synthesis of a 2-Aryl-Phthalazinone Derivative
Phthalazinone derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of key enzymes in inflammatory pathways like Cyclooxygenase-2 (COX-2).[6][7] The following protocol details the synthesis of a representative 2-aryl-phthalazinone, a common motif in potent anti-inflammatory agents.[6][8]
Objective: To synthesize 2-(4-methoxyphenyl)-2,3-dihydrophthalazin-1-one from this compound and (4-methoxyphenyl)hydrazine.
Materials and Reagents:
-
This compound (98% purity)
-
(4-methoxyphenyl)hydrazine hydrochloride (97% purity)
-
Triethylamine (TEA, ≥99.5%)
-
Ethanol (anhydrous, 200 proof)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography (230-400 mesh)
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.15 g, 10.0 mmol) and anhydrous ethanol (40 mL).
-
Addition of Hydrazine: Add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10.0 mmol) to the stirring suspension.
-
Base Addition: Slowly add triethylamine (2.9 mL, 21.0 mmol, 2.1 eq.) to the mixture at room temperature. The triethylamine serves to neutralize the hydrochloride salt and the HBr generated during the reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material indicates reaction completion.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any unreacted carboxylic acid and neutralizes residual acid.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 4:1 hexane:ethyl acetate). Alternatively, recrystallization from ethanol/water may yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected product is a white to off-white solid.
Data Presentation: Reaction Parameter Optimization
The synthesis of phthalazinone derivatives can be optimized by varying several parameters. The following table summarizes typical conditions and expected outcomes for the synthesis of various 2-substituted phthalazinones from this compound.
| R-Group on Hydrazine (R-NHNH₂) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Phenyl | Ethanol | Triethylamine | Reflux (78) | 6 | 85-92 | [8] |
| 4-Chlorophenyl | Acetic Acid | Sodium Acetate | Reflux (118) | 8 | 80-88 | [8] |
| 4-Nitrophenyl | DMF | K₂CO₃ | 100 | 5 | 75-83 | Custom |
| Methyl | Acetonitrile | Diisopropylethylamine | Reflux (82) | 10 | 65-75 | Custom |
| Benzyl | Toluene | Pyridine | Reflux (110) | 7 | 82-90 | Custom |
Advanced Application: Phthalazinones as PARP Inhibitors
A highly significant modern application of phthalazinone-based compounds is in the field of oncology and inflammation as inhibitors of Poly(ADP-ribose) polymerase (PARP).[9] PARP-1 is a key enzyme in the cellular response to DNA damage, particularly single-strand breaks.[10][11]
Mechanism of Action: In the context of inflammation, excessive DNA damage can trigger cell death and the release of pro-inflammatory cytokines. PARP-1 overactivation depletes cellular energy stores (NAD+ and ATP), leading to necrotic cell death and amplifying the inflammatory cascade.
Phthalazinone-based PARP inhibitors, many of which are structurally accessible from this compound, function as competitive inhibitors.[12] They occupy the NAD+ binding site in the catalytic domain of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains. This inhibition preserves cellular energy, prevents cell death, and ultimately dampens the inflammatory response. This mechanism is particularly relevant in chronic inflammatory diseases and ischemia-reperfusion injury.
Caption: Role of PARP-1 in DNA repair and its inhibition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; side reactions; loss during work-up. | - Increase reaction time and monitor closely by TLC.- Ensure anhydrous conditions if using sensitive reagents.- Use a milder base like K₂CO₃ or DIPEA to minimize side reactions.- Optimize purification; minimize transfers and use appropriate solvent volumes. |
| Formation of Side Products | - Self-condensation of this compound.- Reaction of hydrazine with the solvent.- Dimerization of the product. | - Add the hydrazine derivative slowly to the reaction mixture.- Choose an inert solvent like toluene or DMF instead of a protic one like ethanol.- Ensure a slight excess of the hydrazine (1.05-1.1 eq.) is not used, as it can lead to other byproducts. Stick to a 1:1 stoichiometry. |
| Difficulty in Purification | Product and starting material have similar polarity; product is an oil. | - Adjust the eluent system for column chromatography; a small percentage of methanol in dichloromethane can help separate polar compounds.- If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization.- Consider converting the product to a salt for easier purification via recrystallization, then neutralizing back to the free base. |
Conclusion
This compound stands out as a highly effective and strategic precursor in the synthesis of anti-inflammatory agents. Its bifunctional nature enables a direct and high-yielding cyclocondensation reaction to form the phthalazinone scaffold, which is a validated pharmacophore for targeting key drivers of inflammation such as COX-2 and PARP enzymes. The protocols and insights provided herein demonstrate the robust and adaptable nature of this synthetic pathway, empowering medicinal chemists to generate diverse libraries of potential drug candidates for further biological evaluation. The continued exploration of derivatives from this accessible starting material holds significant promise for the development of next-generation anti-inflammatory therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7115-89-1 | FB29994 [biosynth.com]
- 3. longdom.org [longdom.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting | Semantic Scholar [semanticscholar.org]
- 10. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods [PeerJ] [peerj.com]
Troubleshooting & Optimization
Troubleshooting Guide: Common Purification Issues
Answering the user's request.## Technical Support Center: Purification of 2-(Bromomethyl)benzoic Acid
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging reagent. As a bifunctional molecule containing both a reactive benzylic bromide and a polar carboxylic acid, its purification requires careful consideration to avoid side reactions and achieve high purity.[1] This document provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format.
This section addresses specific problems you may encounter during the purification of this compound.
Q1: During recrystallization, my product is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common issue in recrystallization that occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or rapid cooling.[2]
-
Causality: The presence of impurities, such as unreacted o-toluic acid or di-brominated side products from synthesis, can create a eutectic mixture with a melting point lower than the temperature of the solution.[3] When the solution is cooled, it becomes supersaturated, but instead of reaching the nucleation point for crystallization, it drops below the depressed melting point of the crude mixture, causing it to separate as a supercooled liquid or "oil."
-
Strategic Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (5-10% of the total volume) to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually can promote proper crystal lattice formation. Avoid moving directly to an ice bath.[2][4]
-
Solvent System Modification: If the problem persists, the solvent may be too nonpolar. Try switching to a slightly more polar solvent or using a co-solvent system (e.g., ethyl acetate/hexane).
-
Pre-Purification: For very impure samples, consider a preliminary purification step like an acid-base extraction to remove neutral impurities before attempting recrystallization.
-
Q2: My purified this compound shows significant tailing during column chromatography on silica gel. How can I achieve a sharp, symmetrical peak?
A2: Tailing of acidic compounds on silica gel is a classic problem. The acidic nature of your compound is the primary cause.
-
Causality: Silica gel has a slightly acidic surface with silanol groups (Si-OH) that can engage in strong hydrogen bonding or acid-base interactions with the carboxylic acid moiety of your molecule. This strong interaction causes a portion of the molecules to move much slower than the main band, resulting in a "tailing" peak shape and poor separation.[5]
-
Strategic Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a volatile acid to your eluent. Typically, 0.5-1% acetic acid or formic acid is sufficient.[5] This additive protonates the silica surface and suppresses the ionization of your carboxylic acid, minimizing the strong interactions and allowing the compound to elute as a sharp band.
-
Column Loading: Ensure you have not overloaded the column. A general rule is to use a silica-to-crude product weight ratio of at least 30:1 to 100:1.[5] Overloading saturates the stationary phase and exacerbates tailing.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 column, although this will require developing a new mobile phase system.[6]
-
Q3: The yield from my acid-base extraction is very low. Where could my product have gone?
A3: Low recovery in an acid-base extraction typically points to incomplete reactions or physical loss of material during the process.
-
Causality: This technique relies on converting the water-insoluble this compound into its water-soluble carboxylate salt with a base, separating the layers, and then regenerating the insoluble acid by adding a strong acid.[7][8] A failure at any step will lead to yield loss.
-
Strategic Solutions:
-
Verify pH at Each Step: Use pH paper or a meter. During the base wash (e.g., with sodium bicarbonate), ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid completely. During the final precipitation step, ensure the aqueous layer is strongly acidic (pH < 2) to fully protonate the carboxylate salt and cause it to precipitate.[9][10]
-
Prevent Emulsions: Emulsions trap your product at the layer interface. To break them, add a small amount of brine (saturated NaCl solution) or allow the separatory funnel to stand for a longer period.[5]
-
Check for Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially under basic conditions, which would convert it to a hydroxymethyl group. While this is generally slow at room temperature with weak bases like sodium bicarbonate, prolonged exposure or the use of strong bases (like NaOH) can increase this side reaction.[11] It is advisable to perform the extraction quickly and without excessive heat.
-
Sufficient Mixing & Settling: Ensure you are inverting the separatory funnel thoroughly but gently to maximize surface area contact between the phases, and allow adequate time for the layers to fully separate before draining.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. The most common synthesis involves the radical bromination of o-toluic acid.[3]
-
Unreacted Starting Material: o-Toluic acid.
-
Di-brominated Products: 2-(Dibromomethyl)benzoic acid.
-
Over-bromination on the Ring: While less likely under radical conditions, some aromatic bromination may occur.
-
Phthalide: this compound can undergo intramolecular cyclization (lactonization) to form phthalide, especially upon heating or in the presence of a base.[12]
Q2: Which purification method is best for my sample?
A2: The optimal method depends on the purity of your crude product and the nature of the impurities. The following diagram and table provide a decision-making framework.
Caption: Decision workflow for selecting a purification method.
| Purification Method | Pros | Cons | Best For... |
| Recrystallization | Simple, scalable, effective for removing small amounts of impurities. | Can have lower yields if the product has some solubility in cold solvent; risk of "oiling out". | Crude material that is already >90% pure. |
| Acid-Base Extraction | Excellent for removing neutral or basic impurities; high capacity. | Risk of hydrolysis of the bromomethyl group; requires use of acids/bases and multiple steps.[7][11] | Separating the acidic product from neutral starting materials or byproducts. |
| Column Chromatography | Highest resolution for separating complex mixtures and impurities with similar polarity. | More time-consuming, requires larger solvent volumes, and can have lower recovery.[5] | Complex crude mixtures or when very high purity (>99.5%) is required. |
Q3: How should I properly store purified this compound?
A3: this compound is sensitive to moisture and can degrade over time. For long-term stability, it should be stored under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C).[13][14] The container should be tightly sealed to protect it from moisture, which can cause hydrolysis of the bromomethyl group.[15]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for pure this compound is in the range of 146-152 °C, often with decomposition.[1][16] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is suitable for material that is already relatively pure.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate in a fume hood.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, you can gradually add hexane (a non-solvent) dropwise until the solution becomes slightly cloudy to increase the yield.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This workflow is highly effective for removing neutral impurities.
Caption: Workflow for purification by acid-base extraction.
References
- 1. This compound | 7115-89-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 9. Lab Report #1 Two Base Extraction - Google 文件 [docs.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 7115-89-1 | FB29994 [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. 7115-89-1|this compound|BLD Pharm [bldpharm.com]
- 14. This compound, CasNo.7115-89-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 15. fishersci.com [fishersci.com]
- 16. chemimpex.com [chemimpex.com]
Technical Support Center: Recrystallization of 2-(Bromomethyl)benzoic acid
This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 2-(Bromomethyl)benzoic acid via recrystallization. Herein, we dissect common experimental challenges, provide scientifically-grounded solutions, and detail a robust protocol to ensure the consistent attainment of high-purity material.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses frequent obstacles encountered during the recrystallization of this compound, presented in a direct question-and-answer format.
Q1: My this compound is not dissolving, even when I heat the solvent. What's going wrong?
A1: This is a classic solubility challenge. The root cause typically lies in one of two areas: an inappropriate solvent choice or an insufficient volume of solvent. This compound possesses both a nonpolar aromatic ring and polar functional groups (carboxylic acid and bromomethyl), making solvent selection critical.
-
Inappropriate Solvent: If the compound exhibits minimal solubility even at the solvent's boiling point, the solvent is likely unsuitable. A solvent that is too nonpolar will not effectively solvate the carboxylic acid group, while a solvent that is too polar may not adequately dissolve the aromatic portion of the molecule.
-
Insufficient Solvent: It is crucial to add the hot solvent portion-wise to the crude material with continuous heating and stirring. This ensures that you are using the minimum amount of hot solvent required for complete dissolution, a key principle for maximizing yield.[1][2]
Solution: Re-evaluate your solvent system. If a single solvent is proving ineffective, a mixed-solvent system is often the answer.[3][4] A common and effective approach is to dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is readily soluble) and then slowly add a "bad" hot solvent (one in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point).[4][5][6] Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.
Q2: As my solution cools, an oil is forming instead of crystals. How do I resolve this "oiling out"?
A2: "Oiling out" is a common frustration in recrystallization and typically occurs when the solute comes out of solution at a temperature above its melting point. This can be triggered by several factors:
-
High Impurity Load: A significant concentration of impurities can depress the melting point of your compound, leading to the formation of an oil.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a supersaturated oil over an ordered crystal lattice.[7]
-
Inappropriate Solvent Choice: The chosen solvent may be too good, keeping the compound in solution even at lower temperatures.
Solutions:
-
Reheat and Dilute: Warm the flask to redissolve the oil. Add a small, measured amount of additional hot solvent to slightly decrease the solution's saturation.[7][8]
-
Slow Down the Cooling: Allow the flask to cool to room temperature gradually. Insulating the flask with a beaker or cloth can help.[7][9] Avoid immediately placing the hot flask in an ice bath.
-
Scratching and Seeding: If an oil persists, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[8][9] The microscopic scratches provide nucleation sites. Alternatively, if available, add a single "seed crystal" of pure this compound to the cooled solution to act as a template for crystal growth.[8]
Q3: No crystals have formed, even after cooling the solution in an ice bath. What are my next steps?
A3: The absence of crystal formation typically points to a solution that is not sufficiently saturated. This is one of the most common issues in recrystallization.
-
Excess Solvent: You have likely used too much solvent, and the concentration of this compound is too low for crystallization to occur, even at reduced temperatures.[8]
Solutions:
-
Reduce Solvent Volume: The most direct solution is to gently heat the solution to boil off some of the solvent.[8] Do this in a fume hood and be careful not to boil it to dryness. Once the volume is reduced, allow the solution to cool again slowly.
-
Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can provide the necessary impetus for crystallization to begin in a supersaturated solution.[8][9]
II. Frequently Asked Questions (FAQs)
What is the reported melting point of pure this compound?
The reported melting point for this compound generally falls within the range of 146-152 °C.[10][11] A sharp melting point within this range is a strong indicator of high purity.
What are some potential impurities I might encounter?
If your this compound was synthesized via the bromination of o-toluic acid, potential impurities could include unreacted starting material or di-brominated byproducts.[12] Residual solvents from the reaction or previous purification steps may also be present.
Which solvents are generally recommended for the recrystallization of this compound?
Given its chemical structure, a range of solvents can be considered. The principle of "like dissolves like" can be a useful starting point. Due to its aromatic carboxylic acid nature, solvents with moderate polarity are often a good choice. A mixed solvent system, such as ethanol-water or toluene-hexane, can provide the fine-tuned solubility characteristics required for successful recrystallization.[3] For instance, a procedure for a similar compound involved dissolving in carbon tetrachloride and then adding n-hexane to induce precipitation.[12]
Is this compound stable to heat during recrystallization?
This compound is generally stable under typical recrystallization conditions.[13] However, prolonged heating at high temperatures should be avoided to minimize the risk of decomposition. The melting point is reported with decomposition, indicating that thermal degradation can occur at higher temperatures.[10]
III. Detailed Experimental Protocol
This protocol provides a robust methodology for the recrystallization of this compound. The optimal solvent system and volumes should be determined on a small scale first.
Solvent System Selection (Small-Scale Test)
-
Place approximately 50-100 mg of crude this compound into a small test tube.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at room temperature but will dissolve it upon heating.[2]
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath. If the compound dissolves completely, it is a potential candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of a good quantity of crystals indicates a suitable solvent.
-
If a single solvent is not ideal, test mixed solvent pairs. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" hot solvent dropwise until turbidity appears.[6]
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the compound is just completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.[15]
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a mild temperature.
IV. Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [10][11] |
| Molecular Weight | 215.04 g/mol | [10][11] |
| Appearance | White to off-white powder/solid | [10][11] |
| Melting Point | 146-152 °C (decomposes) | [10][11] |
| Water Solubility | Insoluble | [16] |
| Storage Conditions | 0-8 °C, under inert gas | [10][11] |
V. References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 7115-89-1. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Swarthmore College. (n.d.). Recrystallization I. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from --INVALID-LINK--
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). This compound | 7115-89-1. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Angelo State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound CAS#: 7115-89-1 [m.chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mt.com [mt.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. This compound | 7115-89-1 [chemicalbook.com]
Technical Support Center: Purification of 2-(Bromomethyl)benzoic Acid
Welcome to the technical support guide for the synthesis and purification of 2-(Bromomethyl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to help you diagnose common issues, select the appropriate purification strategy, and execute it with precision.
Section 1: Understanding the Challenge - Impurity Profiling
The most common route to synthesizing this compound is the free-radical bromination of 2-methylbenzoic acid, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2][3] While effective, this reaction can generate a variety of impurities that complicate downstream applications.
Frequently Asked Questions (FAQs) - Diagnosing Purity Issues
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities largely depend on the reaction conditions, but several are consistently observed. Understanding their origin is the first step to effective removal.
| Impurity | Source / Reason for Presence | Key Physical Property for Separation |
| 2-Methylbenzoic Acid | Unreacted starting material from an incomplete reaction. | Higher solubility in non-polar solvents compared to the product. Different Rf value on TLC. |
| Succinimide | Stoichiometric byproduct of using N-Bromosuccinimide (NBS). | High solubility in water, whereas the product is insoluble.[3] |
| 2-(Dibromomethyl)benzoic Acid | Over-bromination of the methyl group. A common side reaction in radical halogenations. | More non-polar than the desired mono-brominated product. |
| Phthalide | Intramolecular cyclization of the product, especially in the presence of moisture or base.[4] | Neutral compound; lacks the acidic carboxylic group. |
| Ring-Brominated Isomers | Electrophilic aromatic substitution on the benzene ring. Occurs if radical initiation fails and Lewis acid catalysts are inadvertently present.[5][6] | Polarity is similar to the product, often requiring chromatography for separation. |
| Radical Initiator Byproducts | Decomposed fragments of AIBN or benzoyl peroxide. | Typically non-polar and can often be removed with a non-polar solvent wash. |
Q2: My crude product has a low and broad melting point. What does this signify?
A2: A sharp melting point, typically reported between 148-152 °C for pure this compound, is a strong indicator of purity.[7][8][9] Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the temperature range over which the solid melts. A broad range strongly suggests the presence of significant impurities.[10][11]
Q3: How can Thin-Layer Chromatography (TLC) help me assess my crude product?
A3: TLC is an indispensable, rapid technique for evaluating the success of your reaction and the purity of your product.
-
Procedure: Spot your crude material, the 2-methylbenzoic acid starting material, and a co-spot (crude + starting material) on a silica gel TLC plate.
-
Mobile Phase: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 or 1:1 Hexanes:EtOAc).[12][13]
-
Analysis:
-
The starting material (2-methylbenzoic acid) is less polar than the product and will have a higher Rf value (travel further up the plate).
-
The product, this compound, is more polar due to the bromine atom and will have a lower Rf value.
-
The presence of multiple spots in the crude lane indicates impurities. The co-spot will confirm the identity of the unreacted starting material spot.
-
Section 2: Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during the purification process.
Workflow Decision Diagram
This diagram outlines a logical path for purifying your crude product.
Caption: Decision workflow for purifying this compound.
Recrystallization Troubleshooting
Recrystallization is the most powerful method for purifying this compound.[14][15] It relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.
Q: My product is "oiling out" during recrystallization instead of forming crystals. Why is this happening and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is a common problem with several root causes:
-
High Impurity Level: A large amount of impurity can significantly depress the melting point of your product, causing it to separate as a liquid oil.[16]
-
Inappropriate Solvent: The solvent may be too non-polar for your compound.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.[13]
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (10-15% more) of hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate it with glass wool or cover it with a beaker to slow heat loss. Do not place it directly in an ice bath from a high temperature.[15]
-
Solvent System Change: If the problem persists, the impurity level may be too high for simple recrystallization. Consider a preliminary purification by another method (like an acid-base extraction or a quick filtration through a silica plug) or switch to a different recrystallization solvent.
-
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: A failure to crystallize usually means you have a supersaturated solution that lacks a nucleation point to begin crystal growth, or you have used too much solvent.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites.[15][16]
-
Seeding: If you have a tiny crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[16]
-
-
Reduce Solvent Volume: If induction methods fail, you likely added too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.
-
Persistent Impurity Troubleshooting
Q: How do I specifically remove the succinimide byproduct from my NBS reaction?
A: This is one of the easiest impurities to remove. Succinimide is highly soluble in water, while your product, this compound, is not.
-
Solution: After the reaction, filter the crude solid. Then, create a slurry by stirring this solid vigorously in a beaker with deionized water. Filter the solid again. Washing the collected solid on the filter paper with additional water will remove any remaining traces.[3]
Q: TLC analysis shows my product is contaminated with unreacted 2-methylbenzoic acid. Recrystallization isn't separating them well. What's next?
A: While recrystallization can work, the structural similarity between the starting material and the product can make it challenging. If recrystallization is ineffective, column chromatography is the next logical step.
-
Solution: Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution).[13] The less polar starting material will elute from the column first, followed by your more polar product. Monitor the fractions by TLC to isolate the pure product.
-
Section 3: Detailed Purification Protocols
Protocol 1: Post-Reaction Work-up and Succinimide Removal (for NBS Reactions)
This protocol is designed for a typical reaction using N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride or chlorobenzene.
-
Cooling & Initial Filtration: Once the reaction is complete, cool the reaction flask first to room temperature, and then in an ice-water bath for 15-20 minutes to precipitate the solids.
-
Vacuum Filtration: Collect the solid product and byproduct by vacuum filtration using a Büchner funnel.
-
Solvent Wash: Wash the collected solid cake on the funnel with a small amount of ice-cold non-polar solvent (e.g., hexane) to remove the reaction solvent and any non-polar initiator residues.[3]
-
Water Slurry Wash: Transfer the solid to a beaker. Add a generous amount of deionized water (approx. 10 mL per gram of solid) and stir the resulting slurry vigorously for 10-15 minutes. This dissolves the water-soluble succinimide.[3]
-
Final Filtration and Drying: Filter the purified solid again via vacuum filtration. Wash the cake with a small amount of fresh, cold deionized water. Pull air through the funnel for at least 20 minutes to partially dry the product. The resulting white solid is now ready for further purification by recrystallization.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: The choice of solvent is critical. Ethyl acetate or methanol are often effective.[2][3] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude, dried solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent.[11][15]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Well-defined crystals should form.[16]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield of crystals.
-
Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly. The final product should be a white crystalline solid with a sharp melting point.
Impurity Source Diagram
Caption: Sources of common impurities in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 7115-89-1 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(Bromomethyl)benzoic acid
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to improve the yield of 2-(Bromomethyl)benzoic acid.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges associated with this synthesis.
The primary route to this compound is the free-radical bromination of 2-methylbenzoic acid (o-toluic acid), a process known as the Wohl-Ziegler reaction.[1][2] While effective, this reaction is sensitive to several variables that can lead to low yields and the formation of significant byproducts. This guide will walk you through understanding these variables and implementing solutions.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is very low. What are the most common culprits?
Low yields are typically traced back to three main areas: competing side reactions, suboptimal reaction conditions, and impure reagents. The most significant side reaction is the intramolecular cyclization of the product to form phthalide, a stable five-membered lactone.[3][4] Other issues include over-bromination and insufficient initiation of the radical reaction.
Q2: I see multiple products on my TLC plate. What are they likely to be?
Besides your starting material (2-methylbenzoic acid) and desired product, common impurities include:
-
Phthalide: Formed from the intramolecular cyclization of the product. This is often the most prevalent byproduct due to the proximity of the carboxylic acid and the bromomethyl group.[3]
-
2-(Dibromomethyl)benzoic acid: The result of over-bromination.
-
Ring-brominated species: Formed via an electrophilic aromatic substitution pathway, which competes with the desired radical pathway.[5]
-
Succinimide: The byproduct of N-Bromosuccinimide (NBS). It is highly polar and can often be removed with an aqueous workup.[6]
Q3: Why is the purity of N-Bromosuccinimide (NBS) so important?
NBS is the reagent of choice because it provides a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway over competing ionic reactions like ring bromination.[7][8] However, NBS decomposes over time, especially when exposed to light and moisture, turning yellow or orange due to the formation of free Br₂.[9][10] Using decomposed NBS introduces an unknown and high initial concentration of Br₂, which can lead to unwanted side reactions and lower yields. For best results, use freshly recrystallized, pure white NBS.[2][9]
Q4: My reaction doesn't seem to start, or it's very slow. What should I check?
This is likely an issue with the radical initiation step.
-
Initiator Quality: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have finite shelf lives. Ensure they are fresh and have been stored correctly.
-
Initiation Method: If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity to cleave the Br-Br bond or activate the initiator.[11] For thermal initiation, the reaction must be heated to a temperature that ensures the initiator decomposes at a steady rate (typically reflux).[2]
-
Radical Inhibitors: The presence of radical inhibitors, even in trace amounts, can quench the reaction. The most common inhibitor is atmospheric oxygen.[12] While not always necessary, degassing the solvent or running the reaction under an inert atmosphere (N₂ or Ar) can improve initiation and yield.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Issue 1: The primary byproduct is identified as Phthalide.
The formation of phthalide via intramolecular cyclization is the most significant challenge in this specific synthesis.[3] The acidic proton of the carboxylic acid can catalyze this reaction, and it is exacerbated by heat and polar solvents.
Causality: The benzylic bromide is a good electrophile, and the adjacent carboxylic acid is a tethered nucleophile. Once the product is formed, it can readily cyclize, especially under the reflux conditions of the reaction.
Solutions:
-
Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, stop the reaction by cooling it down. Prolonged heating will convert more of your desired product into the lactone.
-
Solvent Choice: The choice of solvent is critical. While carbon tetrachloride (CCl₄) is the traditional solvent, it is highly toxic.[13] Non-polar solvents generally suppress lactonization better than polar ones.[3]
| Solvent | Typical Outcome |
| Carbon Tetrachloride (CCl₄) | Good yields, but highly toxic and environmentally damaging.[13] |
| Chlorobenzene | A common and effective replacement for CCl₄.[14] |
| Acetonitrile (ACN) | More polar; can promote the formation of lactones.[3] |
| Benzene | Suppresses lactone formation but can lead to over-bromination byproducts.[3] |
| Dichloromethane (DCM) | Can be used, but its lower boiling point may require photochemical initiation.[1] |
-
Protect the Carboxylic Acid: For applications where yield is paramount, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The bromination can be performed on the ester, and the protecting group can be removed in a subsequent step. This completely prevents lactonization during the bromination.
Issue 2: Significant amounts of 2-(Dibromomethyl)benzoic acid are formed.
Causality: This occurs when the product, this compound, successfully competes with the starting material for the brominating agent. This is more likely if the reaction is left for too long or if localized high concentrations of bromine radicals exist.
Solutions:
-
Control Stoichiometry: Use a slight excess of the starting material (2-methylbenzoic acid) relative to NBS (e.g., 1.1:1.0) to ensure the NBS is consumed before significant dibromination of the product can occur.
-
Portion-wise Addition of NBS: Instead of adding all the NBS at the beginning, add it in small portions over the course of the reaction. This helps maintain a low and steady concentration of the brominating agent, improving selectivity.
Issue 3: The reaction mixture turns dark, and purification is difficult.
Causality: Dark reaction mixtures often indicate decomposition or polymerization side reactions. This can be caused by excessive heat, overly long reaction times, or impurities in the starting materials. The product itself can be unstable at high temperatures.[5]
Solutions:
-
Strict Temperature Control: Do not overheat the reaction. Maintain a gentle, steady reflux. If using a thermal initiator, ensure the temperature is appropriate for its half-life.
-
Use Freshly Purified Reagents: As mentioned, recrystallize NBS.[9] It is also good practice to ensure the 2-methylbenzoic acid is pure and the solvent is anhydrous, as water can hydrolyze the product.[2][10]
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Washing with a solution of sodium bicarbonate or sodium carbonate can help remove acidic impurities, and a wash with sodium thiosulfate can quench any remaining bromine.[6]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Technical Support Center: Synthesis of 2-(Bromomethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, reproducible, and safe.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, providing not just solutions but the underlying chemical reasoning.
Q1: My reaction is not starting, or the conversion of 2-methylbenzoic acid is very low. What could be the problem?
Answer:
Low or no conversion is a common issue, typically pointing to a problem with the initiation of the free-radical chain reaction. Here are the most likely causes and how to address them:
-
Ineffective Radical Initiation: The synthesis of this compound is a free-radical bromination, commonly known as the Wohl-Ziegler reaction.[1] This reaction requires a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, to start the chain reaction.
-
Temperature: AIBN requires a specific temperature range to decompose and generate radicals. Typically, this is between 65-80°C.[2] If your reaction temperature is too low, AIBN will not decompose at a sufficient rate to initiate the reaction. Conversely, if the temperature is too high (above 90-100°C), the initiator will decompose too quickly, leading to a burst of radicals that terminate rapidly rather than propagating the desired chain reaction.[2]
-
Initiator Quality: Radical initiators can degrade over time. Ensure your AIBN or benzoyl peroxide is fresh and has been stored correctly.
-
Light Source (for photochemical initiation): If you are using UV light to initiate the reaction, ensure the lamp is functioning correctly and is of the appropriate wavelength to induce homolytic cleavage of the bromine source.
-
-
Poor Quality of N-Bromosuccinimide (NBS):
-
NBS is the brominating agent. Over time, it can decompose, appearing yellow or brown due to the formation of molecular bromine (Br₂).[3] While a small amount of Br₂ is needed to start the reaction, severely degraded NBS will be less effective. It is often recommended to use freshly recrystallized NBS for best results.[4]
-
-
Presence of Inhibitors: Free radical reactions are sensitive to inhibitors. Ensure your solvent and glassware are clean and free from any substances that could quench radicals (e.g., certain antioxidants, metals).
Q2: I'm getting a significant amount of the dibrominated product, 2-(dibromomethyl)benzoic acid. How can I improve the selectivity for the monobrominated product?
Answer:
The formation of the dibrominated side product is a classic example of over-reaction and is a common challenge in this synthesis.[5] The benzylic protons of the desired product, this compound, are also susceptible to radical abstraction and substitution.
Here's how to enhance selectivity for the monobrominated product:
-
Stoichiometry of NBS: The most critical factor is the molar ratio of NBS to the starting material, 2-methylbenzoic acid. Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS. Using a large excess of NBS will inevitably lead to a higher proportion of the dibrominated product.
-
Reaction Time and Monitoring: Monitor the reaction closely using techniques like TLC or ¹H NMR. Stop the reaction as soon as the starting material is consumed. Prolonged reaction times after the consumption of the starting material will favor the bromination of the monobrominated product.
-
Rate of Addition: In some cases, slow, portion-wise addition of NBS can help maintain a low concentration of the brominating species, improving selectivity.
Q3: My NMR spectrum shows impurities that I cannot identify, or I see significant ring bromination. What is happening?
Answer:
Unidentified impurities or aromatic ring bromination suggest that alternative reaction pathways are competing with the desired benzylic bromination.
-
Ring Bromination (Electrophilic Aromatic Substitution): This occurs when the reaction conditions favor an ionic mechanism over a radical mechanism. The carboxylic acid group is a deactivating, meta-director, but under certain conditions, bromination on the aromatic ring can still occur.
-
Solvent Choice: Polar solvents can promote ionic pathways. The classic Wohl-Ziegler reaction is performed in non-polar solvents like carbon tetrachloride (CCl₄) or benzene to favor the radical mechanism.[6] However, due to toxicity, solvents like cyclohexane, acetonitrile, or 1,2-dichlorobenzene are now more commonly used.[7][8]
-
Absence of Radical Initiator: If the radical initiator is omitted or ineffective, the background ionic reaction can become more prominent, especially at higher temperatures.
-
-
Hydrolysis of the Product: this compound is a benzylic bromide and is susceptible to hydrolysis, especially if water is present in the reaction mixture. This will form 2-(hydroxymethyl)benzoic acid or potentially lead to the formation of phthalide through intramolecular cyclization.[9] It is crucial to use anhydrous solvents and dry glassware.
Q4: My final product is impure, and I'm having trouble with purification. What are the best methods?
Answer:
Effective purification is key to obtaining high-quality this compound. The main impurities to remove are unreacted starting material, the dibrominated product, and the byproduct succinimide (from NBS).
-
Work-up Procedure:
-
Cooling and Filtration: After the reaction is complete, cool the mixture. The succinimide byproduct is often insoluble in non-polar solvents like CCl₄ or cyclohexane and can be removed by filtration.[6]
-
Aqueous Wash: If your product is in an organic solvent, washing with water will remove any remaining succinimide.[10] A wash with a saturated sodium bicarbonate solution can also be effective.[10]
-
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: A good recrystallization solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, or mixtures of solvents like ethyl acetate/hexane.[11][12] Experimentation may be needed to find the optimal solvent system.
-
Q5: What are the essential safety precautions when working with NBS and AIBN?
Answer:
Both N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) are hazardous materials that require careful handling.
-
N-Bromosuccinimide (NBS):
-
It is a corrosive solid that can cause severe skin burns and eye damage.[13][14]
-
It is harmful if swallowed and is a strong oxidizing agent.[13]
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
-
Avoid inhalation of the dust.[15]
-
-
Azobisisobutyronitrile (AIBN):
Part 2: Frequently Asked Questions (FAQs)
What is the mechanism of the Wohl-Ziegler bromination of 2-methylbenzoic acid?
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[17][18]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) upon heating or by UV light, which generates radicals. These radicals then react with a trace amount of HBr or Br₂ present to form a bromine radical (Br•).[19]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methylbenzoic acid. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.
-
The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the product, this compound, and a new bromine radical, which continues the chain.
-
-
Termination: The chain reaction is terminated when two radicals combine.
Why is NBS preferred over elemental bromine (Br₂) for benzylic bromination?
NBS is the preferred reagent because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is crucial for selectivity. High concentrations of Br₂ would lead to competing and undesirable side reactions, most notably the electrophilic addition of bromine to the aromatic ring.[20] NBS reacts with the HBr byproduct of the propagation step to regenerate Br₂, thus maintaining the low concentration needed for the radical pathway to dominate.[19]
How do I know if my NBS is pure enough, and how can I purify it?
Pure NBS is a white solid. A yellow or brownish color indicates the presence of molecular bromine from decomposition.[3] For many applications, especially those requiring high selectivity, purification is recommended. NBS can be purified by recrystallization from hot water.[4][21]
Part 3: Protocols and Visualizations
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid (1.0 eq.).
-
Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq.) and Azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).
-
Solvent: Add an anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane) to the flask.
-
Reaction: Heat the mixture to reflux (typically around 77-81°C for CCl₄ or cyclohexane) with vigorous stirring. The reaction is often initiated by the orange color of bromine appearing and then fading.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Filter the mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.[22]
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
-
Dissolution: In a fume hood, add impure NBS (e.g., 30 g) to boiling deionized water (e.g., 300 mL). Stir to dissolve.[21]
-
Cooling: Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the solution in an ice bath to maximize the precipitation of white, needle-like crystals of pure NBS.
-
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Drying: Dry the purified NBS under vacuum.
Data Presentation
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Expected Outcome | Rationale |
| NBS Stoichiometry | 1.0 - 1.1 eq. | High selectivity for monobromination. | Minimizes over-bromination of the product.[5] |
| > 1.5 eq. | Increased formation of dibrominated product. | Excess brominating agent available to react with the monobrominated product. | |
| Temperature | 65 - 80 °C (with AIBN) | Efficient reaction initiation and progression. | Optimal temperature range for AIBN decomposition to sustain the radical chain.[2] |
| < 60 °C | Slow or no reaction. | Insufficient energy for AIBN decomposition. | |
| Solvent | Non-polar (e.g., CCl₄, Cyclohexane) | Favors benzylic bromination. | Suppresses ionic pathways that lead to ring bromination.[6] |
| Polar (e.g., Methanol) | Increased risk of ring bromination and side reactions. | Stabilizes ionic intermediates, favoring electrophilic aromatic substitution.[23] | |
| Water Content | Anhydrous | High yield of desired product. | Prevents hydrolysis of NBS and the benzylic bromide product.[24] |
| Presence of Water | Formation of 2-(hydroxymethyl)benzoic acid or phthalide. | Water acts as a nucleophile, leading to hydrolysis. |
Visualizations
References
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. benchchem.com [benchchem.com]
- 13. lobachemie.com [lobachemie.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chemscience.com [chemscience.com]
- 17. Wohl-Ziegler Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. orgosolver.com [orgosolver.com]
- 20. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 21. youtube.com [youtube.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)benzoic Acid
Welcome to the technical support guide for 2-(Bromomethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals and advanced materials, due to its reactive benzylic bromide and carboxylic acid moieties.[1][2]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your results. The information is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Synthesis & Optimization
This section focuses on the foundational aspects of preparing this compound, emphasizing the optimization of key reaction parameters.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is through the free-radical bromination of 2-methylbenzoic acid (o-toluic acid). This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic protons of the methyl group.[3][4]
The core of this transformation involves reacting 2-methylbenzoic acid with N-Bromosuccinimide (NBS) in the presence of a radical initiator and an appropriate solvent, typically under reflux or irradiation to provide the necessary energy for radical formation.[5][6][7] NBS is favored over liquid bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which significantly minimizes side reactions such as electrophilic aromatic bromination.[8]
Q2: How do I select the optimal solvent for the bromination reaction?
Solvent choice is critical for reaction success, influencing both yield and side-product formation. Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness in radical reactions.[6] However, due to its toxicity and environmental concerns, safer and equally effective alternatives are now standard practice.
The ideal solvent should be anhydrous and relatively non-polar to prevent solvolysis of the product and side reactions. It should also have a boiling point suitable for reflux to maintain the radical chain reaction.
| Solvent | Advantages | Disadvantages | Expert Recommendation |
| Acetonitrile (ACN) | Good alternative to halogenated solvents; promotes the reaction.[9] | More polar, may require careful drying. | Recommended. A modern, effective, and safer choice for this reaction. |
| Benzene / Toluene | Effective non-polar media. | Benzene is a known carcinogen; Toluene can potentially compete in the radical reaction, though less reactive at the benzylic position than the starting material. | Use with caution. Toluene is preferable to benzene, but ACN is a better first choice. |
| Carbon Tetrachloride (CCl₄) | Historically effective, inert to radical conditions. | Highly toxic, ozone-depleting, and largely phased out. | Avoid. Use modern, safer alternatives. |
| o-Dichlorobenzene (o-DCB) | High boiling point, can be effective. | Can be difficult to remove; potential for side reactions. | Suitable for specific applications but not a general recommendation. |
Anhydrous conditions are paramount. Water can hydrolyze NBS and the desired product, leading to reduced yields and impurities.[10]
Q3: What is the role of the radical initiator, and how much is required?
The reaction proceeds via a free-radical chain mechanism. A radical initiator is required to generate the initial bromine radical (Br•) that starts the chain reaction.[4] This is achieved through the homolytic cleavage of the initiator upon heating or UV irradiation.
Common initiators include:
-
Azobisisobutyronitrile (AIBN): Preferred due to its reliable decomposition rate and avoidance of oxygenated byproducts.
-
Benzoyl Peroxide (BPO): Also effective but can sometimes lead to undesired side reactions.
Loading: A catalytic amount, typically 1–5 mol% relative to the starting material, is sufficient. Overloading the initiator does not necessarily improve the reaction rate and can lead to an increase in side products from radical recombination.
Section 2: Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common problems.
Q4: My reaction is sluggish or fails to initiate. What are the likely causes?
If you observe little to no consumption of the starting material by TLC analysis, consider the following:
-
Initiator Quality: AIBN and BPO can degrade over time. Use a fresh bottle or recrystallize old initiator.
-
Insufficient Energy: Ensure the reaction is at a vigorous reflux. If using photo-initiation, check that the lamp is functional and positioned close to the reaction flask. A standard 200W tungsten lamp is often sufficient.[5]
-
Presence of Inhibitors: Radical inhibitors (e.g., residual phenols, dissolved oxygen) can quench the chain reaction. Ensure your starting material is pure and consider degassing the solvent by bubbling with nitrogen or argon before starting the reaction.
-
Impure NBS: While crude NBS often works well, highly impure batches can be problematic.[7] If in doubt, recrystallize the NBS from hot water.[7]
Q5: I'm observing a significant amount of the di-brominated byproduct, 2-(dibromomethyl)benzoic acid. How can I suppress this?
Over-bromination is a common issue and arises because the product, this compound, can itself undergo further radical bromination.[4]
-
Control Stoichiometry: Use a slight deficiency or a precise 1.0 equivalent of NBS relative to 2-methylbenzoic acid. An excess of NBS strongly favors di-bromination.
-
Monitor the Reaction Closely: Track the disappearance of the starting material by TLC. Stop the reaction as soon as the starting material is consumed. Over-extending the reaction time will inevitably lead to more di-brominated product.
-
Slow Addition: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration and improve selectivity for the mono-brominated product.
Q6: My crude product is contaminated with succinimide. What is the most efficient removal method?
Succinimide is the main byproduct of NBS and is water-soluble. The most effective way to remove it is during the work-up:
-
After cooling the reaction mixture and filtering the crude solid, suspend the solid in a beaker of deionized water.
-
Stir the slurry vigorously for 15-20 minutes. This will dissolve the succinimide.
-
Filter the solid again using a Büchner funnel.
-
Wash the collected solid thoroughly with more water, followed by a non-polar solvent like hexane to remove any remaining organic, non-polar impurities.[11]
Section 3: Purification, Handling, and Storage
Proper post-synthesis procedures are crucial for obtaining high-purity material suitable for downstream applications.
Q7: What is the recommended procedure for purifying crude this compound?
Recrystallization is the most effective method for purifying the crude product after the initial work-up washes.
Recommended Protocol:
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent, such as ethyl acetate , until the solid just dissolves.[11]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold hexane, and dry thoroughly under vacuum.
An alternative method involves precipitating the product from a solution (e.g., in CCl₄) by adding n-hexane and cooling.[5] The final product should be a colorless or white solid.[1][5]
Q8: How should I handle and store this compound safely?
This compound is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage Recommendations:
-
Moisture Sensitivity: The benzylic bromide is susceptible to hydrolysis. Store the compound in a tightly sealed container.
-
Temperature: For long-term stability, store in a refrigerator at 0-8 °C.[1]
-
Inert Atmosphere: Storing under an inert gas like nitrogen or argon is recommended to prevent degradation from atmospheric moisture.[2][12]
Section 4: Frequently Asked Questions (FAQs)
Q9: Can I use elemental bromine (Br₂) instead of NBS?
While it is possible to use elemental bromine, it is not recommended for this specific transformation. Elemental bromine is more likely to participate in electrophilic aromatic substitution on the benzoic acid ring, especially if any Lewis acid catalysts are inadvertently present. NBS provides a slow, steady source of bromine radicals, which greatly enhances the selectivity for the desired benzylic bromination over competing pathways.[8]
Q10: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1) is a good starting point.[5]
-
Procedure: Spot the starting material (2-methylbenzoic acid), a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared. The product, this compound, will appear as a new spot with a different Rf value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 7115-89-1 [chemicalbook.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. scientificupdate.com [scientificupdate.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 12. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in 2-(Bromomethyl)benzoic Acid Reactions
Welcome to the technical support center for 2-(Bromomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional reagent. Here, we address common challenges leading to low yields and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the "why" behind experimental choices, ensuring you can adapt and optimize your specific applications.
Core Concepts: The Duality of this compound
This compound is a valuable building block due to its two distinct reactive sites: a highly reactive benzylic bromide, ideal for SN2 reactions, and a carboxylic acid, which can undergo esterification, amidation, or act as a directing group. This duality, however, is also the source of its primary challenges. The proximity of the acidic proton of the carboxyl group to the electrophilic benzylic carbon creates a predisposition for intramolecular side reactions, which are often the main culprits for low yields of the desired intermolecular product.
Troubleshooting Guide: Common Issues and Solutions
Q1: My esterification/etherification reaction with this compound is giving a very low yield, and I'm isolating a significant amount of a non-polar byproduct. What is happening?
This is the most frequently encountered issue. The primary cause is the intramolecular cyclization of the starting material to form phthalide , a stable five-membered lactone. This reaction is often faster than the desired intermolecular reaction, especially under basic conditions.
Mechanism of Phthalide Formation:
Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then acts as an intramolecular nucleophile, attacking the adjacent electrophilic benzylic carbon and displacing the bromide.
Caption: Base-catalyzed formation of phthalide byproduct.
Troubleshooting Steps:
-
Choice of Base is Critical: The strength and steric bulk of the base are paramount.
-
Avoid strong, non-hindered bases like sodium hydroxide or potassium hydroxide, as they rapidly deprotonate the carboxylic acid, accelerating phthalide formation.
-
Use a weak, sterically hindered base. Triethylamine (TEA) is often a good choice as its bulk can disfavor the intramolecular attack while still being basic enough to facilitate the desired intermolecular reaction. Potassium carbonate (K₂CO₃) is a common choice but can still promote cyclization.
-
Consider a "proton sponge" like 1,8-Bis(dimethylamino)naphthalene for reactions sensitive to pH changes.
-
-
Order of Addition: Do not add the base to a solution of only this compound. Instead, mix the this compound and your nucleophile (e.g., the phenol you wish to etherify) first, and then add the base. This ensures the nucleophile is present to compete with the intramolecular reaction.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many SN2 reactions with this reagent, starting at 0 °C and slowly warming to room temperature is effective. Elevated temperatures significantly favor the formation of the thermodynamically stable phthalide.
Q2: I'm observing another byproduct, which appears to be a dimer of my starting material. How can I prevent this?
Dimerization is another common intermolecular side reaction. This occurs when the carboxylate of one molecule of this compound acts as a nucleophile and attacks the benzylic bromide of another molecule.
Mechanism of Dimer Formation:
Caption: Dimerization via intermolecular SN2 reaction.
Troubleshooting Steps:
-
Maintain High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization, giving the desired intramolecular or intermolecular (with your substrate) reaction a higher probability of occurring.
-
Slow Addition of Reagents: Adding the this compound slowly to a solution of your nucleophile and base can help to keep its instantaneous concentration low, further minimizing dimerization.
Q3: My reaction is sluggish, and even after extended reaction times, I have a low conversion of my starting material. What should I consider?
If you are not observing significant byproduct formation but the reaction is not proceeding, consider the following:
-
Purity of this compound: The starting material can degrade over time, especially if not stored properly. It should be a white to off-white solid. If it appears discolored, it may have partially decomposed. Consider purifying it by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Solvent Choice: The solvent plays a crucial role in SN2 reactions.
-
Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile more "naked" and reactive.
-
Be cautious with protic solvents (e.g., ethanol), as they can solvate the nucleophile, reducing its reactivity.
-
-
Nucleophile Strength: If your nucleophile is weak, it may not be able to compete effectively with the intramolecular cyclization. In such cases, you may need to use a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate a phenol to a phenoxide), but this must be done carefully at low temperatures to avoid rapid phthalide formation.
Data Presentation: Impact of Base on Product Distribution
The choice of base has a profound impact on the ratio of the desired product to the major byproduct, phthalide. The following table provides an illustrative comparison for a typical etherification reaction of a phenol with this compound.
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Yield of Desired Ether (%) | Typical Yield of Phthalide (%) | Rationale |
| Potassium Hydroxide (KOH) | ~15.7 | Low | < 10 | > 80 | Strong, non-hindered base rapidly forms the carboxylate, leading to fast intramolecular cyclization. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Low | 30 - 50 | 40 - 60 | A common but often suboptimal choice. It is basic enough to promote both pathways, often leading to a mixture of products. |
| Triethylamine (TEA) | ~10.8 | High | 60 - 80 | 10 - 30 | Sterically hindered, making the intramolecular attack less favorable while still being basic enough to facilitate the desired reaction. |
| Sodium Hydride (NaH) | ~35 | Low | Highly Variable | Highly Variable | A very strong base that should be used with caution, typically to pre-form a potent nucleophile at low temperatures before adding the electrophile. |
Note: Yields are illustrative and will vary depending on the specific substrate, solvent, and temperature.
Experimental Protocols
Protocol 1: Optimized Etherification of a Phenol
This protocol is designed to maximize the yield of the desired ether product while minimizing the formation of phthalide.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenol (1.0 eq) and this compound (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous acetonitrile (to a concentration of ~0.1 M with respect to the phenol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (a typical eluent system is 3:1 Hexane:Ethyl Acetate).
-
Workup:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl (to remove excess TEA), followed by saturated NaHCO₃ solution (to remove unreacted this compound), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ether from any residual phthalide and other impurities.
Frequently Asked Questions (FAQs)
Q: Can I use this compound as a protecting group for alcohols?
A: While structurally similar to a benzyl group, using this compound directly as a protecting group is challenging due to the competing side reactions. It is generally not recommended unless the reaction conditions are carefully optimized to favor the desired protection reaction over cyclization. A more common strategy is to first protect the carboxylic acid (e.g., as a methyl or ethyl ester) before using the bromomethyl group for alkylation. The carboxyl protecting group can then be removed in a subsequent step.
Q: How can I effectively remove the phthalide byproduct from my desired product?
A: Phthalide is a relatively non-polar and neutral molecule. It can typically be separated from more polar desired products (like the ether of a phenol) by silica gel column chromatography. A gradient elution, starting with a less polar solvent system (e.g., high hexane content) and gradually increasing the polarity, should allow for the elution of phthalide first, followed by the desired product.
Q: Is this compound stable for long-term storage?
A: this compound is a reactive compound and can degrade over time, especially when exposed to moisture or light. It should be stored in a cool, dry, dark place, preferably under an inert atmosphere. For long-term storage, refrigeration is recommended.
Q: What are the main safety precautions when working with this compound?
A: this compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Technical Support Center: Preventing Dibrominated Byproducts
Welcome to the Technical Support Center for controlled bromination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of undesired dibrominated byproducts during their synthetic experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
This resource is structured into two main parts: a Troubleshooting Guide in a direct question-and-answer format to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide: Specific Issues & Solutions
Here, we address common problems encountered in the lab and provide actionable solutions grounded in chemical principles.
Q1: I am attempting to monobrominate an activated aromatic ring (e.g., phenol, aniline, or anisole), but I'm isolating significant amounts of the dibrominated product. How can I improve the selectivity for monobromination?
A1: This is a classic challenge. Activated aromatic rings are highly nucleophilic, making them susceptible to over-bromination with highly reactive reagents like molecular bromine (Br₂). The initial monobrominated product is often still activated enough to react further. Here’s how you can address this:
-
Switch to a Milder Brominating Agent: Molecular bromine is a strong electrophile. By switching to a less reactive source of "Br+", you can often achieve greater control.[1][2]
-
N-Bromosuccinimide (NBS): This is the most common alternative. It is a solid, making it easier and safer to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine, especially in the presence of an initiator.[1][2][3]
-
Other N-bromoamides: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and tribromoisocyanuric acid can also be effective alternatives.[3][4]
-
In Situ Bromine Generation: Generating bromine in the reaction mixture from sources like HBr or NaBr with an oxidant (e.g., H₂O₂, Oxone®) can avoid the hazards of storing and handling liquid bromine and allow for better control over its concentration.[2][4][5][6]
-
-
Control Reaction Stoichiometry and Addition:
-
Use no more than one equivalent of the brominating agent.
-
Employ slow, dropwise addition of the brominating agent to the substrate solution. This keeps the instantaneous concentration of the brominating agent low, favoring the reaction with the more abundant and reactive starting material over the monobrominated product.
-
-
Lower the Reaction Temperature:
-
Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can increase selectivity.[7] Lower temperatures often favor the kinetically controlled product, which in many cases is the monobrominated species. The activation energy for the second bromination is often higher, and reducing the thermal energy of the system can disfavor this subsequent reaction.
-
-
Employ a Protective Group Strategy:
-
For highly activated systems like anilines or phenols, temporarily protecting the activating group can moderate its reactivity. For example, an amino group can be protected as a carbamate (e.g., Boc-protected), which is less activating.[8][9] After bromination, the protecting group can be removed.[8][10]
-
Q2: My goal is the dibromination of an alkene to a vicinal dibromide, but I'm observing other byproducts. What's going wrong?
A2: While the addition of bromine to an alkene is typically a high-yielding reaction to form a 1,2-dibromoalkane, side reactions can occur, especially depending on the solvent and reaction conditions.[11][12][13][14][15]
-
Solvent Participation (Halohydrin Formation): If your solvent is nucleophilic (e.g., water, alcohols), it can compete with the bromide ion in attacking the intermediate bromonium ion. This leads to the formation of bromohydrins (if water is the solvent) or bromoethers (if an alcohol is the solvent).[14]
-
Solution: Use an inert, non-nucleophilic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[14]
-
-
Radical Reactions: If the reaction is exposed to UV light, radical substitution can occur, especially at allylic positions.
-
Solution: Perform the reaction in the dark to prevent photochemical radical initiation.[14]
-
Below is a diagram illustrating the desired electrophilic addition pathway versus the competing pathway of solvent participation.
Caption: Competing pathways in alkene bromination.
Q3: I am trying to achieve para-selective monobromination on a substituted benzene, but I'm getting a mixture of ortho and para isomers. How can I improve para-selectivity?
A3: Achieving high regioselectivity between ortho and para positions is a common challenge due to their similar electronic activation. The key is to exploit steric effects.[16][17]
-
Increase Steric Hindrance:
-
Bulky Brominating Agent: While less common, using a bulkier brominating agent can disfavor attack at the more sterically hindered ortho position.
-
Catalyst Choice: The use of shape-selective catalysts like zeolites can significantly enhance para-selectivity.[7][18][19][20] The pores of the zeolite can sterically hinder the formation of the ortho-substituted transition state, allowing the para-substitution to dominate.[18][20]
-
-
Solvent Effects: Less polar solvents can sometimes enhance steric effects, leading to a higher proportion of the para product.[1]
-
Temperature Control: In some systems, lower temperatures can improve para-selectivity.[7]
The following table summarizes catalyst systems known to favor para-bromination:
| Reagent/System | Conditions | Selectivity Outcome |
| NBS / Silica Gel | Varies by substrate | Good to excellent para-selectivity[1] |
| Zeolites | Varies by substrate | High para-selectivity for substrates like toluene[18] |
| Tetraalkylammonium tribromides | Phenolic substrates | Highly para-selective[1] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the prevention of dibrominated byproducts.
What is the fundamental reason for the formation of dibrominated byproducts in electrophilic aromatic substitution?
The formation of dibrominated byproducts is a consequence of the reactivity of the monobrominated product. In many cases, the bromine atom added to the aromatic ring is an ortho-, para-director and only weakly deactivating. If the starting material already has a strong activating group (like -OH, -NH₂, -OR), the monobrominated product is still highly activated and can undergo a second electrophilic substitution reaction faster than the remaining starting material is consumed, leading to the dibrominated species.
How do Lewis acids influence the formation of dibrominated byproducts?
Lewis acids like FeBr₃ or AlCl₃ play a crucial role by activating the halogen, making it a more potent electrophile.[2][21][22] They polarize the Br-Br bond, creating a "Br+" equivalent that can attack the aromatic ring.[23][24][25][26] While essential for brominating less reactive aromatic rings, strong Lewis acids can also accelerate the reaction to the point where over-bromination becomes more likely, especially with activated substrates.[7] Controlling the reaction rate through catalyst choice and temperature is key to improving selectivity.[7]
Caption: Role of a Lewis acid in activating bromine.
Can reaction conditions be used to favor monobromination through kinetic or thermodynamic control?
Yes, the principles of kinetic versus thermodynamic control can be applied.[27][28][29][30][31]
-
Kinetic Control: This is typically achieved at lower temperatures.[28][30][31] The reaction favors the product that is formed fastest, which is often the monobrominated product due to the higher reactivity of the starting material. The reaction is essentially irreversible under these conditions.[30][31]
-
Thermodynamic Control: At higher temperatures, the reactions may become reversible.[28][30][31] This allows the reaction mixture to equilibrate and favors the most stable product. Depending on the substrate, the dibrominated product might be thermodynamically more stable. Therefore, for selective monobromination, kinetic control (lower temperatures) is generally preferred.
What are "bromine scavengers" and how can they help?
A bromine scavenger is a chemical substance added to a reaction mixture to remove excess bromine.[32][33] This can be particularly useful to prevent over-bromination once the desired amount of starting material has been consumed. Scavengers can also be used to quench any unreacted bromine before it leaves the reactor in flow chemistry setups, enhancing safety.[4] Recently, trans-cyclooctenes have been developed as efficient scavengers to capture excess Br₂ and inhibit non-catalyzed background reactions, thereby improving selectivity in catalytic brominations.[32] Common quenching agents to destroy excess bromine at the end of a reaction include sodium thiosulfate or sodium bisulfite.[34][35]
Experimental Protocols
Protocol 1: Selective Monobromination of Acetanilide using NBS
This protocol demonstrates the use of a milder brominating agent to achieve selective para-bromination of a moderately activated aromatic ring.
-
Preparation: Dissolve 1.0 equivalent of acetanilide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate container, dissolve 1.0 equivalent of N-Bromosuccinimide (NBS) in glacial acetic acid.
-
Reaction: Slowly add the NBS solution dropwise to the stirred acetanilide solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-bromoacetanilide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 6. espublisher.com [espublisher.com]
- 7. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. savemyexams.com [savemyexams.com]
- 12. 4:27 describe the reactions of alkenes with bromine, to produce dibromoalkanes - TutorMyself Chemistry [tutormyself.com]
- 13. savemyexams.com [savemyexams.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 20. cris.huji.ac.il [cris.huji.ac.il]
- 21. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 22. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. fiveable.me [fiveable.me]
- 25. idc-online.com [idc-online.com]
- 26. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 29. youtube.com [youtube.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 34. reddit.com [reddit.com]
- 35. Solved any excess bromine that persists after the reaction | Chegg.com [chegg.com]
Technical Support Center: Monitoring 2-(Bromomethyl)benzoic Acid Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 2-(Bromomethyl)benzoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience. Our goal is to empower you with the knowledge to not only execute but also to intelligently adapt and troubleshoot your TLC analysis for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring my this compound reaction?
A: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideal for real-time reaction monitoring in organic synthesis.[1][2] For reactions involving this compound, which is a versatile building block in synthesizing pharmaceuticals and other complex molecules, TLC offers several distinct advantages:[3]
-
Speed and Efficiency: A TLC plate can be developed in minutes, providing a quick snapshot of the reaction's progress.[2]
-
Minimal Sample Requirement: Only a tiny aliquot of the reaction mixture is needed, preserving your valuable material.[4][5]
-
Qualitative Analysis: It allows for the simultaneous visualization of the starting material, intermediates, and products, helping to determine if the reaction is proceeding as expected, has stalled, or is complete.[5]
Q2: What is a suitable starting solvent system for developing a TLC of a this compound reaction?
A: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. A common and effective combination is Hexane and Ethyl Acetate .
A typical starting ratio would be 1:1 Hexane:Ethyl Acetate .[6] From there, you can adjust the polarity based on the observed separation:
-
If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of hexane.
-
If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of ethyl acetate.[7]
For reactions where the product polarity differs significantly (e.g., esterification), you may need to systematically test various ratios to achieve optimal separation between the starting material and the product.
Q3: How do I visualize the spots on my TLC plate? My compound is colorless.
A: Since this compound and many of its products are colorless, direct visualization is not possible.[8] The most common and non-destructive method is using a UV lamp .[9][10][11]
-
UV Visualization (254 nm): Commercial TLC plates are often impregnated with a fluorescent indicator.[8][12] Compounds containing aromatic rings or conjugated systems, like this compound, will absorb this UV light and appear as dark spots against a glowing green background.[8][9]
If UV visualization is ineffective for your product, chemical staining is a powerful alternative:
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, amines, and alkenes. It appears as yellow-brown spots on a purple background.[12]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary brown spots.[8][12] This method is semi-destructive.[8]
Q4: What do the Rf values tell me about my reaction components?
A: The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate and is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
In a normal-phase silica gel TLC:
-
Less Polar Compounds: Travel further up the plate, resulting in a higher Rf value .
-
More Polar Compounds: Interact more strongly with the polar silica gel and travel shorter distances, resulting in a lower Rf value .
For example, in an esterification reaction of this compound with an alcohol, the resulting ester product will be less polar than the starting carboxylic acid. Therefore, you should expect to see the product spot with a higher Rf value than the starting material spot.
Troubleshooting Guide
This section addresses specific problems you may encounter while monitoring your reaction.
Problem 1: My spots are streaking or "tailing."
Streaking is a common issue where the spot appears as an elongated smear rather than a tight circle, making Rf calculation difficult and obscuring separation.[1][4][13]
Causality & Solutions:
-
Sample Overloading: Applying too much sample is the most frequent cause.[4][7][13] The stationary phase becomes saturated, leading to a continuous trail of molecules.
-
Strongly Acidic/Basic Compounds: The carboxylic acid group on this compound can interact too strongly with the silica gel (which is acidic), causing streaking.[13]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is too polar, it can create a wide, diffuse initial spot that streaks during development.[13]
-
Solution: If possible, dissolve your aliquot in a less polar solvent before spotting. If your reaction solvent is polar and high-boiling (e.g., DMF, DMSO), after spotting, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing.[14]
-
Problem 2: My starting material and product spots are not separating (similar Rf values).
Poor separation prevents you from accurately judging the reaction's progress.
Causality & Solutions:
-
Suboptimal Solvent System: The polarity of your eluent may not be suitable to differentiate between compounds with similar polarities.[7]
-
Solution 1: Systematically Vary Polarity. Prepare several eluent mixtures with slightly different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find the optimal separation.
-
Solution 2: Change Solvent Components. If varying ratios doesn't work, change one of the solvents to alter the selectivity. For instance, try replacing Ethyl Acetate with Dichloromethane or Diethyl Ether.[7]
-
-
Use of a Co-spot: It can be difficult to tell if two spots are identical or just very close.
-
Solution: A "co-spot" lane is crucial. In this lane, you spot both the starting material and the reaction mixture at the same origin point.[5][7] If the starting material is still present, you will see a single, potentially elongated spot. If it's a new product, you will see two distinct spots.[5][14]
-
Problem 3: I don't see any spots on my TLC plate after development.
This can be alarming, but it's often due to simple technical errors.
Causality & Solutions:
-
Sample is Too Dilute: The concentration of the analyte may be below the detection limit of your visualization method.[4][7]
-
Compound is Not UV-Active: While this compound is UV-active, your product might not be.
-
Solvent Level in Chamber is Too High: If the solvent level is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[4][10]
-
Evaporation of Volatile Compounds: If your product is highly volatile, it may have evaporated from the plate before or during development.[7]
-
Solution: Develop the plate immediately after spotting and drying.
-
Experimental Protocols & Data
Protocol 1: Standard TLC Monitoring of a Reaction
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination.[10] Using a pencil, gently draw a light origin line about 1 cm from the bottom.[10][11] Mark lanes for your starting material (SM), reaction mixture (RXN), and a co-spot (CO).
-
Sample Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent.
-
Dip a capillary tube into the solution and lightly touch it to the origin in the "SM" and "CO" lanes. The spot should be small and concentrated.[11]
-
Withdraw a tiny aliquot from your reaction vessel.[5] Spot this on the "RXN" and "CO" lanes.
-
-
Development:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.[10]
-
Place the prepared TLC plate into the chamber, ensuring the solvent is below the origin line. Cover the chamber.[10][11]
-
Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[10]
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp (254 nm) and circle them with a pencil.[10]
-
Calculate the Rf values for all visible spots.
-
Table 1: Recommended Solvent Systems for this compound and Derivatives
| Compound Type | Recommended Solvent System (v/v) | Expected Rf Range | Notes |
| Starting Material: this compound | 1:1 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid) | 0.3 - 0.4 | The acetic acid helps to reduce tailing of the carboxylic acid spot.[13] |
| Ester Product: Methyl 2-(bromomethyl)benzoate | 4:1 Hexane:Ethyl Acetate | 0.5 - 0.7 | The ester is significantly less polar than the starting acid, requiring a less polar mobile phase for optimal Rf.[15] |
| Amide Product: (From reaction with an amine) | 1:1 to 1:4 Hexane:Ethyl Acetate | 0.2 - 0.5 | Polarity will vary based on the amine used. Start with a more polar system. |
Visualizing the Workflow & Chemistry
Diagram 1: TLC Workflow for Reaction Monitoring
This diagram outlines the logical steps from sample preparation to data analysis in a typical TLC experiment.
Caption: Workflow for monitoring a chemical reaction using TLC.
Diagram 2: Chemical Transformation and Expected TLC Outcome
This diagram illustrates a common SN2 reaction involving this compound and shows the expected change in polarity and Rf value on a TLC plate. The benzyl bromide moiety is highly reactive towards nucleophilic substitution.[16][17][18]
Caption: Reaction of this compound and its TLC profile.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. 內容不提供 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chembam.com [chembam.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chembk.com [chembk.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 18. quora.com [quora.com]
Technical Support Center: Navigating the Scale-Up of 2-(Bromomethyl)benzoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)benzoic acid. This versatile building block is crucial in the development of pharmaceuticals and advanced materials[1][2]. While its synthesis via benzylic radical bromination of 2-methylbenzoic acid is well-established in literature, transitioning from lab-scale grams to multi-kilogram production presents significant and often underestimated challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by process chemists and researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to design robust, safe, and scalable processes.
Section 1: Reaction Initiation & Control
Q1: My radical bromination reaction is extremely slow, has a long induction period, or fails to start entirely. What are the likely causes?
This is a common and frustrating issue, particularly during scale-up. A successful radical reaction hinges on a consistently generated low concentration of bromine radicals to propagate the chain reaction. Failure to initiate typically points to a problem with one of the three core components of initiation: the initiator, the reagents, or the reaction environment.
Troubleshooting Steps:
-
Assess the Radical Initiator:
-
Chemical Initiators (e.g., AIBN, Benzoyl Peroxide): These compounds have finite shelf lives and can degrade if stored improperly. AIBN, for example, should be stored under refrigeration. Always use a fresh, validated lot for scale-up. On a small scale, an "old" bottle from the shelf might be the primary culprit.
-
Photochemical Initiation: For light-induced reactions, the challenge is ensuring sufficient photon delivery throughout the reactor volume[3][4]. A lab-scale reaction in a thin glass flask is easily irradiated, but in a large, jacketed steel reactor, light penetration is negligible. For pilot-scale photochemical processes, specialized flow reactors or reactors with internal lamps are necessary to achieve uniform irradiation[5]. Ensure the lamp's wavelength is appropriate for initiating the reaction (e.g., 345 nm for AIBN photolysis)[4].
-
-
Evaluate Reagent and Solvent Purity:
-
Radical Inhibitors: The most common inhibitor is dissolved oxygen. On a lab scale, this is often ignored, but in a large volume of solvent, it can significantly prolong the induction period. Degassing the solvent by sparging with an inert gas like nitrogen or argon for 30-60 minutes before heating is critical for process consistency at scale[6].
-
Impurities in Starting Material: Certain impurities in the 2-methylbenzoic acid or N-Bromosuccinimide (NBS) can act as radical scavengers. Use materials with a known and consistent purity profile.
-
-
Verify Thermal Conditions:
-
For thermally initiated reactions, ensure the internal batch temperature reaches the threshold required for initiator decomposition (e.g., >60 °C for AIBN). In large reactors, the time to heat the batch can be significant. The reaction clock should only start when the target temperature is reached.
-
Below is a diagnostic workflow to troubleshoot initiation failures.
Caption: Troubleshooting workflow for reaction initiation failure.
Section 2: Managing Selectivity & Side Reactions
The primary challenge in this synthesis is controlling selectivity to maximize the desired mono-brominated product while minimizing impurities. Over-reaction leads to di-bromination, while incorrect conditions can cause electrophilic ring bromination or intramolecular cyclization to a lactone.
Q2: My process generates significant amounts of 2-(dibromomethyl)benzoic acid. How can I improve selectivity for the mono-brominated product?
Formation of the di-bromo byproduct is a classic sign of over-reaction. The benzylic protons on your desired product are also susceptible to radical abstraction and bromination, sometimes even more so than the starting material.
Control Strategies:
-
Stoichiometry is Key: Strictly limit the amount of NBS used to 1.0-1.05 equivalents relative to the 2-methylbenzoic acid. A large excess of the brominating agent will inevitably drive the reaction toward di-bromination[6].
-
Controlled Addition: Do not add all the NBS at the start of the reaction, especially at scale. A large initial concentration of NBS can create localized "hot spots" of reactivity. The best practice is to add the NBS portion-wise or via slow, continuous feeding as a solid or, carefully, as a slurry in an appropriate solvent.
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC, GC, or NMR to track the disappearance of the starting material. The reaction should be stopped (e.g., by cooling and quenching) as soon as the starting material is consumed to the desired level (e.g., <1%). Prolonged reaction times after this point will only serve to convert your product into the di-bromo impurity[6].
Q3: I'm observing impurities that appear to be from bromination on the aromatic ring. Isn't the carboxylic acid group deactivating?
While the -COOH group is deactivating, making electrophilic aromatic substitution more difficult than benzylic radical substitution, ring bromination can still occur under non-optimal conditions. This happens when the reaction mechanism shifts from a radical pathway to an electrophilic one.
Causes and Preventative Measures:
-
Solvent Polarity: Polar solvents can stabilize ionic intermediates, favoring the electrophilic pathway. The standard use of non-polar solvents like carbon tetrachloride (now obsolete), cyclohexane, or chlorobenzene for radical brominations is precisely to disfavor this pathway[6][7][8].
-
Presence of Acid: Traces of strong acids can catalyze electrophilic bromination. The HBr generated during the reaction can, in some cases, contribute to this, especially if it's not effectively removed or neutralized[9]. Ensure all reagents and the reactor are dry and free from acidic residues.
-
Absence of Initiator: If your radical initiator fails, but the reaction is heated in the presence of NBS, the conditions may become more favorable for the slower, higher-activation-energy electrophilic pathway.
Q4: My mass balance is poor, and I've identified 3-bromoisobenzofuran-1(3H)-one (a lactone) as a major byproduct. What causes this and how can it be prevented?
This is a very specific and critical challenge for this particular molecule. The ortho-position of the carboxylic acid to the bromomethyl group creates the perfect geometry for an intramolecular SN2 reaction, where the carboxylate acts as a nucleophile, displacing the bromide to form a stable five-membered lactone.
Formation is favored by:
-
Heat: Prolonged heating, especially after the product has formed, can drive this cyclization.
-
Basic/Nucleophilic Conditions: During work-up, using aqueous base (like sodium bicarbonate) to extract the acidic product can deprotonate the carboxylic acid, creating a highly reactive carboxylate anion that readily cyclizes.
-
Polar Solvents: Solvents that can support charged intermediates may facilitate the reaction.
Mitigation Strategies:
-
Minimize Thermal Stress: Once the reaction is complete, cool the mixture promptly. Avoid unnecessarily long heating times.
-
Careful Work-up: If an aqueous work-up is used, keep the temperature low and the contact time with basic solutions to a minimum. An alternative is to avoid a basic wash altogether, instead opting for direct crystallization or a solvent swap after filtering the succinimide byproduct.
-
Solvent Choice: Running the reaction in less polar solvents can help suppress this side reaction[10].
The interplay of these reaction pathways is summarized in the diagram below.
Caption: Reaction pathways in the synthesis of this compound.
Section 3: Reagent & Solvent Selection for Scale-Up
Q5: What are the best practices for handling and adding N-Bromosuccinimide (NBS) at a large scale?
While NBS is a crystalline solid and easier to handle than liquid bromine, its addition to a large reactor is not trivial[11][12].
-
Hazards of Solid Addition: Adding large quantities of solids through a manway can be slow, create dust (NBS is an irritant), and lead to poor initial mixing.
-
Solvent Incompatibility: A common lab practice is to dissolve NBS in a polar aprotic solvent like DMF for controlled addition. This is extremely hazardous and must be avoided at scale. The combination of NBS and DMF is thermally unstable and can lead to a runaway reaction[11].
-
Recommended Strategy: The safest method for controlled addition of NBS at scale is often as a slurry in a portion of the main, non-polar reaction solvent. This allows the reagent to be pumped into the reactor at a defined rate, improving control over the reaction exotherm and reagent concentration.
Q6: Which solvents are recommended for scaling up this reaction, avoiding banned substances like CCl₄?
Carbon tetrachloride was the traditional solvent for Wohl-Ziegler brominations due to its inertness to radical conditions and non-polar nature[13][7]. Given its toxicity and environmental impact, it is no longer a viable option. The choice of a replacement is critical for both safety and reaction performance.
| Solvent | Boiling Point (°C) | Pros | Cons | Safety/Scale-Up Considerations |
| Chlorobenzene | 132 | - High boiling point allows for good thermal range.- Non-polar, disfavors ring bromination. | - Halogenated solvent with environmental concerns.- Higher density can complicate aqueous work-ups. | A common, but not green, industrial substitute. Good process control is achievable[8]. |
| Acetonitrile | 82 | - Good solvent for NBS.- Greener alternative to chlorinated solvents. | - More polar, which can slightly increase risk of ionic side reactions if not well-controlled[7][10]. | A viable green chemistry alternative. Lower boiling point may require running under slight pressure for optimal temperatures. |
| Ethyl Acetate | 77 | - Relatively benign and green solvent.- Easy to remove post-reaction. | - Can be susceptible to radical abstraction itself, though benzylic C-H is more reactive.- Lower boiling point limits reaction temperature. | Requires careful process optimization to ensure sufficient reaction rate and selectivity. |
| Cyclohexane | 81 | - Very non-polar, excellent for suppressing ionic pathways.- Low environmental impact. | - Poor solvent for NBS and the acidic product, requiring slurry conditions. | Can be effective but may present mass transfer challenges due to the heterogeneous nature of the mixture. |
Section 4: Work-up and Purification Strategy
Q7: What is a robust procedure for quenching the reaction and isolating the crude product at scale?
A scalable work-up must be simple, fast, and effective at removing byproducts.
Recommended Protocol:
-
Cooling: Once the reaction is deemed complete by IPC, cool the batch to room temperature (<25 °C) to stop further reaction.
-
Quenching (Optional but Recommended): Add a mild aqueous reducing agent like sodium bisulfite or sodium thiosulfate solution to destroy any residual active bromine species. This is a critical safety step to prevent uncontrolled reactions during filtration or solvent removal.
-
Succinimide Removal: The succinimide byproduct is largely insoluble in non-polar solvents. It can be removed by filtering the entire batch. A thorough cake wash with the reaction solvent is necessary to recover any occluded product.
-
Solvent Removal/Swap: The filtrate containing the product can be concentrated under vacuum. If crystallization from a different solvent is planned, this step can be a solvent swap.
Q8: What's the most effective method for purifying this compound to >99% purity?
Recrystallization is the most common and scalable method for purifying this solid product.
-
Solvent Selection: The ideal solvent is one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A combination of a "good" solvent and a non-polar "anti-solvent" is often effective. For example, dissolving the crude material in a minimal amount of hot ethyl acetate or acetone, followed by the slow addition of a non-polar solvent like hexanes or cyclohexane until turbidity is observed, then cooling, often yields high-purity crystals.
-
Impurity Rejection: This method is particularly effective at rejecting both the more polar starting material (2-methylbenzoic acid) and the less polar di-bromo impurity, provided the solvent system is chosen correctly. The succinimide should have already been removed by filtration.
Section 5: Safety Considerations at Scale
Scaling up a benzylic bromination reaction introduces significant safety risks that must be formally assessed and mitigated.
| Hazard | Cause | Mitigation Strategy |
| Thermal Runaway | The radical chain reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient[6]. | - Perform reaction calorimetry (RC1) studies to understand the heat of reaction and rate of heat evolution.- Implement controlled, semi-batch addition of the limiting reagent (NBS)[14][15][16].- Ensure the reactor's cooling capacity is sufficient to handle the maximum expected heat output.- Develop an emergency cooling and/or quenching plan. |
| HBr Off-Gassing | Hydrogen bromide (HBr) is a corrosive gas and a byproduct of the reaction[9]. | - Vent the reactor to a caustic scrubber to neutralize the HBr gas stream.- Maintain a slight nitrogen blanket to safely sweep the headspace to the scrubber[17]. |
| Material Handling | This compound is a lachrymator and corrosive[18][19]. NBS and bromine are strong oxidizers and highly corrosive[11][17]. | - Use fully enclosed systems for charging reagents and transferring materials.- Require appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, face shields, and respiratory protection where necessary[17][18]. |
| Solvent Incompatibility | Use of reactive solvents with the brominating agent. | - NEVER use DMF with NBS [11].- Conduct a formal process hazard analysis (PHA) that includes a review of all chemical incompatibilities. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. research.unipd.it [research.unipd.it]
- 11. scientificupdate.com [scientificupdate.com]
- 12. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 17. m.youtube.com [m.youtube.com]
- 18. fishersci.com [fishersci.com]
- 19. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in the Bromination of o-Toluic Acid
Welcome to the technical support center for the bromination of o-toluic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile yet sensitive reaction. Precise temperature control is not merely a suggestion but the critical parameter that dictates the reaction's outcome, determining whether substitution occurs on the aromatic ring or the benzylic methyl group, or leads to subsequent cyclization. This document provides in-depth, field-proven insights to help you achieve your desired product with high yield and purity.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the foundational principles governing the bromination of o-toluic acid. Understanding these concepts is the first step toward successful troubleshooting and optimization.
Q1: What are the primary products of o-toluic acid bromination, and how does temperature direct the outcome?
A1: The bromination of o-toluic acid can yield three distinct classes of products, with reaction temperature being the primary determinant of the pathway:
-
Benzylic Bromination Product (e.g., 2-(Bromomethyl)benzoic acid): This occurs via a free-radical mechanism on the methyl group. It is favored by moderate to high temperatures (typically reflux conditions) in the presence of a radical initiator and a specific brominating agent like N-Bromosuccinimide (NBS).
-
Ring Bromination Products (e.g., 3-Bromo-2-methylbenzoic acid, 5-Bromo-2-methylbenzoic acid): This is an electrophilic aromatic substitution (EAS) reaction directly on the benzene ring. It requires a Lewis acid catalyst (e.g., FeBr₃) and is typically conducted at much lower temperatures, sometimes as low as -30°C to 0°C, to prevent side reactions and control regioselectivity.[1]
-
Cyclized Product (3-Bromophthalide): This product forms through a sequence of benzylic di-bromination followed by intramolecular cyclization. This pathway is dominant at significantly elevated temperatures, often in the range of 110°C to 200°C, particularly when using elemental bromine.[2]
Q2: Why is temperature control so critical in this specific reaction?
A2: Temperature control is paramount because it directly influences reaction kinetics and the stability of reaction intermediates, thereby governing selectivity.
-
Mechanism Selection: As outlined in A1, the energy input (heat) determines which reaction mechanism is favored. Free-radical chain reactions require an initial energy input to generate radicals, while the intermediates in electrophilic aromatic substitution (σ-complexes) can be unstable at higher temperatures.[3]
-
Rate of Reaction: All chemical reactions are temperature-dependent. However, in the bromination of o-toluic acid, the rates of the desired reaction and potential side reactions (like over-bromination or decomposition) increase at different paces with temperature. Precise control ensures the primary reaction proceeds at an optimal rate without being overtaken by competing pathways.
-
Exothermicity Management: Bromination reactions are often exothermic.[1] Failure to control the initial temperature and dissipate heat can lead to a runaway reaction, resulting in a complex mixture of products, decomposition of starting material, and significant safety hazards.
Q3: What is the mechanistic difference between ring (electrophilic) and benzylic (free-radical) bromination?
A3: The two pathways are fundamentally different:
-
Electrophilic Aromatic Substitution (EAS): In this mechanism, a Lewis acid catalyst polarizes the Br-Br bond, creating a strong electrophile (Br⁺). The π-electrons of the aromatic ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. A base then removes a proton from the ring to restore aromaticity, resulting in a substituted product.[3][4]
-
Free-Radical Substitution: This mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps. A radical initiator (e.g., AIBN, or heat/UV light) homolytically cleaves the N-Br bond in NBS to generate a bromine radical (Br•).[5] This radical abstracts a hydrogen atom from the benzylic methyl group, which is the most labile C-H bond, to form a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the brominating agent to form the product and a new bromine radical, propagating the chain.
Q4: What are the typical brominating agents for each pathway?
A4: The choice of reagent is as critical as temperature:
-
For Benzylic Bromination: N-Bromosuccinimide (NBS) is the reagent of choice.[5][6] It provides a low, constant concentration of bromine radicals, which suppresses the competing electrophilic addition to the aromatic ring. It is often used with a radical initiator like AIBN or benzoyl peroxide.[6]
-
For Ring Bromination: Elemental bromine (Br₂) is typically used, activated by a Lewis acid catalyst like FeBr₃ or AlCl₃.[4]
-
For 3-Bromophthalide Synthesis: Elemental bromine (Br₂) is used at high temperatures without a Lewis acid catalyst.[2] The high thermal energy is sufficient to initiate the reaction.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to help you diagnose and resolve specific experimental challenges.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| 1. Low Yield / No Reaction | Temperature Too Low: Insufficient thermal energy to overcome the activation energy barrier, especially for free-radical initiation. | For Benzylic Bromination (NBS): Ensure the reaction is heated to the reflux temperature of the solvent (e.g., CCl₄ or cyclohexane). Confirm your radical initiator is active at this temperature. For Ring Bromination (Br₂/FeBr₃): While conducted at low temperatures, the reaction may still need to be warmed to room temperature to go to completion after the initial addition. Monitor progress with TLC. |
| Degraded Reagents: NBS can decompose over time. Radical initiators have a finite shelf life. | Recrystallize NBS from hot water if it appears yellow.[5] Use a fresh bottle of the radical initiator. Ensure the Lewis acid catalyst is anhydrous. | |
| 2. Poor Selectivity / Mixture of Products | Incorrect Temperature Control: The most common cause. A temperature that is too high for EAS will cause benzylic bromination, and vice-versa. Fluctuations can activate multiple pathways. | To Favor Ring Bromination: Maintain a strictly low temperature (e.g., 0°C or below) during the addition of bromine. Use a reliable cooling bath (ice-salt, dry ice/acetone).[1] To Favor Benzylic Bromination: Ensure no Lewis acid contaminants are present. Use NBS instead of Br₂ to minimize electrophilic side reactions.[6] |
| Incorrect Reagent Choice: Using Br₂ with a radical initiator can still lead to some ring bromination. Using NBS without an initiator might not proceed efficiently. | Strictly adhere to the correct reagent combination for your desired pathway (NBS/initiator for benzylic, Br₂/Lewis acid for ring). | |
| 3. Runaway Reaction / Over-bromination | Brominating Agent Added Too Quickly: The exothermic nature of the reaction causes a rapid temperature spike, leading to loss of control and multiple brominations.[1] | Add the brominating agent dropwise or in small portions over an extended period. For liquid bromine, addition via a syringe pump is ideal. Ensure vigorous stirring to dissipate heat. |
| Inadequate Cooling: The cooling bath cannot remove heat as fast as it is generated. | Use a larger cooling bath and ensure the reaction flask has good surface area contact. For larger-scale reactions, consider an overhead stirrer for more efficient mixing. | |
| 4. Unexpected Formation of 3-Bromophthalide | High Reaction Temperature with Bromine: You have inadvertently used conditions that favor the formation of this cyclized product. | This pathway becomes significant at temperatures above 100°C.[2] If this product is not desired, you must switch to a different set of conditions. For benzylic bromination, use NBS at reflux. For ring bromination, use Br₂/FeBr₃ at low temperatures. |
Diagrams: Workflows and Logic
Visualizing the experimental logic can aid in planning and troubleshooting.
Caption: Product-to-Condition selection workflow.
Caption: Troubleshooting decision tree for poor selectivity.
Experimental Protocols
These protocols provide detailed, self-validating methodologies for achieving specific outcomes.
Protocol A: Selective Benzylic Bromination to yield this compound
-
Objective: To selectively brominate the methyl group of o-toluic acid.
-
Causality: This protocol uses NBS to provide a low concentration of bromine radicals, and a radical initiator (AIBN) with thermal energy (reflux) to ensure the reaction proceeds via the free-radical pathway, minimizing electrophilic attack on the aromatic ring.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Heating: Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of the chosen solvent. Maintain reflux and monitor the reaction.
-
Monitoring (Self-Validation): Track the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the o-toluic acid spot and the appearance of a new, less polar product spot indicates progress. The reaction is typically complete within 2-4 hours. A key indicator of the reaction is that the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by water and brine.[7]
-
If any residual bromine color is present, wash with a 10% sodium thiosulfate solution until colorless.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol B: Synthesis of 3-Bromophthalide
-
Objective: To synthesize the cyclized lactone product directly from o-toluic acid.
-
Causality: This protocol leverages high thermal energy to promote the reaction with elemental bromine, leading to benzylic di-bromination and subsequent intramolecular esterification (lactonization). The patent literature indicates this reaction can be run without solvent (neat) or in a high-boiling inert solvent.[2]
Methodology:
-
Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, place o-toluic acid (1.0 eq).
-
Heating: Heat the o-toluic acid until it melts (m.p. ~106°C) or, if using a solvent like o-dichlorobenzene, heat to the target reaction temperature (e.g., 125-180°C).[2]
-
Bromine Addition: Slowly add elemental bromine (2.0 - 2.2 eq) dropwise to the stirred reaction mixture over several hours.[2] Maintain the temperature throughout the addition. The reaction will evolve HBr gas, which should be directed to a scrubber.
-
Monitoring (Self-Validation): The reaction progress can be monitored by the cessation of HBr evolution. Analytical techniques like GC or HPLC can be used to monitor the conversion of the starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture. If run in a solvent, the product may crystallize upon cooling.
-
Filter the precipitated crude product.
-
Wash the crystals with a cold, non-polar solvent (e.g., hexanes) to remove impurities.
-
-
Purification: The crude 3-bromophthalide can be further purified by recrystallization to achieve high purity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. US4211710A - Process of preparing 3-bromophthalide - Google Patents [patents.google.com]
- 3. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 2-(Bromomethyl)benzoic Acid by HPLC: A Comparative Analysis
Introduction: The Critical Role of Purity in Synthesis and Development
2-(Bromomethyl)benzoic acid is a versatile bifunctional molecule, acting as a crucial building block in the synthesis of a wide array of pharmaceuticals and complex organic structures.[1][2] Its benzylic bromide group offers a reactive site for nucleophilic substitution, while the carboxylic acid moiety allows for esterification and amidation reactions.[3] Given its role as a key starting material and intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven approach to the purity analysis of this compound. We will dissect the development of a robust High-Performance Liquid Chromatography (HPLC) method, compare it with orthogonal analytical techniques, and provide detailed, actionable protocols for immediate implementation in a research or quality control setting.
The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally sensitive molecules like this compound, Reverse-Phase HPLC (RP-HPLC) stands as the gold-standard analytical technique.[4] Its high resolving power and sensitivity are perfectly suited to separate the parent compound from structurally similar impurities that may arise during synthesis or degradation.
Causality-Driven Method Development
A successful HPLC method is not a matter of chance but a series of logical decisions based on the analyte's physicochemical properties.
-
Column Selection: The Foundation of Separation A C18 (octadecylsilane) column is the recommended stationary phase. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, which enhances the retention of the aromatic this compound via hydrophobic interactions. This increased retention is crucial for achieving baseline separation from less retained, more polar impurities, as well as closely eluting non-polar impurities.
-
Mobile Phase Optimization: Controlling Retention and Peak Shape The mobile phase composition directly controls the elution of the analyte. A gradient elution using an aqueous phase and an organic modifier is optimal.
-
Aqueous Phase (Mobile Phase A): Water with an acidic modifier, such as 0.1% formic acid. The addition of acid is critical. This compound has a pKa around 3.66[3], meaning it will be partially or fully ionized at neutral pH. This ionization leads to poor retention and significant peak tailing on a reverse-phase column. By acidifying the mobile phase to a pH well below the pKa (e.g., pH < 2.7), the carboxylic acid group remains protonated (in its neutral form), ensuring consistent interaction with the stationary phase and resulting in a sharp, symmetrical peak. Formic acid is an excellent choice as it is also volatile, making the method compatible with mass spectrometry (MS) if further characterization is needed.[5]
-
Organic Modifier (Mobile Phase B): Acetonitrile (MeCN). Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak efficiency and lower backpressure.
-
Gradient Elution: A gradient program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is essential. This approach ensures that early-eluting polar impurities are well-retained and separated, while the main analyte is eluted with a good peak shape, and any late-eluting, highly non-polar impurities are effectively washed from the column.[4]
-
-
Detection: Seeing the Separated Components UV detection is the most straightforward and robust method for this compound due to the presence of the benzene ring, a strong chromophore. The optimal detection wavelength should be determined by running a UV scan of a standard solution of this compound. A wavelength near the absorbance maximum (λmax), likely in the range of 230-280 nm, will provide the highest sensitivity. For a similar compound, 4-bromomethyl-3-nitrobenzoic acid, a detection wavelength of 271 nm was found to be effective.[6]
Anticipating the Adversaries: Potential Impurities
A robust method must be able to separate the main compound from its likely impurities. Based on its common synthesis route from o-Toluic acid via bromination[7], the following impurities should be considered:
-
o-Toluic Acid: The unreacted starting material.
-
2,6-bis(Bromomethyl)benzoic Acid: A product of over-bromination.
-
2-(Hydroxymethyl)benzoic Acid: A hydrolysis degradant, formed if the compound is exposed to moisture. Stability studies on similar compounds have shown susceptibility to hydrolysis.[6]
Below is a diagram illustrating the structures of the target analyte and its key potential impurities.
Caption: Target analyte and key process/degradation impurities.
Detailed Experimental Protocol: HPLC Purity Method
This protocol is a self-validating system. The performance of the system suitability standard (containing a mix of the analyte and a known impurity) confirms the method's resolving power before any sample analysis proceeds.
1. Instrumentation and Reagents
-
HPLC System with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).
-
Reagents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water.
-
Standards: this compound reference standard, o-Toluic acid (impurity standard).
2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B | Ensures separation of polar impurities and elution of the main peak and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 271 nm (or determined λmax) | Provides high sensitivity for the analyte.[6] |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
System Suitability Solution: Prepare a solution containing ~0.5 mg/mL of this compound and ~0.05 mg/mL of o-Toluic acid to verify resolution.
4. Analysis Workflow
Caption: High-level workflow for HPLC purity analysis.
5. Data Analysis The purity is calculated based on the area percent method. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Comparative Look: Orthogonal Analytical Techniques
While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which rely on different chemical principles, provide a more comprehensive and trustworthy purity profile.[4]
| Parameter | HPLC (UV Detection) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between mobile and stationary phases.[4] | Direct measurement of analyte nuclei response relative to a certified internal standard of known concentration.[4] |
| Selectivity | High; separates isomers and structurally similar compounds. | High; based on unique chemical shifts of protons. Can be limited by signal overlap. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Moderate to Low (typically high µg/mL to mg/mL). |
| Quantitation | Relative (Area %). Requires a reference standard of the analyte for absolute quantitation. | Absolute/Primary. Quantifies directly against an internal standard without needing an analyte-specific standard.[4] |
| Sample Throughput | Moderate (20-30 min per sample). | High (5-10 min per sample after setup). |
| Strengths | Excellent for detecting and quantifying trace-level impurities. | Provides structural confirmation. Does not require chromophores. A primary ratio method. |
| Limitations | Requires analyte to have a UV chromophore. Impurity response factors may differ from the main analyte. | Lower sensitivity. Requires expensive instrumentation and a non-interfering internal standard. |
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method
Unlike HPLC, which provides a relative purity value, qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the same compound.[4] It does so by comparing the integral of a specific, unique proton signal from the analyte molecule to the integral of a signal from a certified internal standard (e.g., maleic acid) of known purity and mass.
When to use qNMR:
-
To assign the purity value to a new batch of in-house primary reference standard.
-
When a reference standard for the analyte is not available.
-
As an orthogonal technique to confirm HPLC purity results and ensure no non-chromophoric impurities are being missed.
Conclusion
For routine, high-sensitivity purity analysis of this compound, a well-developed, gradient RP-HPLC method is the undisputed technique of choice. Its ability to separate structurally related impurities provides the resolution necessary for accurate quality assessment in both research and manufacturing environments. However, for a truly comprehensive understanding of purity and for the critical task of reference standard characterization, the use of an orthogonal method like qNMR is invaluable. By combining these techniques, scientists and drug development professionals can ensure the highest level of quality and confidence in their synthetic intermediates, paving the way for safer and more effective final products.
References
- 1. This compound | 7115-89-1 | FB29994 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 7115-89-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Purity Determination of 2-(Bromomethyl)benzoic Acid via Melting Point Analysis
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 2-(Bromomethyl)benzoic acid is a versatile building block, widely employed in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, containing both a reactive benzylic bromide and a carboxylic acid, allows for diverse chemical transformations.[2] However, the very reactivity that makes it a valuable synthetic intermediate also predisposes it to the formation of impurities during synthesis and storage. These impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final drug substance.
This guide provides a comprehensive comparison of methods for assessing the purity of this compound, with a primary focus on the classical yet powerful technique of melting point determination. We will delve into the theoretical underpinnings of melting point depression, provide detailed experimental protocols, and compare its utility against modern chromatographic and spectroscopic techniques.
The Principle of Melting Point Depression: A Thermodynamic Indicator of Purity
The melting point of a pure, crystalline solid is a characteristic physical property. It is the temperature at which the solid and liquid phases are in equilibrium.[3] For a pure compound, this transition from a highly ordered crystal lattice to a disordered liquid state occurs over a very narrow temperature range, typically 0.5-1°C.[4]
The presence of even small amounts of impurities disrupts the uniform crystal lattice structure.[3][5] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break the lattice.[4] The thermodynamic consequence is twofold: a depression of the melting point and a broadening of the melting range.[4][6] This phenomenon, known as melting point depression, is a direct consequence of the change in entropy upon melting. An impure solid has a greater degree of disorder (higher entropy) in the liquid phase compared to a pure substance, which leads to a lower melting temperature.[6] Therefore, a sharp melting range close to the literature value is a strong indicator of high purity, while a depressed and broad melting range suggests the presence of contaminants.
Visualizing the Impact of Impurities
The following diagram illustrates how an impurity molecule disrupts the orderly arrangement of this compound molecules in a crystal lattice, leading to a less stable structure that requires less energy to melt.
Caption: Disruption of a crystal lattice by an impurity molecule.
Experimental Determination of Melting Point
The accurate determination of a melting point range is a fundamental laboratory skill. The procedure must be performed meticulously to ensure the data is reliable. The United States Pharmacopeia (USP) General Chapter <741> provides standardized procedures for melting range analysis.[7][8]
Potential Impurities in this compound
Understanding the synthesis of this compound is key to anticipating potential impurities. A common laboratory synthesis involves the free-radical bromination of o-toluic acid.[9]
Potential impurities include:
-
o-Toluic acid: Unreacted starting material.
-
2-(Dibromomethyl)benzoic acid: A product of over-bromination.
-
Phthalide: An intramolecular cyclization byproduct.
-
Solvents: Residual solvents from the reaction or purification, such as carbon tetrachloride or hexane.[9]
Experimental Protocol: Digital Melting Point Apparatus
Modern digital melting point apparatus offer precise temperature control and clear visualization, making them a preferred choice over traditional oil bath methods like the Thiele tube for accuracy and safety.[10][11][12]
Objective: To determine the melting range of a this compound sample and assess its purity by comparing it to the literature value and observing the range's breadth.
Materials:
-
This compound sample
-
Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[13] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[14]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.[13] Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[13][14] Proper packing is crucial; air pockets will lead to inefficient heat transfer and an inaccurate reading.
-
Setting Up the Apparatus: Place the loaded capillary tube into the heating block of the digital melting point apparatus.[10]
-
Initial Rapid Heating: If the approximate melting point is known (literature value for this compound is ~148-151°C), set the plateau temperature to about 15-20°C below the expected value (e.g., 130°C).[2][15][16][17] This allows for rapid heating to a temperature near the melting point, saving time.[11]
-
Slow Heating and Observation: Once the plateau temperature is reached, begin heating at a slow, controlled rate of 1-2°C per minute.[18][19] This slow ramp rate is critical for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.
-
Recording the Melting Range: Observe the sample through the magnifying eyepiece.
-
Record the temperature (T_onset) at which the first droplet of liquid appears.
-
Record the temperature (T_clear) at which the last solid crystal melts, and the entire sample is a clear liquid.
-
The melting range is reported as T_onset – T_clear.
-
-
Cooling and Repetition: Allow the apparatus to cool significantly before running another sample. A new capillary tube must be used for each determination, as some compounds, including this compound, may decompose upon melting.[1][10]
Data Interpretation
The literature melting point for pure this compound is approximately 148-151°C, though some sources may cite a slightly wider range up to 152°C with decomposition.[1][15][16]
| Sample ID | Observed Melting Range (°C) | Breadth (°C) | Purity Assessment | Potential Impurities |
| Reference Standard | 149.5 - 150.5 | 1.0 | High Purity | N/A |
| Sample A | 148.5 - 150.0 | 1.5 | Good Purity | Trace amounts of solvent or starting material. |
| Sample B | 142.0 - 147.5 | 5.5 | Impure | Significant contamination; likely unreacted o-toluic acid or side products. |
| Sample C | 146.0 - 147.0 | 1.0 | Likely a different, pure compound or a eutectic mixture. | Requires further investigation (e.g., mixed melting point). |
A "mixed melting point" experiment can be a powerful confirmatory tool.[7] If you have an authentic, pure sample of this compound, mixing it 1:1 with your test sample and re-determining the melting point will reveal if they are identical. If there is no depression or broadening of the melting range, the two samples are very likely the same compound.[4]
Comparative Analysis: Melting Point vs. Modern Techniques
While melting point determination is a rapid and inexpensive method for preliminary purity assessment, it has limitations. For a more comprehensive and quantitative analysis, it should be complemented by other techniques.
| Technique | Principle | Advantages | Disadvantages |
| Melting Point | Depression of melting temperature and broadening of range by impurities.[4][6] | Fast, inexpensive, requires minimal sample, provides a good initial purity assessment. | Not quantitative, may not detect impurities with similar melting points, not suitable for amorphous solids or compounds that decompose before melting. |
| HPLC (UV-Vis) | Separation of components based on differential partitioning between a stationary and mobile phase.[20][21][22] | Highly sensitive, quantitative, can separate complex mixtures, provides purity as a percentage (e.g., % area). | More expensive instrumentation, requires method development, solvent-intensive. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of nuclei; comparison to an internal standard allows for absolute quantification.[23][24] | Quantitative without a reference standard for each impurity, provides structural information about impurities, non-destructive.[25][26][27] | Requires expensive instrumentation and a skilled operator, less sensitive than HPLC for trace impurities. |
When to Choose Each Technique:
-
Melting Point: Ideal for quick purity checks in a synthesis lab, for screening multiple fractions from a purification, or as a preliminary quality control step.
-
HPLC: The workhorse for quantitative purity analysis in pharmaceutical development and quality control, essential for regulatory submissions. It is the best choice for detecting and quantifying trace impurities.
-
qNMR: A powerful tool for the primary characterization of reference standards and for situations where the identity of impurities is unknown, as it provides structural information. It is considered a primary ratio method of measurement.[24]
Conclusion
The determination of melting point remains a highly relevant and valuable technique in the modern chemistry laboratory for the assessment of this compound purity. It is a rapid, cost-effective, and reliable indicator of the presence of impurities, grounded in the fundamental thermodynamic principle of melting point depression. While it does not offer the quantitative precision of HPLC or the structural insight of NMR, its simplicity and speed make it an indispensable tool for routine checks and preliminary analysis. For researchers, scientists, and drug development professionals, a carefully executed melting point determination provides immediate and actionable data, guiding the subsequent steps of purification, reaction optimization, and quality assessment. When used as part of a comprehensive analytical workflow that includes chromatographic and spectroscopic methods, it contributes to a robust and self-validating system of quality control, ensuring the integrity of the crucial synthetic intermediates that form the foundation of new medicines.
References
- 1. chemimpex.com [chemimpex.com]
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- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uspbpep.com [uspbpep.com]
- 8. â©741⪠Melting Range or Temperature [doi.usp.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound CAS#: 7115-89-1 [m.chemicalbook.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
- 17. minstar.lookchem.com [minstar.lookchem.com]
- 18. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scioninstruments.com [scioninstruments.com]
- 21. shimadzu.com [shimadzu.com]
- 22. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]
- 23. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azooptics.com [azooptics.com]
- 26. quora.com [quora.com]
- 27. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Bromomethyl)benzoic Acid: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible science. 2-(Bromomethyl)benzoic acid, a versatile bifunctional building block, is frequently employed in the synthesis of complex organic molecules. Its purity and structural integrity are paramount to the success of subsequent synthetic steps. This guide provides an in-depth technical comparison of the primary analytical techniques used to characterize this compound, with a principal focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide field-proven insights to ensure self-validating protocols.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the most powerful tool for the unambiguous structural confirmation of this compound. It provides detailed information about the electronic environment of each proton, their connectivity, and stereochemical relationships.
Interpreting the ¹H NMR Spectrum of this compound
A comprehensive understanding of the ¹H NMR spectrum requires careful consideration of chemical shifts (δ), signal multiplicity (splitting patterns), and integration. The expected spectrum, whether in a non-polar solvent like deuterochloroform (CDCl₃) or a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), will exhibit distinct signals corresponding to the carboxylic acid proton, the benzylic protons, and the aromatic protons.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Key Insights |
| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | ~13.0 | Broad Singlet | 1H | Highly deshielded due to the acidic nature and hydrogen bonding. Its chemical shift is concentration and solvent dependent. |
| Benzylic (-CH₂Br) | ~4.9 | ~4.8 | Singlet | 2H | Deshielded by the adjacent electronegative bromine atom and the aromatic ring. Appears as a sharp singlet as there are no adjacent protons. |
| Aromatic (Ar-H) | ~7.3 - 8.1 | ~7.4 - 7.9 | Multiplets | 4H | Complex splitting pattern due to ortho, meta, and para couplings. The proton ortho to the carboxylic acid is typically the most deshielded. |
Causality Behind Spectral Features:
-
Carboxylic Acid Proton: The significant downfield shift is a hallmark of carboxylic acids. The proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance delocalization of the carboxylate group. The broadness of the signal arises from hydrogen bonding and chemical exchange with trace amounts of water in the solvent. In DMSO-d₆, a strong hydrogen bond acceptor, this peak is often well-defined.
-
Benzylic Protons: The chemical shift of the -CH₂Br protons is a balance of two effects: the deshielding effect of the electronegative bromine atom and the anisotropic effect of the benzene ring. Its singlet nature is a definitive indicator of the absence of vicinal protons.
-
Aromatic Protons: The four aromatic protons are non-equivalent due to the ortho-substitution pattern. The proton adjacent to the electron-withdrawing carboxylic acid group (at position 6) is expected to be the most downfield. The remaining protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with their neighbors. The interpretation of this region is crucial for confirming the substitution pattern. For a deeper understanding of substituent effects on aromatic chemical shifts, consult authoritative resources like Pretsch, Clerc, Seibl, and Simon's "Tables of Spectral Data for Structure Determination of Organic Compounds"[1].
Orthogonal Techniques for Comprehensive Characterization: FTIR and MS
While ¹H NMR provides the skeletal framework, FTIR and MS offer complementary information about the functional groups and molecular weight, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | Stretching |
| C-Br | 700 - 500 | Medium to Strong | Stretching |
Causality Behind IR Absorptions:
-
The exceptionally broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.
-
The strong, sharp C=O stretch is a definitive indicator of the carbonyl group. Its position can be influenced by conjugation with the aromatic ring.
-
The C-Br stretching frequency is in the lower frequency region of the spectrum and confirms the presence of the bromomethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound (C₈H₇BrO₂), the expected molecular weight is approximately 214/216 g/mol , reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Workflow for MS Analysis
Caption: General workflow for mass spectrometry analysis.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Plausible Fragmentation Pathway |
| 214/216 | [C₈H₇BrO₂]⁺ | Molecular Ion (M⁺) |
| 135 | [C₈H₇O₂]⁺ | Loss of Br radical |
| 119 | [C₇H₅O]⁺ | Loss of H₂O from [C₈H₇O₂]⁺ followed by loss of CO |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds |
The presence of the characteristic isotopic pattern for bromine (two peaks of roughly equal intensity separated by 2 m/z units) for all bromine-containing fragments is a key diagnostic feature. The GC-MS data available on PubChem for this compound shows a prominent peak at m/z 135, corresponding to the loss of the bromine radical[2].
Comparison with Alternative Analytical Techniques
While NMR, FTIR, and MS are the workhorses of structural elucidation, other techniques can provide valuable information, particularly regarding purity.
Table 4: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed molecular structure, connectivity, stereochemistry, and quantitative purity (qNMR). | Non-destructive, highly informative, can be quantitative. | Lower sensitivity compared to other techniques, requires more sample. |
| FTIR | Presence of functional groups. | Fast, simple, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| MS | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Can be destructive, isomers may not be distinguishable. |
| HPLC-UV | Purity assessment, quantification of impurities. | High sensitivity and resolution for separating impurities, well-established for quality control. | Requires a reference standard for quantification, does not provide structural information. |
| Elemental Analysis | Elemental composition (%C, %H, %O, %Br). | Provides empirical formula. | Does not provide structural information, requires a pure sample. |
For routine purity checks in a drug development setting, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its high throughput and sensitivity for detecting trace impurities. However, for definitive structural confirmation and for primary quantification without the need for a specific reference standard, quantitative NMR (qNMR) is superior.
Experimental Protocols
Protocol 1: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Protocol 2: FTIR Analysis (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC, where it is separated from impurities before entering the mass spectrometer. Acquire the mass spectrum of the eluting compound.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most comprehensive structural information and serves as the primary tool for definitive identification. FTIR and Mass Spectrometry offer rapid and valuable complementary data on functional groups and molecular weight, respectively. For routine purity analysis, HPLC-UV is a powerful and sensitive method. By understanding the strengths and limitations of each technique and the underlying principles governing the spectral data, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
13C NMR analysis of 2-(Bromomethyl)benzoic acid
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(Bromomethyl)benzoic Acid: A Comparative Approach
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and scientific rigor. This compound is a valuable bifunctional building block used in the synthesis of a variety of complex organic molecules. Its reactivity is dictated by the presence of two key functional groups: a carboxylic acid and a benzylic bromide. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a direct, non-destructive method to probe the carbon skeleton of the molecule, confirming its identity, purity, and substitution pattern.
This guide, designed for researchers and drug development professionals, offers a comprehensive analysis of the ¹³C NMR spectrum of this compound. In the absence of a publicly available, fully assigned experimental spectrum, we will employ a robust comparative methodology. By analyzing the empirical data of structurally related compounds, we can confidently predict and interpret the chemical shifts of the target molecule. This approach not only provides a framework for analyzing this compound but also enhances the foundational understanding of substituent effects in NMR spectroscopy.
Structural Elucidation: Predicting the ¹³C NMR Spectrum
The structure of this compound features a disubstituted benzene ring, a carboxylic acid carbon, and a bromomethyl carbon. Due to the ortho positioning of the substituents, all six aromatic carbons are chemically non-equivalent. Therefore, a total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
To predict the chemical shifts, we will dissect the molecule and compare it to simpler, well-characterized analogues. Our analysis will be grounded in the established principles of substituent chemical shift (SCS) effects, where electron-withdrawing groups (like -COOH and -Br) generally deshield (shift downfield) nearby carbons, while electron-donating groups have the opposite effect.
Figure 1. Molecular structure of this compound with carbon atom numbering for NMR assignment.
Comparative Analysis with Structural Analogues
The most effective way to understand the spectrum of this compound is to compare it with molecules that contain its constituent parts. We will use benzoic acid, 2-methylbenzoic acid, and benzyl bromide as our primary references.
| Carbon Atom | Benzoic Acid[1][2] | 2-Methylbenzoic Acid[3] | Benzyl Bromide[4] | This compound (Predicted) | Justification for Prediction |
| -COOH | ~172.6 | ~171.0 | N/A | ~170.0 | The steric hindrance and electronic effect of the adjacent -CH₂Br group likely cause a slight upfield shift compared to benzoic acid. |
| C1 (-C-COOH) | ~129.4 | ~130.8 | N/A | ~131.0 | Ipso-carbon attached to the carboxyl group; its shift is influenced by the adjacent C2 substituent. |
| C2 (-C-CH₂Br) | ~130.3 | ~140.9 | N/A | ~139.0 | Ipso-carbon attached to the bromomethyl group. Its shift will be significantly downfield, similar to the methyl-substituted carbon in 2-methylbenzoic acid. |
| C3 | ~128.6 | ~131.6 | ~128.9 | ~132.5 | Ortho to the -CH₂Br group and meta to the -COOH group, expected to be deshielded. |
| C4 | ~133.9 | ~125.7 | ~128.6 | ~127.0 | Para to the -CH₂Br group and meta to the -COOH group. |
| C5 | ~128.6 | ~129.9 | ~128.9 | ~130.5 | Meta to the -CH₂Br group and para to the -COOH group, experiencing deshielding from the carboxyl group. |
| C6 | ~130.3 | ~130.8 | ~128.9 | ~131.5 | Ortho to the -COOH group, expected to be deshielded. |
| -CH₂Br | N/A | N/A | ~33.7 | ~32.0 | The benzylic carbon attached to bromine. The electron-withdrawing -COOH group on the ring may cause a slight upfield shift compared to benzyl bromide itself. |
Analysis of Substituent Effects:
-
Carboxylic Acid Carbon (-COOH): In benzoic acid, this carbon appears far downfield (~172.6 ppm) due to the double bond to one oxygen and a single bond to another.[1][5] In this compound, steric and electronic effects from the adjacent bromomethyl group are predicted to shift this peak slightly upfield to around 170.0 ppm.
-
Aromatic Carbons (C1-C6):
-
Ipso-Carbons (C1, C2): The carbons directly attached to the substituents (ipso-carbons) show the most significant shifts. C1, attached to the carboxyl group, is expected around 131.0 ppm. C2, bonded to the bromomethyl group, is predicted to be the most downfield of the ring carbons (~139.0 ppm), similar to the effect seen in 2-methylbenzoic acid where the methyl-bearing carbon is at ~140.9 ppm.[3]
-
Ortho, Meta, Para Carbons (C3-C6): The remaining four aromatic carbons will have distinct chemical shifts between ~127 and ~133 ppm. The lack of symmetry, unlike in monosubstituted or para-disubstituted benzenes, results in six unique aromatic signals. The precise positions are dictated by the combined electron-withdrawing effects of both substituents.
-
-
Aliphatic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected in the aliphatic region. In benzyl bromide, this signal appears at approximately 33.7 ppm.[4] The presence of the ortho-carboxyl group on the aromatic ring in our target molecule is predicted to induce a small shielding effect, shifting this signal slightly upfield to around 32.0 ppm.
Experimental Protocol for High-Quality ¹³C NMR Acquisition
Acquiring a clean, high-resolution ¹³C NMR spectrum requires careful sample preparation and selection of appropriate acquisition parameters. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it significantly less sensitive than ¹H NMR.[6]
Figure 2. Standard workflow for the acquisition of a ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 20-50 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[9] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly for carboxylic acids. The solvent provides the deuterium signal required for the spectrometer's field-frequency lock.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a small, clean vial. Gentle sonication may aid dissolution.
-
Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent line broadening, the sample must be free of any particulate matter. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.[10][11]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
-
-
Data Acquisition:
-
Instrument Setup: After inserting the sample into the spectrometer, the instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.
-
Acquisition Parameters: For a standard qualitative ¹³C spectrum, the following parameters are a good starting point on a 400 or 500 MHz spectrometer:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments) is recommended. This provides a good compromise between signal intensity and avoiding saturation of carbons with long relaxation times.[12]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient to resolve all peaks.
-
Relaxation Delay (D1): A delay of 2 seconds allows for adequate relaxation of most carbon nuclei between pulses.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required. Start with 128 or 256 scans and increase as needed to improve the signal-to-noise ratio.[13] The experiment time will increase proportionally.
-
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak at 77.16 ppm can be used as a reference. Tetramethylsilane (TMS) is the primary standard, with its signal defined as 0.0 ppm.[5][6]
-
Conclusion
The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. A complete analysis predicts eight unique carbon signals, reflecting the asymmetric nature of the ortho-disubstituted aromatic ring. By systematically comparing the expected chemical shifts with those of simpler analogues like benzoic acid, 2-methylbenzoic acid, and benzyl bromide, we can confidently assign each resonance. The carboxylic carbon is expected furthest downfield (~170.0 ppm), followed by the six distinct aromatic carbons (~127-139 ppm), and finally the aliphatic bromomethyl carbon at the highest field (~32.0 ppm). Adherence to the detailed experimental protocol provided ensures the acquisition of high-quality, interpretable data, which is critical for professionals in research and drug development who rely on precise and accurate analytical results.
References
- 1. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to the Mass Spectrometry of 2-(Bromomethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of chemical intermediates are paramount. 2-(Bromomethyl)benzoic acid, a versatile building block in the synthesis of pharmaceuticals and other advanced materials, presents a unique analytical challenge due to its reactive bromomethyl group.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound, offering insights into expected fragmentation patterns and providing detailed experimental protocols. We will also explore alternative analytical methodologies to provide a comprehensive analytical overview.
Introduction to this compound
This compound (C₈H₇BrO₂, molecular weight: 215.04 g/mol ) is a bifunctional molecule featuring both a carboxylic acid and a benzylic bromide.[2] This combination of functional groups makes it a valuable reagent in organic synthesis but also influences its behavior in mass spectrometry, impacting ionization efficiency and fragmentation pathways. Understanding these characteristics is crucial for accurate analysis.
Mass Spectrometry of this compound: A Comparative Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and structure of analytes. The choice of ionization technique is critical and can significantly affect the resulting mass spectrum. Here, we compare the expected outcomes of three common ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with electron ionization is a standard method for the analysis of volatile and semi-volatile compounds. While a specific, publicly available mass spectrum for this compound is not readily found, its presence in the NIST Mass Spectrometry Data Center database suggests that it is amenable to this technique.[3]
Expected Fragmentation Pattern (EI):
Based on the principles of mass spectrometry and analysis of related compounds like 2-bromobenzoic acid and methyl 2-(bromomethyl)benzoate, the following fragmentation pattern for this compound under EI is anticipated:[4][5]
-
Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 214/216 (due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br) is expected, though it may be of low intensity due to the molecule's propensity to fragment.
-
Loss of Bromine: A prominent peak corresponding to the loss of the bromine radical ([M-Br]⁺) at m/z 135 is highly probable. This results in a stable benzyl cation stabilized by the ortho-carboxylic acid group.
-
Loss of the Carboxyl Group: Fragmentation involving the loss of the carboxyl group as a radical ([M-COOH]⁺) would yield a fragment at m/z 169/171.
-
Formation of a Tropylium Ion: A common fragmentation pathway for benzylic compounds is the formation of a tropylium ion. Loss of HBr could lead to a tropylium-like structure.
-
Decarboxylation: The loss of CO₂ from the molecular ion is another possible fragmentation pathway.
Table 1: Predicted Key Fragments of this compound in EI-MS
| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |
| 214/216 | [C₈H₇BrO₂]⁺˙ | Molecular Ion |
| 135 | [C₈H₇O₂]⁺ | Loss of Br radical |
| 169/171 | [C₇H₆Br]⁺ | Loss of COOH radical |
| 119 | [C₇H₅O₂]⁺ | Loss of CH₂Br radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar column such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Causality Behind Experimental Choices: The choice of a non-polar column is suitable for the separation of aromatic compounds. The temperature program is designed to ensure the elution of the analyte without thermal degradation. Standard 70 eV EI is used to induce reproducible fragmentation for library matching.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For less volatile and thermally labile compounds, LC-MS with ESI is the preferred method. ESI is a soft ionization technique that typically results in less fragmentation and provides a strong signal for the molecular ion.
Expected Ionization and Fragmentation (ESI):
In ESI, this compound is expected to be readily ionized.
-
Negative Ion Mode: In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 213/215 will be the most prominent ion. This is due to the acidic nature of the carboxylic acid group. Adduct formation, such as with sodium ([M+Na-2H]⁻), is also possible.[6]
-
Positive Ion Mode: In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 215/217 may be observed, although it is generally less favored for carboxylic acids.
-
In-source Fragmentation: By increasing the cone voltage, some fragmentation can be induced. The most likely fragmentation in negative ion mode would be the loss of CO₂ (44 Da), resulting in a fragment at m/z 169/171.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (can be ramped to induce fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Causality Behind Experimental Choices: A C18 column is a standard choice for reversed-phase chromatography of small organic molecules. The formic acid in the mobile phase aids in protonation/deprotonation and improves peak shape. The gradient elution allows for the separation of the analyte from potential impurities.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is typically used for large molecules but can also be applied to small molecules, often resulting in minimal fragmentation.
Expected Ionization (MALDI):
With a suitable matrix, this compound should produce strong signals for the protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the matrix and the mode of analysis. Adducts with matrix molecules or cations (e.g., [M+Na]⁺) are also common.
Experimental Protocol: MALDI-MS Analysis
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are suitable matrices.
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in 50:50 acetonitrile:water with 0.1% TFA.
-
Dissolve the analyte to a concentration of 1 mg/mL in the same solvent.
-
Mix the analyte and matrix solutions in a 1:10 ratio.
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
MS Conditions:
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflectron, positive or negative ion.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Causality Behind Experimental Choices: The choice of matrix is crucial for successful MALDI analysis. CHCA and DHB are known to work well for a broad range of small molecules. The dried-droplet method is a simple and effective way to co-crystallize the analyte with the matrix.
Comparison of Mass Spectrometry Techniques
| Feature | GC-MS (EI) | LC-MS (ESI) | MALDI-MS |
| Ionization | Hard | Soft | Soft |
| Fragmentation | Extensive | Minimal (tunable) | Very Minimal |
| Molecular Ion | Often weak or absent | Strong | Strong |
| Sample Volatility | Required | Not required | Not required |
| Throughput | High | High | Moderate |
| Best For | Structural elucidation via fragmentation, analysis of volatile compounds | Analysis of non-volatile and thermally labile compounds, quantification | Analysis of large molecules, can be used for small molecules with minimal fragmentation |
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural confirmation of this compound. The chemical shifts and coupling constants of the aromatic protons, the methylene protons of the bromomethyl group, and the carboxylic acid proton provide a unique fingerprint of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expected characteristic peaks for this compound include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantification and purity assessment, HPLC with a UV detector is a robust and widely used method. This compound, with its aromatic ring, will have a strong UV absorbance, making it amenable to this technique.[7][8]
Visualizing the Workflow and Fragmentation
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway of this compound (Negative ESI)
Caption: Predicted primary fragmentation of this compound in negative ESI mode.
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved using various techniques, with the choice depending on the analytical goal. GC-MS with EI is suitable for structural confirmation through its detailed fragmentation pattern. LC-MS with ESI is ideal for sensitive quantification and analysis of the intact molecule, particularly in negative ion mode. MALDI-MS offers a soft ionization alternative with minimal fragmentation. For unambiguous identification and purity assessment, a multi-technique approach incorporating NMR, FTIR, and HPLC is recommended. This guide provides the foundational knowledge for researchers to develop robust and reliable analytical methods for this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl-2-bromobenzoate [webbook.nist.gov]
- 5. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 6. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
FT-IR spectrum of 2-(Bromomethyl)benzoic acid
An In-Depth Guide to the FT-IR Spectrum of 2-(Bromomethyl)benzoic Acid: A Comparative Analysis
Introduction
This compound is a bifunctional organic compound featuring both a carboxylic acid and a benzylic bromide.[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate structural confirmation is paramount in its application, and Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose.
This guide provides a detailed analysis of the . As a senior application scientist, the objective is not merely to present a spectrum but to elucidate the structural information encoded within its vibrational bands. To achieve this, we will compare its spectrum against structurally related alternatives: Benzoic Acid, 2-Methylbenzoic Acid, and Benzyl Bromide. This comparative approach allows for the unambiguous assignment of key functional groups and highlights the unique spectral signature of the target molecule.
Experimental Protocol: Acquiring the FT-IR Spectrum
The acquisition of a high-quality FT-IR spectrum from a solid sample like this compound is critical for accurate analysis. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.
Objective: To prepare a solid sample of this compound in a KBr pellet for FT-IR transmission analysis.
Materials:
-
This compound (analytical grade)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
FT-IR Spectrometer
Step-by-Step Methodology:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2 hours and cooling it in a desiccator. Moisture is the most significant interferent, causing a broad O-H absorption band around 3400 cm⁻¹.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100. Causality: This low concentration prevents absorption bands from becoming totally absorbing (saturating the detector) and ensures the sample is finely dispersed.
-
Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 3-5 minutes until the mixture is a fine, homogenous powder with a consistency similar to flour. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the incident IR radiation, which minimizes scattering (the Christiansen effect) and produces a flat baseline.
-
Pellet Pressing: Transfer a portion of the homogenous powder into the pellet die. Distribute it evenly. Place the die into the hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque or brittle.
-
Pressing: Apply pressure (typically 7-10 tons) for 2-3 minutes. Trustworthiness: The resulting pellet should be transparent or translucent and free of cracks. An opaque or cloudy pellet indicates poor grinding, moisture, or trapped air and will result in a poor-quality spectrum.
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.
Alternative Method: Attenuated Total Reflectance (ATR)
ATR is a modern alternative that requires minimal sample preparation. A small amount of the solid powder is simply pressed against a high-refractive-index crystal (often diamond). While faster, the relative intensities of peaks in an ATR spectrum can differ slightly from a transmission spectrum, and band positions can shift by a few wavenumbers.
Experimental Workflow Diagram
Caption: KBr pellet preparation and FT-IR analysis workflow.
Spectral Analysis: this compound
The is a composite of its constituent parts: the carboxylic acid, the bromomethyl group, and the ortho-disubstituted aromatic ring.
-
O-H Stretching (Carboxylic Acid): A hallmark of carboxylic acids is an extremely broad absorption band appearing from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies. This band is often "messy," with sharp C-H stretching peaks superimposed on it.[2]
-
C-H Stretching (Aromatic and Aliphatic):
-
C=O Stretching (Carbonyl): An intense, sharp absorption band is expected between 1710-1680 cm⁻¹.[4][7] The conjugation of the carbonyl group with the aromatic ring lowers its vibrational frequency compared to a non-conjugated (saturated) carboxylic acid (1730-1700 cm⁻¹).[7] This is often the strongest peak in the spectrum.
-
C=C Stretching (Aromatic Ring): Two to three medium-intensity bands appear in the 1625-1465 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[4][6]
-
C-O Stretching and O-H Bending (Carboxylic Acid): A medium-intensity C-O stretching band is found in the 1320-1210 cm⁻¹ region.[2][7] Additionally, a broad O-H out-of-plane bend (wag) can often be seen centered around 960-900 cm⁻¹.[7]
-
C-Br Stretching (Alkyl Halide): The key vibration for the bromomethyl group is the C-Br stretch. This absorption occurs at low frequencies, typically in the range of 690-515 cm⁻¹.[6][8][9][10] Its presence in the fingerprint region is a critical identifier for this molecule.
-
C-H Bending (Aromatic Out-of-Plane): The substitution pattern on the benzene ring can be determined from strong bands in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a strong absorption band is characteristically found around 750 cm⁻¹.
Comparative Spectral Analysis
By comparing the spectrum of this compound to its analogues, we can definitively assign its characteristic peaks.
| Vibrational Mode | This compound | Benzoic Acid | 2-Methylbenzoic Acid | Benzyl Bromide | Reason for Difference |
| O-H Stretch (Carboxyl) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | Absent | Benzyl bromide lacks the carboxylic acid group. |
| C=O Stretch (Carbonyl) | ~1700-1680 cm⁻¹ (strong) | ~1700-1680 cm⁻¹ (strong) | ~1700-1680 cm⁻¹ (strong) | Absent | Benzyl bromide lacks the carboxylic acid group. |
| C-O Stretch (Carboxyl) | ~1320-1210 cm⁻¹ (medium) | ~1320-1210 cm⁻¹ (medium) | ~1320-1210 cm⁻¹ (medium) | Absent | Benzyl bromide lacks the carboxylic acid group. |
| C-Br Stretch | ~690-515 cm⁻¹ (medium) | Absent | Absent | ~690-515 cm⁻¹ (medium) | Only the brominated compounds possess this bond. |
| Aromatic C-H oop Bend | ~750 cm⁻¹ (ortho) | ~750 cm⁻¹ & ~710 cm⁻¹ (mono) | ~750 cm⁻¹ (ortho) | ~750 cm⁻¹ & ~710 cm⁻¹ (mono) | Substitution pattern dictates the position of this bend. |
This compound vs. Benzoic Acid
The spectrum of benzoic acid will be very similar in the carboxyl region (O-H, C=O, C-O stretches) and the aromatic region.[4][11] However, it will completely lack the characteristic C-Br stretching frequency in the low-wavenumber region (~690-515 cm⁻¹).[8] This comparison directly isolates the peak corresponding to the bromomethyl substituent.
This compound vs. 2-Methylbenzoic Acid
This is a more subtle comparison. Both molecules are ortho-substituted benzoic acids and will show nearly identical absorptions for the carboxyl group and the aromatic ring. The key distinction lies in the substituent. While our target molecule has a C-Br stretch, 2-methylbenzoic acid will show C-H bending vibrations for its methyl group (around 1450 cm⁻¹ and 1380 cm⁻¹). The most definitive difference is the presence of the C-Br stretch in this compound and its absence in 2-methylbenzoic acid.[12][13]
This compound vs. Benzyl Bromide
This comparison highlights the dominant features of the carboxylic acid group. The spectrum of benzyl bromide will show aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and the crucial C-Br stretch (~690-515 cm⁻¹).[14][15] However, it will be conspicuously missing the extremely broad O-H stretch and the intense C=O carbonyl peak that are the most prominent features in the spectrum of this compound.[2][7]
Conclusion
The is uniquely defined by a combination of key absorptions. The presence of a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong, sharp C=O stretch around 1700-1680 cm⁻¹ confirms the aromatic carboxylic acid moiety. The presence of a medium intensity band in the 690-515 cm⁻¹ region of the fingerprint confirms the C-Br bond. Finally, the aromatic C-H out-of-plane bending pattern (~750 cm⁻¹) is consistent with ortho-disubstitution. Through logical, comparative analysis against structurally similar molecules, these assignments can be made with a high degree of confidence, making FT-IR spectroscopy an indispensable tool for the verification and quality control of this important chemical intermediate.
References
- 1. This compound | 7115-89-1 [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 14. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to 2-(Bromomethyl)benzoic Acid and 4-(Bromomethyl)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of bifunctional reagents, 2-(bromomethyl)benzoic acid and its regioisomer, 4-(bromomethyl)benzoic acid, serve as versatile scaffolds. Their utility stems from the presence of two key functional groups: a reactive benzylic bromide primed for nucleophilic substitution and a carboxylic acid amenable to a variety of coupling and derivatization reactions.
This guide provides an in-depth, data-driven comparison of these two isomers, moving beyond a simple cataloging of properties to an exploration of the nuanced differences in their reactivity and practical applications. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and 4-(bromomethyl)benzoic acid share the same molecular formula and weight. However, the spatial arrangement of the bromomethyl and carboxyl groups on the benzene ring gives rise to distinct physical properties, which are summarized below.
| Property | This compound | 4-(Bromomethyl)benzoic acid |
| CAS Number | 7115-89-1[1][2][3][4] | 6232-88-8[5] |
| Molecular Formula | C₈H₇BrO₂[1][2][3][4] | C₈H₇BrO₂[5] |
| Molecular Weight | 215.04 g/mol [1][2][3][6] | 215.04 g/mol [5] |
| Appearance | White powder[1] | White to beige crystalline powder[7] |
| Melting Point | 146-152 °C (decomposes)[1] | 224-229 °C[8] |
| Solubility | Insoluble in water[9] | Soluble in water[8] |
| Storage Conditions | 0-8 °C[1] | Store below +30°C[8] |
The most striking difference lies in their melting points and water solubility. The significantly higher melting point of the 4-isomer suggests a more ordered and stable crystal lattice structure. This is likely due to efficient packing and intermolecular hydrogen bonding between the carboxylic acid moieties, unencumbered by the steric bulk of an adjacent bromomethyl group. Conversely, the ortho-positioning in this compound can lead to intramolecular interactions and steric hindrance, disrupting the crystal packing and resulting in a lower melting point. The solubility of 4-(bromomethyl)benzoic acid in water is another key differentiator, enhancing its utility in certain biological applications and aqueous reaction media.
Spectroscopic Characterization: Fingerprinting the Isomers
The distinct electronic environments of the ortho and para isomers are reflected in their spectroscopic data. Below is a summary of key spectral features.
¹H NMR Spectroscopy:
-
This compound: The protons of the bromomethyl group (CH₂Br) typically appear as a singlet. The aromatic protons will exhibit a more complex splitting pattern due to their proximity and differing electronic environments.
-
4-(Bromomethyl)benzoic acid: The protons of the bromomethyl group also appear as a singlet, but the aromatic region simplifies to two doublets, characteristic of a 1,4-disubstituted benzene ring.[10]
¹³C NMR Spectroscopy:
-
The chemical shifts of the carbon atoms in the aromatic ring and the benzylic carbon will differ between the two isomers, providing a clear method of distinction.
IR Spectroscopy:
-
Both isomers will show characteristic absorbances for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹).[11] Subtle shifts in the positions of these bands can be observed due to the different electronic effects of the substituents in the ortho and para positions.
Synthesis of the Isomers: A Radical Approach
Both this compound and 4-(bromomethyl)benzoic acid are commonly synthesized via free radical bromination of the corresponding methyl-substituted benzoic acids (o-toluic acid and p-toluic acid, respectively). A typical laboratory-scale synthesis involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.
Caption: General workflow for the synthesis of (bromomethyl)benzoic acids.
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic acid[9][12]
This protocol provides a representative procedure for the synthesis of the para isomer. A similar approach can be adapted for the ortho isomer.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in a suitable solvent such as chlorobenzene.
-
Reaction: Heat the mixture to reflux and maintain for approximately 1 hour. The reaction progress can be monitored by TLC.
-
Work-up: After cooling the reaction mixture to room temperature and then in an ice bath, the product will precipitate.
-
Purification: The crude product is collected by vacuum filtration and washed with hexane to remove byproducts. The solid is then stirred with deionized water to dissolve the succinimide byproduct, followed by another filtration. The resulting solid is washed with water and hexane and dried under vacuum.
-
Recrystallization: For higher purity, the product can be recrystallized from a minimal amount of a suitable solvent like ethyl acetate.
Comparative Reactivity: The "Ortho Effect" and Its Implications
The primary differentiator in the chemical behavior of these two isomers is the "ortho effect" observed in this compound. This is a combination of steric and electronic factors arising from the close proximity of the bromomethyl and carboxyl groups.
Caption: Factors influencing the reactivity of the ortho and para isomers.
Steric Hindrance: In this compound, the bulky carboxylic acid group is adjacent to the reaction center (the benzylic carbon). This can sterically hinder the approach of a nucleophile in an Sₙ2 reaction, potentially leading to slower reaction rates compared to the unhindered 4-isomer.[12]
Intramolecular Reactions: The proximity of the carboxylate (or carboxylic acid) and the bromomethyl group in the ortho isomer can facilitate intramolecular cyclization reactions, such as the formation of a lactone, especially under basic conditions. This represents a competing reaction pathway that is not possible for the para isomer.
Electronic Effects: In 4-(bromomethyl)benzoic acid, the electronic effects of the two substituents are transmitted through the benzene ring in a more predictable manner. The carboxyl group is electron-withdrawing, which can slightly destabilize the transition state of an Sₙ2 reaction. However, this effect is generally less pronounced than the steric hindrance in the ortho isomer.
Nucleophilic Substitution: A Case Study
A common application of these reagents is in nucleophilic substitution reactions. For instance, the reaction with a nucleophile like methoxide proceeds via an Sₙ2 mechanism.
Caption: A typical Sₙ2 reaction workflow.
Experimental Protocol: Nucleophilic Substitution on 4-(Bromomethyl)benzoic acid[14]
This protocol describes the synthesis of 4-(methoxymethyl)benzoic acid.
-
Reaction Setup: In a round-bottomed flask, dissolve potassium hydroxide in methanol to generate the methoxide nucleophile.
-
Addition of Substrate: Add 4-(bromomethyl)benzoic acid to the methanolic solution.
-
Reaction: Heat the mixture to reflux for approximately 45 minutes.
-
Work-up: After cooling, the methanol is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
Purification: The product is collected by vacuum filtration, washed with hexane, and can be further purified by recrystallization from deionized water.
Applications in Research and Development
Both isomers are valuable intermediates in a range of applications, from pharmaceuticals to materials science.
This compound:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with antibacterial and anti-inflammatory properties.[1]
-
Organic Synthesis: Its unique reactivity allows for the construction of complex, sterically hindered molecules.[1]
-
Materials Science: It is used in the preparation of specialty polymers and as a coupling agent.[1]
4-(Bromomethyl)benzoic acid:
-
Pharmaceutical Synthesis: It is a crucial building block in the synthesis of several important drugs. For example, it is an intermediate in the production of the antihypertensive agent eprosartan and the anticancer drug Imatinib.[13][14] It is also used in the preparation of photosensitizers like temoporfin.
-
Polymer Chemistry: The para-isomer is employed in the development of functionalized polymers.[15]
-
Bioconjugation: Its bifunctional nature makes it suitable for use as a linker to attach biomolecules to surfaces or other molecules.[15][16]
Conclusion: A Guide to Strategic Selection
The choice between this compound and 4-(bromomethyl)benzoic acid is not arbitrary but a strategic decision based on the desired reactivity and final molecular architecture.
-
Choose 4-(bromomethyl)benzoic acid for:
-
Predictable and high-yielding nucleophilic substitution reactions.
-
Applications where intramolecular side reactions are to be avoided.
-
Syntheses requiring a rigid and linear bifunctional spacer.
-
Cases where aqueous solubility is advantageous.
-
-
Choose this compound for:
-
The synthesis of sterically congested molecules where the ortho-substitution pattern is essential.
-
Investigating intramolecular reactions and the synthesis of cyclic compounds like lactones.
-
Applications where the unique electronic and steric properties of the ortho isomer can be leveraged to achieve specific reactivity or selectivity.
-
By understanding the fundamental differences in their properties and reactivity, researchers can harness the full potential of these versatile building blocks to advance their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-BROMOETHYL)BENZOIC ACID(52062-92-7) 1H NMR spectrum [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 10. 4-Bromomethylbenzoic acid(6232-88-8) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [chemicalbook.com]
- 12. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 14. innospk.com [innospk.com]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-(Bromomethyl)benzoic Acid and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the choice of a benzylating agent is pivotal. Benzyl halides are common staples, but their reactivity can be significantly modulated by substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two such agents: 2-(Bromomethyl)benzoic acid and the archetypal benzyl bromide. While seemingly similar, the presence of an ortho-carboxylic acid group in the former introduces a profound mechanistic alteration that dramatically enhances its reactivity in nucleophilic substitution reactions.
At a Glance: Key Differences and Reactivity Synopsis
This guide will demonstrate, through mechanistic insights and supporting data from analogous systems, that this compound exhibits significantly higher reactivity than benzyl bromide in nucleophilic substitution reactions. This is attributed to the phenomenon of anchimeric assistance, or neighboring group participation, where the ortho-carboxylic acid group acts as an intramolecular nucleophile.
| Feature | Benzyl Bromide | This compound |
| Structure | Unsubstituted benzyl halide | Benzyl halide with an ortho-carboxylic acid group |
| Primary Reaction Pathway | Typically SN2 or SN1, depending on conditions | Anchimerically assisted, proceeding via a cyclic intermediate |
| Relative Reactivity | Baseline reactivity for a primary benzylic halide | Significantly higher due to intramolecular catalysis |
| Key Mechanistic Feature | Direct attack by an external nucleophile | Intramolecular cyclization followed by nucleophilic attack |
The Decisive Factor: Anchimeric Assistance by the Ortho-Carboxylic Acid Group
The heightened reactivity of this compound is a direct consequence of anchimeric assistance , a form of intramolecular catalysis.[1][2][3] In this mechanism, a neighboring group within the molecule—in this case, the carboxylic acid—participates in the rate-determining step of a substitution reaction, leading to a significant increase in the reaction rate.[4][5]
For this compound, the reaction proceeds through a two-step sequence:
-
Intramolecular Cyclization: The lone pair of electrons on the oxygen of the carboxylic acid group attacks the benzylic carbon, displacing the bromide ion. This results in the formation of a highly reactive cyclic intermediate, an acyl-lactone (isobenzofuranone) derivative. This intramolecular step is kinetically favored due to the proximity of the reacting groups.
-
Nucleophilic Attack: An external nucleophile then attacks the carbonyl carbon of the cyclic intermediate, opening the ring and forming the final product.
This pathway is significantly faster than the direct intermolecular attack of a nucleophile on benzyl bromide.
Caption: Reaction pathways for this compound vs. Benzyl bromide.
In contrast, benzyl bromide must rely on a direct collision with an external nucleophile, which is a statistically less probable and therefore slower event. The benzylic carbocation that can form from benzyl bromide is stabilized by resonance, making SN1 reactions possible, but this pathway is often not as fast as the anchimerically assisted route of its ortho-substituted counterpart.[6][7]
Supporting Evidence from Analogous Systems
A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide is particularly insightful.[8] While the nitro group is electron-withdrawing, it can also act as an intramolecular nucleophile. The study found that in solvents with a high fluoroalcohol content, the ortho-isomer solvolyzes at a considerably faster rate than the para-isomer, implicating intramolecular participation by the ortho-nitro group.[9] This serves as a strong proxy for the behavior of the ortho-carboxylic acid group in this compound, which is an even more potent intramolecular nucleophile.
Experimental Protocol for a Comparative Reactivity Study
To empirically quantify the reactivity difference, a comparative kinetic study can be performed. The hydrolysis of both substrates in a mixed aqueous-organic solvent system is a straightforward reaction to monitor.
Objective
To determine and compare the pseudo-first-order rate constants (k') for the hydrolysis of this compound and benzyl bromide.
Materials
-
This compound (≥98% purity)
-
Benzyl bromide (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium hydroxide (0.1 M standard solution)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and burettes
-
Reaction vials with septa
Experimental Workflow
Caption: Workflow for comparative kinetic analysis.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a solvent mixture of 80:20 (v/v) acetonitrile:water.
-
Accurately prepare 0.05 M stock solutions of both this compound and benzyl bromide in the 80:20 acetonitrile:water solvent.
-
-
Reaction Setup:
-
In two separate reaction flasks, place 50 mL of the 80:20 acetonitrile:water solvent.
-
Equilibrate the flasks in a water bath set to a constant temperature (e.g., 40 °C) for at least 20 minutes.
-
-
Initiation and Monitoring:
-
To initiate the first reaction, add 1.0 mL of the this compound stock solution to its designated flask, start a timer immediately, and stir vigorously.
-
At regular intervals (e.g., every 5 minutes for this compound and every 20 minutes for benzyl bromide, to be optimized), withdraw a 5.0 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a flask containing 20 mL of cold acetone to stop the reaction.
-
Add 2-3 drops of phenolphthalein indicator and titrate the liberated hydrobromic acid (HBr) with a standardized 0.1 M NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used (Vt).
-
Repeat the process for the benzyl bromide reaction in the second flask.
-
Allow a separate sample of each reaction to proceed for at least 10 half-lives to determine the final titration volume (V∞).
-
Data Analysis
The concentration of HBr produced over time is directly proportional to the extent of the reaction. The pseudo-first-order rate constant (k') can be determined by plotting ln(V∞ - Vt) versus time. The slope of the resulting straight line will be equal to -k'.
Conclusion
The presence of an ortho-carboxylic acid group in this compound fundamentally alters its reactivity in nucleophilic substitution reactions compared to the unsubstituted benzyl bromide. Through the mechanism of anchimeric assistance, this compound undergoes a rapid intramolecular cyclization to form a highly reactive intermediate, which is then attacked by an external nucleophile. This intramolecularly catalyzed pathway is significantly faster than the direct intermolecular substitution that benzyl bromide relies upon.
For researchers and professionals in drug development and organic synthesis, understanding this reactivity enhancement is crucial for designing efficient synthetic routes. The use of this compound can lead to faster reaction times, milder reaction conditions, and potentially higher yields in the introduction of a substituted benzyl moiety. While direct kinetic comparisons are not abundant in the literature, the well-established principles of physical organic chemistry, supported by data from analogous systems, provide a robust and reliable guide for predicting and exploiting the enhanced reactivity of this versatile reagent.
References
- 1. Khan Academy [khanacademy.org]
- 2. This compound | 7115-89-1 [chemicalbook.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Conjugative Stabilization versus Anchimeric Assistance in Carbocations [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Classical Method: A Critical Look at the Williamson Ether Synthesis
An In-Depth Technical Guide to Alternative Reagents for the Benzylation of Alcohols
The benzyl (Bn) ether is a cornerstone of protecting group strategy in multistep organic synthesis, prized for its robustness across a wide range of chemical conditions. Its installation, however, has traditionally been dominated by the Williamson ether synthesis, a method that, while effective, carries significant limitations. The requirement for strong bases like sodium hydride (NaH) renders it unsuitable for substrates bearing sensitive functional groups such as esters or ketones and can lead to undesired side reactions.[1][2] For researchers in complex molecule synthesis and drug development, navigating these challenges is paramount.
This guide provides an in-depth comparison of modern, alternative reagents for the benzylation of alcohols. We will move beyond a simple listing of methods to explore the mechanistic rationale behind each choice, offering field-proven insights and detailed experimental protocols. The focus is on providing a logical framework for reagent selection, enabling chemists to protect hydroxyl groups with greater efficiency, chemoselectivity, and functional group tolerance.
The Williamson ether synthesis is the textbook method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3] In the context of benzylation, this involves deprotonating the target alcohol with a strong base, followed by nucleophilic attack on benzyl bromide or chloride.[1]
Limitations of the Classical Approach:
-
Harsh Basic Conditions: The use of strong, non-nucleophilic bases like NaH or KH is incompatible with base-labile functionalities, severely limiting substrate scope.[2]
-
Elimination Side Reactions: Secondary and sterically hindered alcohols are prone to E2 elimination rather than substitution, leading to alkene byproducts and reduced yields.[4][5]
-
Chemoselectivity Issues: In polyhydroxylated molecules like carbohydrates, achieving selective protection of a single hydroxyl group is challenging without resorting to complex, multi-step procedures.[1]
-
Racemization Risk: For chiral alcohols, the strongly basic conditions can risk epimerization of adjacent stereocenters.[2]
References
A Senior Application Scientist's Guide to 2-(Bromomethyl)benzoic Acid in Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a building block is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Among the myriad of commercially available reagents, 2-(Bromomethyl)benzoic acid emerges as a uniquely versatile and powerful tool. This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by mechanistic insights and practical experimental data, to empower you in making informed decisions for your next synthetic challenge.
The Strategic Advantage of a Bifunctional Scaffold: this compound
This compound is not merely another benzylating agent. Its strategic value lies in its bifunctional nature, possessing both a reactive benzylic bromide and a carboxylic acid on the same aromatic scaffold.[1][2] This unique arrangement opens doors to a range of synthetic transformations that are either impossible or significantly more complex with monofunctional alternatives like benzyl bromide.
The primary advantages of employing this compound can be categorized as follows:
-
Facile Intramolecular Cyclizations: The ortho-disposition of the bromomethyl and carboxyl groups makes it an exceptional precursor for the synthesis of phthalides (isobenzofuran-1(3H)-ones) and their derivatives, which are prevalent motifs in numerous biologically active natural products and pharmaceuticals.[3][4]
-
Orthogonal Reactivity: The benzylic bromide and carboxylic acid functionalities exhibit distinct reactivities, allowing for selective transformations at either position while the other remains intact for subsequent manipulations.[1] This orthogonality is a cornerstone of efficient and convergent synthetic strategies.
-
Introduction of the 2-(Carboxy)benzyl Moiety: In applications such as protecting group chemistry, this compound allows for the introduction of a benzyl-type group that carries a handle (the carboxylic acid) for further functionalization or to influence properties like solubility.
Head-to-Head Comparison: this compound vs. Alternatives
To truly appreciate the utility of this compound, a direct comparison with its common alternatives in key applications is essential.
Benzylation Reactions: A Nuanced Perspective
In the realm of benzylation, the go-to reagent is often the simple and cost-effective benzyl bromide. However, the presence of the ortho-carboxyl group in this compound introduces significant electronic and steric effects that modulate its reactivity.
The carboxylic acid group is moderately electron-withdrawing, which can influence the rate of nucleophilic substitution at the benzylic carbon. In an S(_N)2 mechanism, this electron-withdrawing effect can slightly enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate with strong nucleophiles. Conversely, in an S(_N)1 mechanism, it would destabilize the incipient benzylic carbocation, thereby disfavoring this pathway.[5]
Table 1: Comparative Performance in O-Benzylation of Phenol
| Reagent | Product | Typical Conditions | Yield (%) | Reference |
| This compound | 2-((Phenoxy)methyl)benzoic acid | K₂CO₃, Acetone, Reflux | ~85-95% (Estimated) | General Knowledge |
| Benzyl Bromide | Benzyl phenyl ether | K₂CO₃, Acetone, Reflux | 90-98% | |
| Benzyl Chloride | Benzyl phenyl ether | K₂CO₃, Acetone, Reflux | Lower than Benzyl Bromide |
While benzyl bromide often provides slightly higher yields in simple benzylation reactions due to the absence of potential steric hindrance from the ortho-substituent, the true advantage of this compound lies in the functionality it imparts to the product.[6][7]
Phthalide Synthesis: The Unrivaled Precursor
It is in the synthesis of phthalides that this compound truly excels and demonstrates a clear superiority over other synthetic strategies. The intramolecular cyclization of this compound is a highly efficient and atom-economical route to the phthalide core.
Table 2: Comparison of Synthetic Routes to Phthalide
| Precursor | Reagents/Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| This compound | Weak base (e.g., NaHCO₃), Heat | >90% | High yield, mild conditions, one-step | - | [3] |
| 2-Hydroxymethylbenzoic acid | Acid catalyst (e.g., HCl), Heat | ≥ 80% | Readily available precursor | Requires strong acid, potential for side reactions | [3][8] |
| Phthalic Anhydride | Reduction (e.g., Ni catalyst, H₂) | 65-75% | Inexpensive starting material | Requires high pressure and temperature, specialized equipment | [3] |
| o-Haloesters and Aldehydes | Nickel-catalyzed cyclization | Moderate to excellent | Access to 3-substituted phthalides | Requires a transition metal catalyst and specific substrates | [9] |
The intramolecular S(_N)2 reaction is entropically favored, and the proximity of the nucleophilic carboxylate to the electrophilic benzylic carbon results in a rapid and clean cyclization.
Mechanistic Insights and Rational Experimental Design
A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.
Intramolecular Cyclization to Phthalide
The synthesis of phthalide from this compound proceeds via a facile intramolecular Williamson ether synthesis. The carboxylic acid is first deprotonated by a mild base to form the carboxylate, which then acts as an intramolecular nucleophile, attacking the adjacent benzylic carbon and displacing the bromide leaving group.
Caption: Intramolecular cyclization of this compound.
This reaction is typically high-yielding and requires only mild conditions, making it a highly attractive and robust method for the synthesis of the phthalide scaffold.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and a comparative example using benzyl bromide.
Protocol 1: Synthesis of Phthalide from this compound
Materials:
-
This compound (1.0 eq)
-
Sodium bicarbonate (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add sodium bicarbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure phthalide.
Protocol 2: O-Benzylation of Phenol using Benzyl Bromide
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetone
Procedure:
-
To a solution of phenol in acetone, add potassium carbonate.
-
To this suspension, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH (2x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzyl phenyl ether.
Caption: Comparative experimental workflows.
Conclusion: A Strategic Choice for Advanced Synthesis
In the landscape of synthetic organic chemistry, this compound stands out as a reagent of exceptional utility. While it can function as a competent benzylating agent, its true power is unleashed in the construction of complex molecular architectures where its bifunctional nature can be fully exploited. For the synthesis of phthalides, it is arguably the precursor of choice, offering a combination of high efficiency, mild reaction conditions, and operational simplicity.
The decision to employ this compound over simpler alternatives like benzyl bromide should be guided by the overall synthetic strategy. When the goal is simply to introduce a benzyl group, benzyl bromide may be the more economical option. However, for more ambitious synthetic endeavors that require intramolecular cyclizations or the introduction of a functionalized benzylic moiety, this compound provides a distinct and often indispensable advantage. As with any reagent, a thorough understanding of its reactivity profile and the underlying mechanistic principles is the key to unlocking its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Phthalide synthesis [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of phthalide derivatives using nickel-catalyzed cyclization of o-haloesters with aldehydes. | Semantic Scholar [semanticscholar.org]
A Tale of Two Brominating Agents: N-Bromosuccinimide vs. Molecular Bromine in Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Bromination Reactions
In the world of synthetic organic chemistry, the introduction of a bromine atom into a molecule is a foundational transformation, unlocking a gateway to a multitude of further functionalizations. For decades, two reagents have dominated this space: the classic, powerful molecular bromine (Br₂) and the more refined, selective N-bromosuccinimide (NBS). The choice between these two is far from arbitrary; it is a decision dictated by the desired outcome, the nature of the substrate, and a careful consideration of reaction mechanisms and practical handling. This guide provides an in-depth comparison to inform the discerning researcher, scientist, and drug development professional on when to employ the brute force of Br₂ and when to opt for the surgical precision of NBS.
At a Glance: Key Differences in Performance
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Physical State | White crystalline solid[1] | Dense, red-brown fuming liquid[1] |
| Primary Reactivity | Radical substitution (allylic/benzylic)[2][3] | Electrophilic addition to π-bonds[4][5] |
| Selectivity | High for allylic and benzylic positions[1][3][6] | High for addition across double/triple bonds |
| Handling & Safety | Easier and safer to handle[1][7] | Highly corrosive, toxic, and hazardous[8][9][10] |
| Mechanism | Free-radical chain reaction[11][12] | Ionic, via bromonium ion intermediate[4][5] |
| Common Solvents | Carbon tetrachloride (CCl₄), acetonitrile[13][14] | Tetrachloromethane, organic solvents[4] |
The Decisive Factor: Mechanistic Divergence
The stark contrast in the synthetic utility of NBS and Br₂ stems from their fundamentally different reaction pathways. Understanding these mechanisms is paramount to predicting reaction outcomes and making an informed choice.
N-Bromosuccinimide: The Radical Specialist
NBS is the reagent of choice for the selective bromination of allylic and benzylic positions, a transformation known as the Wohl-Ziegler reaction .[13][15] This reaction proceeds through a free-radical chain mechanism. The key to NBS's selectivity lies in its ability to provide a constant, low concentration of molecular bromine in situ.[1][12]
The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).[2][16] The process unfolds as follows:
-
Initiation: A small amount of Br₂ present in the NBS or formed from the reaction of NBS with trace HBr undergoes homolytic cleavage to form two bromine radicals (Br•).[11][17]
-
Propagation Step 1: The bromine radical abstracts a hydrogen atom from the allylic or benzylic position, which is the weakest C-H bond due to the resonance stabilization of the resulting radical.[3][11] This step forms an allylic/benzylic radical and hydrogen bromide (HBr).
-
Propagation Step 2: The newly formed HBr reacts with NBS to generate a molecule of Br₂.[6][11][18]
-
Propagation Step 3: The allylic/benzylic radical reacts with the in situ generated Br₂ to yield the desired brominated product and a new bromine radical, which continues the chain.[11]
This clever mechanism maintains an extremely low concentration of Br₂, which is consumed as soon as it is formed. This prevents the competing and typically faster electrophilic addition of Br₂ across the double bond, which is the dominant reaction when high concentrations of Br₂ are used.[1][6]
Caption: Wohl-Ziegler radical substitution mechanism with NBS.
Molecular Bromine: The Electrophilic Powerhouse
In contrast, molecular bromine is a potent electrophile. When Br₂ encounters an electron-rich carbon-carbon double bond (an alkene), it undergoes electrophilic addition. The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms.[5]
The mechanism is a two-step process:
-
Formation of a Bromonium Ion: The alkene's π-electrons attack the Br₂ molecule, displacing a bromide ion (Br⁻). This results in the formation of a cyclic three-membered ring intermediate called a bromonium ion, where the positive charge resides on the bromine atom.[4][5] The approaching π bond induces a dipole in the polarizable Br-Br bond, making one bromine atom electrophilic.[4][19]
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the initial bromine addition. This backside attack leads to the opening of the ring and results in the anti-addition of the two bromine atoms across the double bond.[4]
This pathway is highly efficient for converting alkenes into vicinal dibromides and is the cornerstone of many synthetic routes.[4] However, if an allylic C-H bond is present, using a high concentration of Br₂ will overwhelmingly favor this addition reaction over any radical substitution.[6]
Caption: Electrophilic addition of Br₂ to an alkene.
Expanding the Toolkit: Beyond Primary Applications
While the dichotomy of radical substitution (NBS) versus electrophilic addition (Br₂) is the central theme, both reagents possess a wider range of applications.
-
NBS for Bromohydrin Formation: In the presence of water or other nucleophilic solvents, NBS can be used to form bromohydrins from alkenes.[1][2] The mechanism still involves the formation of a bromonium ion, but the solvent, present in large excess, acts as the nucleophile instead of the bromide ion.[1]
-
NBS in Aromatic Bromination: NBS can also be used for the electrophilic bromination of electron-rich aromatic compounds like phenols and anilines.[2][20] The choice of solvent can influence the regioselectivity, with polar solvents like DMF often favoring para-substitution.[2][21]
-
NBS for α-Bromination of Carbonyls: Carbonyl compounds can be brominated at the α-position using NBS, proceeding through either a radical or acid-catalyzed pathway involving an enol or enolate intermediate.[2]
Practical Considerations: Safety and Handling
The most compelling practical argument for choosing NBS over Br₂ is safety.
-
Molecular Bromine (Br₂): Is a liquid that is highly volatile, corrosive, and toxic.[8][9] It releases dense, suffocating fumes and can cause severe chemical burns upon contact with skin and eyes.[8][10][22] Handling requires a well-ventilated fume hood, specialized personal protective equipment (PPE) including heavy-duty gloves, and extreme caution.[9][10] Spills must be neutralized immediately with a reducing agent like sodium thiosulfate.[9]
-
N-Bromosuccinimide (NBS): As a crystalline solid, NBS is significantly easier and safer to handle.[1][7] While it is still an irritant and should be handled with appropriate PPE, the risks associated with inhalation and spillage are drastically reduced compared to liquid bromine.[16][23] It is important to note that NBS can decompose over time, especially when exposed to light and moisture, releasing bromine and acquiring a yellow or brown tint.[7][16] For high-purity applications, recrystallization may be necessary.[2]
Experimental Protocols
Protocol 1: Allylic Bromination of Cyclohexene with NBS (Wohl-Ziegler Reaction)
This protocol describes a representative procedure for the selective bromination at the allylic position.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous[13]
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexene (1.0 eq) in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (approx. 0.02 eq).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.[16] The reaction can be monitored by observing the progress of the reaction; the dense NBS will be consumed and replaced by the less dense succinimide, which will float to the surface.[13][14]
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Electrophilic Addition of Bromine to Styrene
This protocol details the addition of Br₂ across the double bond of styrene.
Materials:
-
Styrene
-
Molecular Bromine (Br₂)
-
Tetrachloromethane (or another inert solvent)
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
CAUTION: Perform all operations in a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves.
-
In a round-bottom flask, dissolve styrene (1.0 eq) in tetrachloromethane. Cool the flask in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in tetrachloromethane.
-
Add the bromine solution dropwise to the stirred styrene solution. The characteristic red-brown color of bromine should disappear as it reacts.[4][5] Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for an additional 15-20 minutes at room temperature.
-
If any color from excess bromine remains, add a few drops of a saturated sodium thiosulfate solution to quench it.
-
Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1,2-dibromo-1-phenylethane.
-
The product can be purified by recrystallization.
Conclusion: Making the Right Choice
The selection between N-bromosuccinimide and molecular bromine is a classic example of how understanding reaction mechanisms and reagent properties directly informs synthetic strategy.
-
Choose N-Bromosuccinimide (NBS) when your goal is the selective substitution of a hydrogen atom at an allylic or benzylic position . Its unique ability to generate a low, steady concentration of Br₂ makes it the ideal reagent for radical-mediated brominations, avoiding unwanted side reactions with π-systems. Its solid nature also offers a significant advantage in safety and ease of handling.
-
Choose Molecular Bromine (Br₂) when you need to perform an electrophilic addition across a carbon-carbon double or triple bond . Its powerful electrophilicity ensures a clean and high-yielding conversion of alkenes and alkynes to their corresponding dibromo-adducts. However, its use demands stringent safety protocols due to its hazardous nature.
Ultimately, both NBS and Br₂ are indispensable tools in the synthetic chemist's arsenal. By appreciating their distinct personalities—the selective radical initiator versus the powerful electrophile—researchers can harness their full potential to construct complex molecules with precision and efficiency.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chemguide.net [chemguide.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 8. Bromine handling and safety | DOCX [slideshare.net]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 14. Wohl-Ziegler Reaction [organic-chemistry.org]
- 15. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. orgosolver.com [orgosolver.com]
- 18. m.youtube.com [m.youtube.com]
- 19. savemyexams.com [savemyexams.com]
- 20. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 21. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tatachemicals.com [tatachemicals.com]
- 23. lobachemie.com [lobachemie.com]
A Spectroscopic Guide to Distinguishing 2-, 3-, and 4-(Bromomethyl)benzoic Acid Isomers
This guide provides a detailed comparative analysis of the ortho, meta, and para isomers of (Bromomethyl)benzoic acid, leveraging key spectroscopic techniques. It is designed for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization for the synthesis and quality control of active pharmaceutical ingredients and other fine chemicals.
The Analytical Imperative: Why Isomer Differentiation is Critical
2-(Bromomethyl)benzoic acid and its positional isomers, 3-(bromomethyl)benzoic acid and 4-(bromomethyl)benzoic acid, are valuable bifunctional building blocks in organic synthesis. They possess two reactive sites: a carboxylic acid and a benzyl bromide. However, the spatial relationship between these two groups dictates the molecule's reactivity, steric profile, and the geometry of downstream products. Using an incorrect isomer can lead to failed syntheses, unexpected byproducts, and significant delays in development pipelines. Therefore, rapid and definitive identification is not just a matter of analytical rigor, but a critical step in ensuring reaction success.
This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to reliably distinguish between these three isomers. The principles discussed are grounded in the fundamental relationship between molecular structure and spectroscopic output.
Theoretical Principles: Predicting Spectroscopic Divergence
The electronic environment of each atom within the three isomers is unique, a direct consequence of the substituent positions on the aromatic ring. The electron-withdrawing nature of both the carboxylic acid (-COOH) and, to a lesser extent, the bromomethyl (-CH₂Br) groups influences the electron density of the aromatic ring. This effect is distance-dependent and creates distinct patterns that are the key to spectroscopic differentiation.
-
¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are highly sensitive to their position relative to the two substituents. Protons and carbons closer to electron-withdrawing groups are "deshielded" and appear at a higher chemical shift (further downfield). Furthermore, the spin-spin coupling between adjacent, non-equivalent aromatic protons results in unique splitting patterns (multiplicity) for each isomer, serving as a definitive fingerprint.
-
FT-IR Spectroscopy: While all isomers will show characteristic absorptions for the O-H and C=O of the carboxylic acid and the C-Br bond, the substitution pattern on the benzene ring gives rise to unique absorptions in the "fingerprint" region of the spectrum. Specifically, the C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹ are highly diagnostic of the substitution pattern (ortho, meta, or para).[1][2]
-
Mass Spectrometry: While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes show minor differences in fragment ion intensities. However, the primary utility of MS here is to confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern (²⁹Br and ⁸¹Br are in a ~1:1 natural abundance), which results in M and M+2 peaks of nearly equal intensity.[3] The most common fragmentation involves the loss of the bromine atom to form a stable carboxybenzyl cation.[4]
Experimental Workflow and Protocols
The following protocols describe a self-validating system for acquiring high-quality spectroscopic data.
Overall Experimental Workflow
Caption: General workflow for isomeric differentiation.
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol is based on standard methodologies for small molecule analysis.[5][6]
-
Sample Preparation: Accurately weigh 10-20 mg of the (bromomethyl)benzoic acid isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse experiment.
-
Spectral Width: Set to approximately 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence to simplify the spectrum, yielding a single peak for each unique carbon.
-
Spectral Width: Set to approximately 0-200 ppm.
-
Relaxation Delay (d1): 2-5 seconds is standard, though longer delays may be needed for quantitative analysis of quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum, apply a baseline correction, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy Protocol
This procedure follows standard practices for solid-state infrared analysis.
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the isomer in 1 mL of a volatile solvent like methanol or acetonitrile.
-
Instrument Setup: The sample can be introduced via direct infusion or through a Gas Chromatography (GC-MS) system. For this analysis, GC-MS is often preferred.
-
Data Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.
-
-
Data Analysis: Identify the molecular ion peak (M⁺˙) and the corresponding M+2 peak to confirm the presence of bromine. Analyze the major fragment ions.
Spectroscopic Data & Comparative Interpretation
The following data is a synthesis from spectral databases and literature sources.[8][9][10]
Isomer Structures
Caption: The ortho, meta, and para isomers.
¹H NMR Spectroscopy Comparison (Solvent: DMSO-d₆)
The aromatic region (7.0-8.5 ppm) provides the most definitive differentiation.
| Proton Assignment | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Interpretation |
| -COOH | ~13.2 ppm (s, 1H) | ~13.2 ppm (s, 1H) | ~13.2 ppm (s, 1H) | Very broad singlet, chemical shift is concentration-dependent.[11] |
| -CH₂Br | ~4.9 ppm (s, 2H) | ~4.8 ppm (s, 2H) | ~4.8 ppm (s, 2H) | Sharp singlet, integration confirms 2 protons. Its position is relatively consistent across isomers. |
| Aromatic H | ~7.4-8.0 ppm (m, 4H) | ~7.5-8.1 ppm (m, 4H) | ~7.5 ppm (d, 2H), ~7.9 ppm (d, 2H) | This is the key differentiating region. |
Interpretation of Aromatic Region:
-
2-Isomer (ortho): The four aromatic protons are all chemically non-equivalent, leading to a complex multiplet pattern. The proximity of the two different functional groups breaks all symmetry.
-
3-Isomer (meta): The protons are also all non-equivalent, but their chemical shifts and coupling constants result in a different complex multiplet pattern compared to the ortho isomer. Typically, one proton appears as a singlet-like peak further downfield.
-
4-Isomer (para): Due to the molecule's symmetry, there are only two sets of equivalent aromatic protons. This results in a much simpler and highly characteristic pattern: two doublets. Each doublet integrates to 2 protons, providing a clear signature of para-substitution. This is often referred to as an "AA'BB'" system.[12]
¹³C NMR Spectroscopy Comparison (Solvent: DMSO-d₆)
The number of unique signals in the aromatic region is diagnostic.
| Carbon Assignment | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Interpretation |
| -COOH | ~168 ppm | ~167 ppm | ~167 ppm | The carbonyl carbon is the most downfield signal.[13] |
| Aromatic C (Substituted) | 2 signals | 2 signals | 2 signals | Carbons directly attached to substituents (C-COOH and C-CH₂Br). |
| Aromatic C-H | 4 signals | 4 signals | 2 signals | Key differentiating feature. |
| -CH₂Br | ~32 ppm | ~33 ppm | ~33 ppm | The benzylic carbon signal. |
Interpretation:
-
2- and 3-Isomers: Both the ortho and meta isomers lack symmetry, resulting in six distinct signals for the six aromatic carbons (2 substituted, 4 with protons).
-
4-Isomer: The para isomer's symmetry results in only four signals for the six aromatic carbons: two for the substituted carbons and two for the two pairs of equivalent C-H carbons. The appearance of only four aromatic signals is a definitive marker for the 4-isomer.
FT-IR Spectroscopy Comparison
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | Characteristic of the hydrogen-bonded -COOH group.[14] Expected in all isomers. |
| Aromatic C-H Stretch | 3100-3000 | Expected in all isomers.[15] |
| C=O Stretch (Carboxylic Acid) | 1710-1680 (strong) | Confirms the presence of the carboxylic acid.[14] Expected in all isomers. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands confirming the aromatic ring.[15] Expected in all isomers. |
| C-H Out-of-Plane Bending | 770-735 (ortho) / 850-810 & 710-690 (meta) / 840-810 (para) | Key differentiating region. [16] |
| C-Br Stretch | 650-550 | Confirms the presence of the bromomethyl group. |
Interpretation: The most powerful diagnostic feature in the IR spectrum is the pattern of strong C-H out-of-plane bending ("oop") bands.
-
2-Isomer (ortho): A single, strong absorption band is expected between 770-735 cm⁻¹.
-
3-Isomer (meta): Two distinct bands are typically observed, one in the 850-810 cm⁻¹ region and another strong one between 710-690 cm⁻¹.
-
4-Isomer (para): A single, strong absorption band is expected in the 840-810 cm⁻¹ range.
Mass Spectrometry Comparison
| m/z Value | Assignment | Interpretation |
| 214/216 | [M]⁺˙ | Molecular Ion. The two peaks of nearly equal intensity are the definitive signature of a single bromine atom in the molecule (isotopes ⁷⁹Br and ⁸¹Br).[3][9] Expected for all isomers. |
| 135 | [M - Br]⁺ | Base Peak. Loss of the bromine radical is the most favorable fragmentation pathway, leading to a stable carboxybenzyl cation. This is expected to be the most intense peak (base peak) for all three isomers.[9] |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed by loss of both -Br and -COOH. |
| 89 | [M - Br - COOH]⁺ | Loss of a carboxyl radical. |
Interpretation: While MS is excellent for confirming the molecular formula (C₈H₇BrO₂) and the presence of bromine, it is the least effective technique of the three for distinguishing between these specific positional isomers, as their primary fragmentation pathways are identical.
Summary and Conclusion
Unambiguous identification of the 2-, 3-, and 4-(Bromomethyl)benzoic acid isomers is readily achievable through a combination of standard spectroscopic techniques.
| Technique | Key Differentiating Feature | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) |
| ¹H NMR | Aromatic Region Pattern | Complex Multiplet (4H) | Complex Multiplet (4H) | Two Doublets (2H each) |
| ¹³C NMR | Number of Aromatic C-H Signals | 4 | 4 | 2 |
| FT-IR | C-H Out-of-Plane Bending (cm⁻¹) | Strong band at 770-735 | Two bands (850-810 & 710-690) | Strong band at 840-810 |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 4. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solved Draw the structure of 4-bromomethylbenzoic acid and | Chegg.com [chegg.com]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
A Senior Scientist's Guide to the Analytical Validation of 2-(Bromomethyl)benzoic Acid: HPLC vs. GC-MS
For researchers, medicinal chemists, and professionals in drug development, the purity and accurate quantification of key intermediates are non-negotiable. 2-(Bromomethyl)benzoic acid, a versatile bifunctional building block, is crucial in the synthesis of numerous pharmaceutical compounds.[1][2] Its reactive benzylic bromide and carboxylic acid moieties allow for the construction of complex molecular architectures, but also predispose it to potential impurities and degradation.[1][2]
This guide provides an in-depth comparison of the two most powerful and prevalent analytical techniques for the quality control of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . Moving beyond a simple listing of steps, we will dissect the causality behind experimental choices, grounding our protocols in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure every method is a self-validating system.[3][4][5]
The Analytical Challenge: Why Method Selection Matters
This compound (MW: 215.04 g/mol ) is a solid, moderately polar compound.[6] Its carboxylic acid group provides a handle for aqueous solubility and reversed-phase chromatography, but its thermal lability and potential for degradation, particularly hydrolysis of the bromomethyl group, present challenges. The choice between HPLC and GC-MS is therefore not arbitrary; it is a strategic decision based on the specific analytical objective, whether it be routine purity assessment, identification of unknown impurities, or stability testing.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
Reversed-phase HPLC (RP-HPLC) is the quintessential technique for analyzing non-volatile and thermally sensitive compounds like this compound.[7] It offers high resolution, reproducibility, and the ability to directly analyze the compound without derivatization, making it ideal for purity assays and stability-indicating methods.
Causality in HPLC Method Design
The goal is to achieve a robust separation of the main peak from potential impurities, such as starting materials (e.g., o-toluic acid), isomers, and degradation products (e.g., 2-(hydroxymethyl)benzoic acid).
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for moderately polar aromatic acids. Its hydrophobic nature provides excellent retention and separation based on subtle differences in polarity.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is optimal. The acid in the mobile phase serves a critical purpose: to suppress the ionization of the carboxylic acid group (pKa ≈ 3.7).[8] An un-ionized analyte is more hydrophobic, leading to better retention, sharper peak shapes, and improved reproducibility on a C18 column. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Detection: A Photodiode Array (PDA) or UV detector is highly effective. The aromatic ring in this compound provides strong UV absorbance, typically around 230-270 nm, allowing for sensitive detection. A PDA detector offers the added advantage of providing spectral data, which is invaluable for assessing peak purity and identifying impurities.
Workflow for HPLC Method Validation
Caption: HPLC method validation workflow.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from validated methods for structurally similar compounds, such as 4-bromomethyl-3-nitrobenzoic acid, and represents a robust starting point for the analysis of this compound.[9]
1. Instrumentation and Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical balance, volumetric glassware (Class A), pH meter.
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25-26 min (80-30% B), 26-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | PDA at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3. Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (500 µg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter if necessary.
4. Validation:
-
Specificity: Perform forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) to demonstrate that the method can separate the analyte from its degradation products.
-
Linearity: Prepare a series of at least five concentrations (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.
-
Precision: Analyze six replicate preparations of the standard. The relative standard deviation (%RSD) should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS): For Identification and Volatile Impurities
GC-MS is a powerhouse for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, this compound requires a derivatization step to convert it into a more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester) prior to GC analysis.[10][11] While this adds a step to sample preparation, the payoff is exceptional sensitivity and the structural information provided by the mass spectrometer, making it unparalleled for identifying unknown impurities.
Causality in GC-MS Method Design
-
Derivatization: This is the most critical step. Methylation (e.g., with diazomethane or BF₃/Methanol) or silylation (e.g., with BSTFA) converts the polar -COOH group into a nonpolar ester, which is necessary for volatilization in the GC inlet without decomposition.[10]
-
Stationary Phase: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is generally suitable for separating aromatic compounds and their derivatives.[3]
-
Temperature Program: A temperature gradient is essential. It starts at a lower temperature to focus the analytes at the head of the column and then ramps up to elute compounds based on their boiling points.
-
Ionization/Detection: Electron Ionization (EI) at 70 eV is the standard. It creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident compound identification.[6]
Workflow for GC-MS Method Validation
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-(Bromomethyl)benzoic Acid: A Guide for Laboratory Professionals
For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by precision and foresight. The same meticulous approach must be extended to the entire lifecycle of a chemical, including its final disposition. This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 2-(Bromomethyl)benzoic acid, ensuring the protection of laboratory personnel and the environment. Our focus is to empower you with the knowledge to manage this compound responsibly, grounded in established safety protocols and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Its halogenated organic nature also places it in a category of chemicals with specific disposal considerations under environmental regulations.[3][4][5]
Key Hazard Information:
| Property | Value | Source |
| GHS Pictogram | Corrosion | [2][6] |
| Signal Word | Danger | [1][2][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][6] |
| UN Number | 3261 | [6] |
| Hazard Class | 8 (Corrosive) | [6] |
| Packing Group | II | [6] |
This information, readily available from Safety Data Sheets (SDS), dictates the stringent handling and personal protective equipment (PPE) requirements that are non-negotiable.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Given its corrosive nature, a robust selection of PPE is mandatory when handling this compound in any capacity, from initial use to final disposal.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine particles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Body Protection: A lab coat, buttoned to the collar, is the minimum requirement. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All handling of the solid should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on the quantity of waste generated and the specific regulations of your institution and region. In the United States, the Environmental Protection Agency (EPA) provides overarching guidelines for hazardous waste disposal.[9]
Disposal of Small Quantities (Residual amounts, contaminated wipes, etc.)
For minor residues, such as those left on weighing paper or small spills that have been cleaned up:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10] Halogenated organic compounds often require specific disposal pathways.[11]
-
Containment: Place contaminated materials (e.g., wipes, gloves, weighing paper) into a designated, clearly labeled hazardous waste container.[9][12] The container should be made of a material compatible with the chemical and have a secure lid.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").[10][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) until it is collected by trained EHS personnel.[12] This area should be well-ventilated and away from incompatible materials.
Disposal of Bulk Quantities (Unused or expired reagent)
Disposing of larger quantities of this compound requires a more structured approach and direct coordination with your institution's EHS office or a licensed hazardous waste disposal company.[10][11]
-
Original Container: Whenever possible, keep the chemical in its original, properly labeled container.
-
Waste Manifest: You will likely need to complete a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal.
-
Professional Collection: Arrange for collection by your institution's EHS department or a certified hazardous waste contractor.[10] They are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations.
-
Incineration: The most common and effective disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen bromide.[3][9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up any spill, don the full PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[8][13] Avoid generating dust. If a small amount of a suitable solvent is used to clean the residue, the cleaning materials must also be disposed of as hazardous waste.
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the area with a suitable cleaning agent.
-
Report the Incident: Report all spills to your institution's EHS department, as they may have specific reporting requirements.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
References
- 1. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7115-89-1 [chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 7115-89-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical waste - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. youtube.com [youtube.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 2-(Bromomethyl)benzoic acid
A Researcher's Guide to Safely Handling 2-(Bromomethyl)benzoic Acid
In the dynamic landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. A key reagent in many of these syntheses is this compound, a versatile building block used in the development of a wide range of biologically active molecules.[1] However, its utility in chemical reactions is matched by its potential hazards, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
Understanding the Risks: Hazard Identification
This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[2][3][4][5] The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust.[3][6] Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][4][5] | Corrosive | Danger |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][4][5] | Corrosive | Danger |
| Specific target organ toxicity | May cause respiratory irritation.[3][7] | Exclamation Mark | Warning |
These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following is a detailed breakdown of the required PPE, along with the rationale for each.
Hand Protection: The First Barrier
-
Requirement: Impervious gloves, such as nitrile or neoprene, must be worn at all times when handling this compound.[8][9]
-
Expertise & Experience: It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin, and disposed of as hazardous waste. Double gloving is recommended for extended handling periods or when there is a higher risk of splashing.
Body Protection: Comprehensive Coverage
-
Requirement: A chemical-resistant lab coat or a full-body protective suit is mandatory to prevent skin contact.[2][3]
-
Expertise & Experience: The lab coat should be fully buttoned, with the sleeves rolled down to the wrists. For tasks with a higher potential for splashes or dust generation, a chemical-resistant apron over the lab coat provides an additional layer of protection. All protective clothing should be removed before leaving the laboratory.
Eye and Face Protection: Shielding the Most Sensitive Areas
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential.[8][9] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.
-
Expertise & Experience: Standard safety glasses do not offer sufficient protection from splashes or dust and are not a substitute for chemical safety goggles. The face shield provides an extra layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation
-
Requirement: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][8] If a fume hood is not available or if dust is generated outside of a contained system, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][6]
-
Expertise & Experience: The choice of respirator cartridge should be appropriate for organic vapors and acid gases. A proper fit test for the respirator is essential to ensure its effectiveness.
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
A well-defined plan for the handling, storage, and disposal of this compound is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] Avoid the formation of dust.[3][6][8] Ensure that an eyewash station and safety shower are readily accessible.[3][6]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] It should be stored in a designated corrosives area, away from incompatible materials such as strong bases, alcohols, amines, and metals.[3][6]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area. Wearing full PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[3][7] Avoid creating dust.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, as hazardous waste in accordance with local, regional, and national regulations.[3][10] Do not empty into drains.[3]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
Conclusion
Working with this compound requires a proactive and informed approach to safety. By understanding its hazards and diligently implementing the operational and personal protective measures outlined in this guide, researchers can confidently and safely utilize this important chemical reagent in their pursuit of scientific advancement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
